Dihydroergotoxine Mesylate

Catalog No.
S527370
CAS No.
8067-24-1
M.F
C33H45N5O5
M. Wt
591.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydroergotoxine Mesylate

CAS Number

8067-24-1

Product Name

Dihydroergotoxine Mesylate

IUPAC Name

N-[2-hydroxy-7-(2-methylbutan-2-yl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C33H45N5O5

Molecular Weight

591.7 g/mol

InChI

InChI=1S/C33H45N5O5/c1-7-31(4,5)27-29(40)37-13-9-12-25(37)33(42)38(27)30(41)32(43-33,18(2)3)35-28(39)20-14-22-21-10-8-11-23-26(21)19(16-34-23)15-24(22)36(6)17-20/h8,10-11,16,18,20,22,24-25,27,34,42H,7,9,12-15,17H2,1-6H3,(H,35,39)

InChI Key

YLXBZBPHTNJZQE-UHFFFAOYSA-N

SMILES

Array

solubility

Partially soluble

Synonyms

Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179

The exact mass of the compound Ergoloid Mesylates is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Receptor Interactions and Pharmacological Actions

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic effects result from combined actions on multiple receptor systems. The table below summarizes its primary molecular targets and resulting pharmacological actions.

Molecular Target / System Type of Interaction Primary Pharmacological Action / Result
Monoamine Oxidase (MAO) [1] Inhibition Increases synaptic catecholamine availability; effect is more pronounced in aged brains.
Alpha-adrenoreceptors [2] [3] [1] Antagonism (blocker) Vasodilation; potential modulation of cerebral blood flow and synaptic neurotransmission.
5-HT (Serotonin) Receptors [2] [3] Antagonism Contributes to vasodilation and modulation of neuronal signaling.
Dopaminergic Receptors [1] [4] Agonism (stimulation) Stimulation of D2 receptors; modulation of mood, cognition, and motor control.
GABAA Receptor [5] Positive Allosteric Modulation Binds to the Cl- channel; enhances inhibitory GABAergic transmission; may contribute to sedative/anticonvulsant effects.
Cellular Metabolism & Protection [2] [6] Antioxidant & Metabolic Enhancer Inhibits iron-catalyzed lipid peroxidation; protects against metabolic alterations from ischemia/hypothermia.

Key Experimental Evidence and Protocols

Research on dihydroergotoxine spans from isolated tissues to in vivo models, providing evidence for its complex mechanisms.

Vascular Smooth Muscle Studies
  • Purpose: To investigate α-adrenergic blocking and direct vasoactive properties on different blood vessels [7].
  • Typical Protocol:
    • Tissue Preparation: Spiral strips of canine basilar arteries, femoral veins, and saphenous veins are mounted in organ baths [7].
    • Measurement: Changes in isometric tension are monitored. For some veins, electrodes are used for electrical stimulation to induce neurotransmitter release [7].
    • Concentration-Response Curves: Cumulative concentrations of dihydroergotoxine (or its components) and agonists like 5-HT and noradrenaline are applied [7].
    • Key Findings: The components were equipotent in antagonizing 5-HT in basilar arteries but showed differing potencies in antagonizing noradrenaline in femoral veins, demonstrating tissue-specific effects [7].
GABAA Receptor Binding Assays
  • Purpose: To study the interaction with the GABAA receptor complex and its associated chloride ionophore [5].
  • Typical Protocol:
    • Receptor Source: Synaptosomal membranes prepared from mouse or rat brain tissue [5].
    • Radioligand Binding: Tissues are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-flunitrazepam) in the presence or absence of dihydroergotoxine [5].
    • Allosteric Modulation: Dihydroergotoxine binds with high affinity to the GABAA receptor Cl- channel, producing an allosteric interaction that modulates the benzodiazepine binding site [5].
In Vitro Antioxidant Activity Assay
  • Purpose: To evaluate the compound's ability to inhibit lipid peroxidation [6].
  • Typical Protocol:
    • System Setup: Iron-catalyzed peroxidation of liposomes (lipid vesicles) is induced [6].
    • Measurement: The level of peroxidation is quantified using the thiobarbituric acid (TBA) assay, which measures malondialdehyde, a byproduct of lipid oxidation [6].
    • Result: Dihydroergotoxine inhibits peroxidation in a dose-dependent manner, suggesting a role as a lipid antioxidant [6].

Integrated Signaling Pathway

The diagram below integrates dihydroergotoxine's multi-target mechanisms into a cohesive pathway leading to its net cognitive and neuroprotective effects.

G cluster_actions DHET Dihydroergotoxine Mesylate ReceptorLevel Receptor-Level Actions DHET->ReceptorLevel MAO Monoamine Oxidase (MAO) Inhibition DHET->MAO AntiOx Antioxidant Activity DHET->AntiOx Vasodilation Vasodilation & Improved Blood Flow ReceptorLevel->Vasodilation α-adrenoceptor & 5-HT Antagonism GABA Enhanced GABAergic Inhibition ReceptorLevel->GABA GABAA Receptor Modulation Neurotransmitters Increased Synaptic Catecholamines MAO->Neurotransmitters MembraneProt Membrane Protection from Oxidative Damage AntiOx->MembraneProt NetEffect Net Effect: Improved Cerebral Metabolism & Cognitive Function Neurotransmitters->NetEffect Vasodilation->NetEffect GABA->NetEffect MembraneProt->NetEffect a1 a2

Integrated MOA of Dihydroergotoxine Mesylate

This integrated mechanism underpins its historical use in conditions like senile dementia, where it is proposed to improve cerebral metabolism and cognitive function by targeting multiple age-related deficits simultaneously [2] [3] [6].

References

Comprehensive Technical Guide: Dihydroergotoxine Mesylate as a Dopamine Receptor Agonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Dihydroergotoxine mesylate (also known as ergoloid mesylates or co-dergocrine) represents a complex ergot derivative with multifunctional receptor activity that has demonstrated therapeutic utility across neurological and cardiovascular conditions. Originally developed by Albert Hofmann for Sandoz (now Novartis), this compound is a mixture of four dihydrogenated ergot alkaloids in approximately equal proportions: dihydroergocornine, dihydroergocristine, alpha-dihydroergocryptine, and beta-dihydroergocryptine. [1] Unlike selective dopamine agonists, dihydroergotoxine exhibits a balanced receptor affinity profile that includes dopamine receptor agonism alongside alpha-adrenergic blockade and serotonin receptor modulation. This unique pharmacological signature underlies its diverse clinical applications, from managing sialorrhea in Parkinson's disease to potentially addressing cognitive impairment and hypertension. Current research continues to elucidate its mechanisms, with recent studies highlighting its efficacy in controlling troublesome sialorrhea while avoiding anticholinergic side effects that often limit conventional treatments. [2] [3]

Pharmacological Characterization

Drug Composition and Basic Properties

Table: Composition of this compound Formulations

Component Percentage Mass in 1mg Tablet Amino Acid Precursor
Dihydroergocornine mesylate 33.3% 0.333 mg Valine
Dihydroergocristine mesylate 33.3% 0.333 mg Phenylalanine
Dihydroergocryptine mesylate (α and β) 33.3% 0.333 mg Leucine and Isoleucine

This compound is classified as an ergot alkaloid derivative with modifications that enhance its safety profile compared to non-hydrogenated ergot compounds. The hydrogenation process reduces the potential for vasoconstrictive effects while maintaining central nervous system activity. The drug has an oral bioavailability of approximately 25% due to significant first-pass metabolism, with high protein binding (98-99%) that potentially extends its functional half-life despite a relatively short plasma elimination half-life of 3.5 hours. [1] Approximately 50% of the administered dose undergoes hepatic metabolism through pathways that remain partially characterized, though cytochrome P450 enzymes are likely involved. The balanced composition of four alkaloids creates a broader pharmacological profile than any single component could achieve, potentially contributing to synergistic therapeutic effects while minimizing dose-related adverse events. [1]

Receptor Targeting and Mechanism of Action

Table: Receptor Binding Profile and Functional Consequences

Receptor Type Affinity Functional Action Therapeutic Implications
D2 dopamine High Agonism Reduced sialorrhea, potential prolactin reduction
α-adrenergic High Antagonism Vasodilation, potential blood pressure reduction
5-HT serotonin Moderate Modulation Cognitive effects, potential mood influence
MAO enzymes Indirect effect Inhibition in specific brain regions Increased synaptic catecholamines

The primary mechanism of action of dihydroergotoxine involves complex modulation of multiple neurotransmitter systems, with particularly strong activity at dopaminergic and adrenergic receptors. As a D2 dopamine receptor agonist, it directly stimulates postsynaptic dopamine receptors while potentially modulating presynaptic dopamine release. [4] [5] Simultaneously, its alpha-adrenergic blocking activity contributes to peripheral and central effects including potential vasodilation and inhibition of noradrenaline release. [3] [5] Current evidence suggests that dihydroergotoxine's therapeutic effects in conditions like sialorrhea may stem from its dual action on both dopaminergic and adrenergic systems, potentially normalizing dysfunctional autonomic control rather than simply suppressing saliva production. Additionally, the drug demonstrates monoamine oxidase (MAO) inhibitory properties in specific brain regions, particularly affecting the hypothalamus, hippocampus, and cerebellum, which may contribute to its historical use in cognitive disorders by increasing synaptic catecholamine availability. [1]

Clinical Applications and Efficacy Data

Sialorrhea Management in Parkinson's Disease

Table: Efficacy Outcomes for Sialorrhea Management in Parkinson's Disease

Parameter Short-term (2-6 weeks) Mid-long term (24 weeks) Assessment Scale
Response rate 60% (6/10 patients) 76.9% (30/39 patients) SCS-PD (≥30% reduction)
Sialorrhea score reduction 3.5±0.53 to 2.1±0.88 7.0±1.0 to 3.0±1.0 UPDRS Part II Item 6
Functional improvement Significant in 60% of patients Sustained in majority of responders SCS-PD subitems
Adverse events Minimal, primarily GI disturbances Low discontinuation rate (2.6%) Safety monitoring

Sialorrhea (excessive drooling) affects 32-84% of Parkinson's disease patients and represents a significant clinical challenge due to limited treatment options with acceptable side effect profiles. [2] [6] [3] Recent clinical evidence demonstrates that this compound provides statistically significant reduction in sialorrhea with a particularly favorable side effect profile compared to anticholinergic alternatives. The drug's efficacy appears to stem primarily from its alpha-adrenergic blocking activity rather than dopaminergic effects, as salivary secretion is predominantly controlled by the adrenergic system. [3] This mechanistic distinction is crucial because it allows effective sialorrhea management without exacerbating Parkinson's motor symptoms—a common limitation of dopaminergic therapies.

Recent research has confirmed the durability of response to dihydroergotoxine, with one 24-week study demonstrating maintained efficacy in 76.9% of patients with only 2.6% discontinuation due to adverse events. [2] This mid-long term efficacy is particularly significant given the chronic, progressive nature of Parkinson's disease and the tendency for sialorrhea to worsen over time. The drug's minimal impact on cognitive function represents another advantage over anticholinergic alternatives, which frequently cause confusion, memory impairment, and hallucinations in vulnerable Parkinson's populations. [3] This safety profile positions dihydroergotoxine as a valuable option for patients who cannot tolerate first-line sialorrhea treatments or who have comorbid conditions that increase sensitivity to anticholinergic side effects.

Other Therapeutic Applications

In cardiovascular medicine, dihydroergotoxine has demonstrated antihypertensive properties mediated through its dopamine agonist activity and noradrenaline release inhibition. A one-year study in essential hypertension patients receiving 9-13.5 mg/day reported significant reductions in systolic and diastolic blood pressure accompanied by decreased plasma noradrenaline levels. [5] Importantly, the study noted no development of tolerance over the 12-month treatment period and no significant orthostatic hypotension—a notable advantage over many antihypertensive therapies, particularly in elderly populations. The blood pressure reduction correlated significantly with decreased circulating noradrenaline levels (p<0.01), supporting the proposed mechanism of presynaptic dopamine receptor-mediated inhibition of sympathetic outflow. [5]

Experimental Protocols and Methodologies

Clinical Trial Design for Sialorrhea Assessment

Recent clinical investigations into dihydroergotoxine's efficacy for sialorrhea management have employed rigorous methodological approaches with standardized assessment tools. The 2025 study by Huang et al. implemented a 24-week, open-label, self-controlled trial design that included 39 Parkinson's disease patients with problematic sialorrhea, defined as a Sialorrhea Clinical Scale for Parkinson's Disease (SCS-PD) score of ≥4. [2] Participants received dihydroergotoxine at a dosage of 5.25 mg/day (1.75 mg three times daily) with assessments at baseline, 4, 12, and 24 weeks. The primary efficacy endpoints included changes in SCS-PD scores, Unified Parkinson's Disease Rating Scale (UPDRS) part II item 6 scores, and Nocturnal Drooling Frequency Score (NDFS).

The statistical analysis plan included sample size calculation using G*Power software version 3.1.9.7, which determined a minimum requirement of 36 participants to achieve 80% power at a 0.05 significance level. [2] The actual study enrolled 39 participants to account for potential dropouts. For data analysis, normally distributed continuous variables were presented as mean ± standard deviation and analyzed using paired t-tests, while non-normally distributed data were presented as median with interquartile range (IQR) and analyzed using Wilcoxon signed-rank tests. Categorical data underwent analysis with Chi-square tests, and all statistical analyses employed SPSS version 22.0 with significance set at p<0.05. This methodological rigor ensures the reliability and interpretability of the efficacy findings. [2]

Molecular Pharmacology Assays

The dopamine receptor agonist properties of dihydroergotoxine have been confirmed through multiple experimental approaches, including receptor binding assays and functional studies. Early mechanistic research utilized radioligand binding techniques with tissues expressing native D2 dopamine receptors to determine affinity constants and displacement potency. [5] More recent investigations have employed cell-based assay systems expressing cloned human dopamine receptor subtypes to characterize the specific receptor interactions of dihydroergotoxine components.

Functional dopamine receptor activity has been assessed through multiple approaches, including:

  • Adenylyl cyclase inhibition assays measuring the ability to suppress forskolin-stimulated cAMP production
  • Electrophysiological recordings from dopaminergic neurons to characterize firing rate modulation
  • Neurochemical monitoring of dopamine release and metabolism in striatal synaptosomes
  • Cardiovascular response measurements in hypertensive models to correlate receptor occupancy with physiological effects [5]

These experimental approaches have collectively established that dihydroergotoxine functions as a potent D2 dopamine receptor agonist with additional activity at other receptor systems that contribute to its overall pharmacological profile. The drug's ability to reduce plasma noradrenaline levels in hypertensive patients provides clinical confirmation of its sympathoinhibitory effects, consistent with presynaptic dopamine receptor activation in cardiovascular regulation. [5]

Signaling Pathways and Mechanism Visualization

Dopaminergic Signaling Pathway

G DHM This compound (DHM) D2R D2 Dopamine Receptor DHM->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase ↓ Gi->AC cAMP cAMP Production ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA NAPE Noradrenaline Release ↓ PKA->NAPE BP Blood Pressure ↓ NAPE->BP Saliva Saliva Production ↓ NAPE->Saliva

Dihydroergotoxine activates D2 receptors, inhibiting adenylyl cyclase and reducing norepinephrine release.

The primary signaling pathway for dihydroergotoxine's dopaminergic effects begins with agonist binding at D2 dopamine receptors, which are Gi/o-protein coupled receptors. This binding activates the associated G protein, leading to inhibition of adenylyl cyclase activity and consequent reduction in cyclic AMP (cAMP) production. [4] [5] The decreased cAMP levels result in reduced protein kinase A (PKA) activity, which modulates downstream phosphorylation events affecting neuronal excitability and neurotransmitter release. In peripheral sympathetic neurons, this signaling cascade ultimately leads to inhibition of noradrenaline release, which underlies both the antihypertensive effects and the reduction in salivary secretion. [5] This mechanism is particularly relevant for sialorrhea management, as saliva production is predominantly under adrenergic rather than cholinergic control in Parkinson's disease patients. [3]

Experimental Workflow for Efficacy Assessment

G Start Patient Screening (SCS-PD ≥4) Baseline Baseline Assessment: SCS-PD, UPDRS, NDFS Start->Baseline Randomize Randomization (n=39) Baseline->Randomize Treatment DHM 5.25 mg/day (1.75 mg TID) Randomize->Treatment FollowUp Follow-up Assessments Weeks 4, 12, 24 Treatment->FollowUp Analysis Statistical Analysis: Paired t-tests Wilcoxon signed-rank FollowUp->Analysis Results Efficacy Outcomes Safety Profile Analysis->Results

Clinical trial workflow for evaluating this compound efficacy in sialorrhea.

The standardized experimental workflow for evaluating dihydroergotoxine efficacy in sialorrhea management involves sequential stages from patient screening through final analysis. The process begins with comprehensive patient screening using predetermined inclusion criteria (idiopathic Parkinson's disease with problematic sialorrhea quantified by SCS-PD ≥4) and exclusion criteria (significant cognitive impairment, comorbid conditions affecting saliva production, or contraindications to ergot alkaloids). [2] [3] Eligible participants undergo baseline assessment using standardized scales including SCS-PD, UPDRS part II item 6 for diurnal sialorrhea, and NDFS for nocturnal symptoms.

Following baseline assessment, participants typically enter the active treatment phase with this compound at 5.25 mg/day (1.75 mg three times daily), though some study designs have included titration periods or comparator arms. [2] The assessment schedule includes evaluations at 4, 12, and 24 weeks to capture both short-term and sustained effects. At each timepoint, efficacy measures are complemented by safety monitoring including vital signs, laboratory parameters, and systematic recording of adverse events. The final stage involves statistical analysis of the longitudinal data using appropriate parametric and non-parametric methods based on data distribution, with particular attention to both statistical significance and clinical relevance of observed changes. [2]

Safety and Regulatory Considerations

This compound demonstrates a generally favorable safety profile with most adverse effects being mild and transient. The most commonly reported side effects include gastrointestinal disturbances such as nausea, which typically occur during initial treatment and often resolve with continued therapy. [1] Additional potential adverse effects include orthostatic hypotension (related to its alpha-adrenergic blocking activity), bradycardia, skin rash, flushing, blurred vision, and nasal congestion. [1] Importantly, the risk of fibrosis and ergotism associated with some ergot derivatives appears significantly reduced with dihydroergotoxine due to its hydrogenated chemical structure, though theoretical concerns remain.

The drug carries several important contraindications including hypersensitivity to ergot derivatives and psychosis (regardless of etiology). [1] Additionally, regulatory restrictions have been implemented in some jurisdictions; for example, certain European Union countries have limited the use of ergoline derivatives for circulation disorders, memory problems, and migraine treatment due to concerns that risks may outweigh benefits. [1] However, some researchers have argued that these restrictions may be unnecessarily limiting appropriate use of potentially beneficial medications. [1] From a drug interaction perspective, while specific interactions are not fully characterized, the potential exists for pharmacodynamic interactions with other dopaminergic, adrenergic, and serotonergic agents, necessitating careful monitoring when used in combination therapies.

Conclusion and Future Directions

This compound represents a unique multifunctional pharmacological agent with demonstrated efficacy for sialorrhea management in Parkinson's disease and potential applications in other clinical contexts. Its balanced receptor profile encompassing D2 dopamine agonism and alpha-adrenergic blockade provides a distinctive mechanism of action that differs from both conventional dopaminergic therapies and anticholinergic approaches. The accumulating evidence from recent clinical trials supports its favorable efficacy-to-safety ratio, particularly for patients who cannot tolerate or have contraindications to first-line sialorrhea treatments.

References

dihydroergotoxine mesylate alpha-adrenoceptor antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action and Receptor Profile

Dihydroergotoxine mesylate (also known as ergoloid mesylate or co-dergocrine) is a mixture of dihydrogenated ergot alkaloids. Its key pharmacological action is the dual blockade of both presynaptic (α₂) and postsynaptic (α₁) adrenoceptors [1].

  • Postsynaptic α₁-antagonism: This action leads to vasodilation and is thought to contribute to increased blood flow, including cerebral blood flow [2] [1].
  • Presynaptic α₂-antagonism: By blocking these autoreceptors, the drug facilitates the evoked release of norepinephrine (noradrenaline) from nerve terminals [3] [1].

This dual action is summarized in the diagram below:

G DHEM This compound Alpha1 Postsynaptic α₁-Adrenoceptor DHEM->Alpha1 Antagonism Alpha2 Presynaptic α₂-Adrenoceptor DHEM->Alpha2 Antagonism Vasodilation Vasodilation Increased Blood Flow Alpha1->Vasodilation Leads to NA_Release Facilitated Norepinephrine Release Alpha2->NA_Release Leads to

This compound's dual alpha-adrenoceptor antagonism.

Beyond its alpha-adrenergic effects, this compound exhibits a complex mixed agonist/antagonist profile at several other receptor systems, which contributes to its overall pharmacological effect [2] [1].

  • Dopamine Receptors: It has mixed properties at both D1 (mediating stimulation of adenylate cyclase) and D2 receptors (mediating inhibition of neurotransmitter release) [1].
  • Serotonin (5-HT) Receptors: It also demonstrates mixed agonist/antagonist properties at serotonin receptors [2] [1].

Quantitative Receptor Interactions and Pharmacological Data

The table below summarizes the key receptor interactions and selected quantitative data available for this compound.

Target / Parameter Interaction / Value Context / Experimental Model
Alpha Adrenoceptors Antagonist (α₁ & α₂) [1] Rat cerebral cortex; Blocks NA-induced cAMP increase & facilitates evoked NA release [1].
Dopamine Receptors Mixed Agonist/Antagonist [2] [1] Rat striatum; affects D1 (AC stimulation) & pre/postsynaptic D2 receptors [1].
Serotonin Receptors Mixed Agonist/Antagonist [2] [1] Rat hippocampus (5-HT sensitive AC) & cortex (presynaptic 5-HT autoreceptors) [1].
Oral Bioavailability Very low (~25% absorbed, 0.07-0.14%) [2] [4] Extensive first-pass metabolism [2].
Protein Binding ~81% [2] High degree of plasma protein binding.
Elimination Half-life Plasma: ~3.5 hrs; Terminal: ~13 hrs [2]

Experimental Evidence and Clinical Correlations

The adrenergic and other receptor interactions translate into measurable experimental and clinical outcomes.

  • Experimental Model - Isolated Vessels: In an in vitro study using the intestine mesenteric artery preparation, this compound inhibited the vasoconstrictor response to electrical stimulation of periarterial nerves, confirming its postsynaptic alpha-blocking activity. Concurrently, it increased the outflow of norepinephrine, evidencing its presynaptic α₂-blocking effect [3].
  • Clinical Correlation - Sialorrhea in Parkinson's Disease: The alpha-adrenergic blocking action is the proposed mechanism for its efficacy in treating sialorrhea (excessive drooling). Saliva production is primarily under cholinergic control, but its secretion is modulated by sympathetic input via alpha-adrenoceptors. Blocking these receptors can reduce salivary flow [5] [6]. A 2019 randomized controlled trial demonstrated that a dose of 2.5 mg twice daily significantly reduced sialorrhea scores in Parkinson's patients without significant adverse effects [5]. A 2025 study confirmed the mid-to-long term efficacy of this regimen over 24 weeks [6].

Methodological Note: Analytical Challenges

The analysis of this compound in pharmaceutical formulations like sustained-release tablets can be challenging due to excipients like carbomer, which create high-viscosity solutions. A 2023 patent describes a pretreatment method using a sodium chloride solution to cause carbomer to precipitate, effectively reducing viscosity and allowing for more reliable analysis via high-performance liquid chromatography (HPLC) [7].

References

dihydroergotoxine mesylate in vitro lipid peroxidation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings on DHET and Lipid Peroxidation

The following table summarizes the key quantitative findings from the foundational 1982 in vitro study [1]:

Aspect Experimental Findings
Experimental System Iron-catalyzed peroxidation of liposomes [1]
Measurement Method Thiobarbituric acid (TBA) assay [1]
Core Finding DHET inhibits peroxidation in a dose-dependent manner [1]
Proposed Mechanism Acts as a lipid antioxidant [1]
Physiological Relevance Antioxidant action may contribute to its therapeutic effect in senile cerebral vascular insufficiency [1]

Experimental Protocol Details

Here is a detailed breakdown of the methodology used in the key study, which you can use as a reference for experimental replication [1]:

Protocol Component Description
Preparation of Liposomes Liposomes were used as the model lipid membrane system for peroxidation [1].
Induction of Peroxidation Peroxidation was catalyzed by the addition of iron (Fe) [1].
Inhibition Assay DHET was added to the system in varying concentrations to assess its inhibitory effect [1].
Quantification of Peroxidation Lipid peroxidation was measured by the thiobarbituric acid (TBA) assay. This method quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with TBA to form a pink chromogen measurable by spectrophotometry [1].

Modern Context: Lipid Peroxidation Biomarkers

While the DHET study used the TBA assay, current research utilizes more specific biomarkers to assess oxidative stress. The table below compares some key biomarkers [2] [3] [4]:

Biomarker Description Significance
F2-Isoprostanes (e.g., 8-iso-PGF2α) Prostaglandin-like compounds formed from non-enzymatic, free radical peroxidation of arachidonic acid [2] [3]. Considered a "gold standard" biomarker for assessing oxidative stress in vivo due to their specificity and stability [2] [4].
Hydroxyoctadecadienoic Acids (HODEs) Formed from the oxidation of linoleic acid, the most abundant PUFA in vivo [2]. Simpler formation pathway than F2-Isoprostanes. The ratio of its isomers can help evaluate antioxidant efficacy [2].
Malondialdehyde (MDA) A reactive aldehyde generated as a secondary byproduct of PUFA peroxidation, measured via the TBA assay [3]. A traditional and widely used marker, though it can lack specificity as it is generated from various PUFAs and can be influenced by assay conditions [3] [4].
Lipid Hydroperoxides (LOOHs) Primary, unstable products formed during the initial stages of fatty acid oxidation [2] [4]. Direct markers of peroxidation but are rapidly metabolized by cellular enzymes (e.g., glutathione peroxidases), making their direct measurement in vivo challenging [2].

Experimental Workflow Visualization

The diagram below outlines the core experimental workflow from the 1982 study, which you can adapt for modern experimental design [1].

dhet_experimental_workflow A 1. Prepare Liposomes B 2. Induce Peroxidation (Add Iron Catalyst) A->B C 3. Apply Intervention (Add DHET Mesylate) B->C D 4. Quantify Peroxidation (Thiobarbituric Acid Assay) C->D E 5. Analyze Data (Dose-Response Curve) D->E

Core experimental workflow for assessing DHET's effect on iron-catalyzed lipid peroxidation in vitro [1].

Key Insights for Researchers

The 1982 study provides clear evidence of DHET's in vitro antioxidant properties [1]. To build upon this foundational work with modern standards:

  • Leverage Specific Biomarkers: Complement the TBA assay with specific analyses for F2-Isoprostanes or HODEs for a more precise assessment of antioxidant effects [2] [3].
  • Explore Modern Mechanisms: Consider investigating whether DHET influences other sources of oxidative stress, such as the hydrogen peroxide-generating "oxidase" activity of cytochrome P450 enzymes, which is a significant intracellular source of ROS [5] [6].

References

Antioxidant Mechanism and Quantitative Effects

Author: Smolecule Technical Support Team. Date: February 2026

The core proposed mechanism for DHET's antioxidant activity is the inhibition of iron-catalyzed lipid peroxidation. The following table summarizes the key experimental findings from the available literature:

Aspect Experimental Findings
Core Activity Inhibition of iron-catalyzed peroxidation of liposomes [1].
Measurement Method Thiobarbituric acid (TBA) assay, which measures malondialdehyde (MDA), a byproduct of lipid peroxidation [1].
Dose Response Exhibits a dose-dependent inhibition of peroxidation in vitro [1].
Proposed Role Acts as a lipid antioxidant, potentially contributing to its therapeutic effects in senile cerebral vascular insufficiency [1].
Other Relevant Bioactivities Binds to GABAA receptors; interacts with central dopaminergic, serotonergic, and adrenergic (α1) receptors; exhibits antiproliferative activity in vitro (IC₅₀ = 18 - 38 μM in prostate cancer cells) [2] [3].

Experimental Protocol for Lipid Peroxidation Assay

Here is a reconstructed methodology for a key experiment that demonstrated DHET's antioxidant effect, based on the search results [1]:

  • System Preparation: Prepare liposomes, which are vesicles of lipid membranes that serve as the substrate for peroxidation.
  • Peroxidation Induction: Catalyze lipid peroxidation by adding iron (e.g., Fe²⁺ or Fe³⁺).
  • Treatment: Apply DHET to the system at varying concentrations to assess its dose-dependent effects.
  • Quantification (Thiobarbituric Acid Assay):
    • Incubate the liposome mixture with thiobarbituric acid (TBA).
    • The TBA reacts with malondialdehyde (MDA), a key end-product of lipid peroxidation, to form a pink-colored TBA-MDA adduct.
    • Measure the intensity of this pink color spectrophotometrically (typically at 532-535 nm).
    • The absorbance is directly proportional to the extent of lipid peroxidation. A lower absorbance in DHET-treated samples indicates inhibition of peroxidation.

This experimental workflow can be visualized as a simple flowchart created with Graphviz:

workflow Start Start: Liposome Preparation A Induce Peroxidation with Iron Catalyst Start->A B Treat with Dihydroergotoxine Mesylate A->B C Perform TBA Assay B->C D Measure Absorbance at ~535 nm C->D End Analyze Inhibition of Peroxidation D->End

> Experimental workflow for assessing DHET's antioxidant effect via the TBA assay.

Proposed Mechanism of Action in a Therapeutic Context

The antioxidant property of DHET is proposed to contribute to its clinical use. The diagram below illustrates how this effect might address aspects of senile cerebral vascular insufficiency, based on the proposed mechanism from the research [1]:

mechanism DHET Dihydroergotoxine Mesylate (DHET) Antioxidant Antioxidant Effect DHET->Antioxidant LipidPerox Iron-Catalyzed Lipid Peroxidation MembraneDamage Cellular Membrane Deterioration LipidPerox->MembraneDamage Pathology Senile Cerebral Vascular Insufficiency MembraneDamage->Pathology Antioxidant->LipidPerox Inhibits MembraneProt Membrane Stabilization Antioxidant->MembraneProt Leads to Therapeutic Improved Cerebral Function MembraneProt->Therapeutic

> Proposed pathway linking DHET's antioxidant effect to its therapeutic potential.

Research Context and Notes

It is important to interpret these findings with the following context:

  • Dated Primary Source: The key study providing direct evidence for antioxidant effects in vitro was published in 1982 [1]. The field of oxidative stress research has advanced significantly since then, and the clinical relevance of this specific mechanism requires validation with modern methods.
  • Limited Recent Data: The more recent search results (2019-2021) from supplier sites [2] [3] primarily confirm DHET's receptor-binding activities and antiproliferative effects but do not expand upon or confirm its antioxidant properties.
  • Measurement Techniques: Modern research would likely employ more specific fluorescent probes (e.g., DHE for superoxide, Amplex Red for H₂O₂) or other advanced techniques to precisely identify the ROS scavenged by DHET and to quantify oxidative stress in cellular models [4].

References

Pharmacological Profile of Dihydroergotoxine Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Receptor Binding Profile and Biological Activities of Dihydroergotoxine Mesylate [1] [2]

Aspect Description
Chemical Nature Complex of closely related, dihydrogenated ergot alkaloid methane sulfonates (mesylates).
Receptor Interactions Binds to central dopaminergic, serotonergic, and adrenergic (specifically α1) receptors.
Key Biological Activity Allosteric modulator of the GABAA receptor Cl- channel, interacting with the benzodiazepine site.
In Vitro Activity Displays antiproliferative activity (IC50 = 18 - 38 μM in prostate cancer cells).
In Vivo Effects Exhibits cognition-enhancing, anticonvulsant, and sedative activity. Orally active.

Table 2: Clinical Applications and Adverse Effects of Ergot Alkaloid Derivatives [1] [3]

Compound Primary Clinical Uses Common Adverse Effects
This compound Cognitive impairment (unvalidated), sialorrhea in Parkinson's disease. Diarrhea, nausea, gastric pain, orthostatic hypotension, headache, nasal stuffiness.
Ergotamine & Dihydroergotamine Migraine attacks, hypotension, thromboembolism prevention (with heparin). Nausea, vomiting, diarrhea, muscle cramps, peripheral edema, vasospastic reactions (ergotism).
Ergometrine & Methylergotamine Stimulate uterine contraction in obstetrics. Nausea, vomiting, bradycardia/tachycardia, hypertensive reactions, myocardial infarction (rare).

Experimental Data and Protocols

Table 3: In Vitro and Clinical Experimental Findings [3] [2]

Model / Study Type Key Findings / Outcomes
GABAA Receptor Binding (In Vitro) Binds with high affinity to the GABAA receptor-associated Cl- ionophore in mouse brain.
Clinical Study (24-week, self-controlled) Significant improvement in PD sialorrhea scales (DFS, CODS, SOOS) observed at 2, 12, and 24 weeks. No significant change in UPDRS-III or MMSE scores.
Detailed Clinical Trial Methodology

The following diagram outlines the workflow of a recent clinical study investigating this compound for sialorrhea in Parkinson's disease [3]:

Start Patient Recruitment (n=102 screened) Inclusion Inclusion/Exclusion Criteria Application Start->Inclusion Enrolled Participants Enrolled (n=39) Inclusion->Enrolled Met criteria End Study Conclusion Inclusion->End Excluded Treatment Administration of This compound (5 mg, twice daily) Enrolled->Treatment Assessment Outcome Assessment at 2, 12, and 24 weeks Treatment->Assessment Results Results Analysis Assessment->Results Results->End

Clinical trial workflow for this compound in Parkinson's disease sialorrhea.

Biosynthesis of Ergot Alkaloids

Ergot alkaloids are indole-derived natural products primarily from fungi like Claviceps purpurea. Their core structure is the ergoline ring, biosynthesized from L-tryptophan and dimethylallyl diphosphate (DMAPP) [4] [5]. The pathway involves several key enzymes leading to different classes of alkaloids: clavines, ergoamides (e.g., ergonovine), and ergopeptines (e.g., ergotamine) [4].

The following diagram illustrates the major branches of the ergot alkaloid biosynthetic pathway [4] [5]:

Start Precursors L-Tryptophan & DMAPP DMAT Enzyme: DmaW 4-Dimethylallyltryptophan (DMAT) Start->DMAT Chanoclavine Chanoclavine-I DMAT->Chanoclavine Multiple Enzymes (EasF, EasC, EasE) Agroclavine Agroclavine (Key Tetracyclic Clavine) Chanoclavine->Agroclavine Enzymes: EasD, EasA, EasG DLA D-Lysergic Acid (DLA) (Main Therapeutic Precursor) Agroclavine->DLA Enzyme: CloA (Cytochrome P450) Ergoamides Ergoamides (e.g., Ergonovine) DLA->Ergoamides Biosynthetic Branch Ergopeptines Ergopeptines (e.g., Ergotamine) DLA->Ergopeptines Biosynthetic Branch

Core biosynthetic pathway of ergot alkaloids from primary precursors.

Synthesis and Production Methods

Table 4: Comparison of D-Lysergic Acid (DLA) Production Methods [5]

Method Key Features / Challenges Typical Yield
Chemical Synthesis Multi-step (8-19 steps), not enantioselective, harsh conditions. Lacks industrial application. ~10-12% (reported)
Fungal Fermentation Uses Claviceps purpurea. Produces mixture of alkaloids, complicating extraction. Strain degeneration occurs. Global production: 8 tons/yr (ergopeptines), 10-15 tons/yr (DLA).
Heterologous Biosynthesis Reconstitution in yeast (S. cerevisiae). Ensures single product, stable production host. 1.7 mg/L (proof-of-concept in 1L bioreactor).

References

dihydroergotoxine mesylate synaptic neurotransmission modulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Receptor Interactions

Dihydroergotoxine mesylate acts as a partial agonist/antagonist at several key neurotransmitter receptor systems [1]. The table below summarizes its primary receptor targets and the functional consequences of its modulation.

Receptor System Type of Interaction Primary Functional Outcome
Alpha-Adrenergic Antagonist [2] [3] Reduction of vasomotor tone, potential improvement in cerebral blood flow [1].
Dopaminergic Partial Agonist/Antagonist [3] [1] Modulation of dopaminergic signaling; used to treat hyperprolactinemia and sialorrhea in Parkinson's disease [3] [4].
Serotonergic (5-HT) Antagonist [2] [3] Modulation of serotonin-mediated neural activity.
General Outcome "Metabolic enhancer" Protection against metabolic alterations induced by hypothermia and ischemia in animal models; suggested improvement in cerebral metabolism [2] [1].

This receptor activity is thought to underlie its clinical applications. Beyond receptor-level effects, a prominent feature of aging is an increase in monoamine oxidase (MAO) activity, which reduces catecholamine availability in the synapse. One study suggests dihydroergotoxine can modify increased brain MAO activity in specific brain regions like the hypothalamus and cerebellum during aging [3].

Clinical Evidence and Research Applications

While its precise mechanism for treating cognitive decline isn't fully established, clinical studies have explored its efficacy. A Cochrane review concluded it was well-tolerated and showed significant effects on global ratings and cognitive scales for dementia, though the number of high-quality trials was small [3]. More recent research has investigated its use for other conditions.

Table: Key Clinical and Experimental Findings
Study Focus Dosage & Design Key Outcome Measures & Results

| Sialorrhea in Parkinson's Disease [4] | 2.5 mg twice daily (RCT with crossover) | UPDRS sialorrhea subscore: Significant reduction (3.0 to 2.0). SCS-PD score: Significant reduction (12.5 to 9.25). Response rate (≥30% SCS-PD reduction): 55% vs. 10% on placebo. | | Senile Dementia [2] | 1 mg three times daily (Double-blind, placebo-controlled for 24 weeks) | Psychomotor test scales: No better than placebo in one trial, though other short-term trials showed improvements. | | General Tolerability [2] | Up to 1.5 mg three times daily | Significant unwanted effects are rare. Diffuse fibrotic processes (e.g., retroperitoneal fibrosis) have not been observed. |

Experimental Protocols for Neurotransmission Research

The following workflow generalizes the key steps from modern research on how neurotransmission and neuroactive compounds are studied in complex systems like cerebral organoids [5].

Experimental Workflow for Neurotransmitter Analysis Start Cell Culture (Cerebral Organoids) A Differentiation & Maturation Start->A B Functional Validation (Multielectrode Array - MEA) A->B C Molecular Analysis B->C D Immunohistochemistry (IHC) C->D E Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) C->E F Proteomic Analysis (2D-nLC-MS/MS) C->F G Data Integration & Modeling D->G E->G F->G

Research workflow for neurotransmission.

Pharmacology and Safety Profile

The mixture has a bioavailability of approximately 25%, with about 50% of the absorbed dose undergoing first-pass metabolism [1]. It reaches maximal plasma concentration in 3-4 hours and has a plasma half-life of about 3.5 hours (with a terminal half-life of 13 hours) [1]. The drug is heavily protein-bound (81-99%) [3] [1] and is primarily metabolized in the liver, mainly by the cytochrome CYP3A4 enzyme, into hydroxylated metabolites [1]. Excretion occurs predominantly via the bile into feces [1].

Adverse effects are generally minimal and transient [2]. The most common include:

  • Gastrointestinal: Nausea, gastric disturbances [2] [3].
  • Cardiovascular: Orthostatic hypotension, bradycardia [3].
  • Other: Nasal stuffiness, blurred vision, skin rash, sublingual irritation (with sublingual tablets) [2] [3].

It's important to note that while other ergot derivatives are associated with risks of fibrosis and ergotism, these have not been observed with co-dergocrine (this compound) [2]. The drug is contraindicated in individuals with hypersensitivity to it and in patients with psychosis [3].

References

Comprehensive Application Notes and Protocols for HPLC Analysis of Dihydroergotoxine Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dihydroergotoxine mesylate, also known as ergoloid mesylates or co-dergocrine, is a complex pharmaceutical compound comprising a mixture of four hydrogenated ergot alkaloid derivatives: dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine. This medication has been used clinically for its cognitive-enhancing properties and in the treatment of mild to moderate hypertension when combined with other antihypertensive agents. The complex composition of this compound presents significant analytical challenges, as it consists of multiple structurally similar compounds that must be separated and quantified accurately for pharmaceutical quality control and pharmacokinetic studies.

The development of reliable HPLC methods for this compound is essential for several applications in pharmaceutical research and development. These include quality control of pharmaceutical formulations, stability testing, and bioavailability studies in clinical research. The simultaneous determination of dihydroergotoxine components alongside other frequently co-administered antihypertensive drugs such as clopamide (a thiazide-like diuretic) and reserpine (an alkaloid with antihypertensive properties) is particularly valuable for fixed-dose combination products. This document provides detailed application notes and protocols for the analysis of this compound using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, validated according to international regulatory standards.

Materials and Reagents

Chemical Standards and Reference Materials
  • This compound reference standard (purity ≥99.91%) consisting of four primary components: dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine in specified ratios
  • Clopamide reference standard (purity ≥99.0%) for combination product analysis
  • Reserpine reference standard (purity ≥98.9%) for combination product analysis
  • Internal Standard: Indapamide (purity ≥99.5%) for LC-MS/MS methods
  • Pharmaceutical formulations: Fixed-dose combination tablets (e.g., Hypoten tablets containing 0.5 mg dihydroergotoxine, 5.0 mg clopamide, and 0.1 mg reserpine per tablet)
Solvents and Reagents
  • HPLC-grade methanol and acetonitrile
  • Ethyl acetate for liquid-liquid extraction
  • Ammonium acetate (ACS grade) for buffer preparation
  • Ammonium hydroxide solution for pH adjustment
  • Deionized water purified through a Milli-Q water purification system or equivalent
Equipment and Chromatographic Columns
  • HPLC system with auto-sampler, column oven, and UV or PDA detector
  • LC-MS/MS system with triple quadrupole mass spectrometer and electrospray ionization (ESI) source
  • Analytical columns:
    • Phenomenex Synergi Fusion-RP 80A column (50 × 4.6 mm, 4 μm) for LC-MS/MS analysis
    • Reversed-phase C18 columns (various dimensions) for traditional HPLC
  • Liquid-liquid extraction apparatus including vortex mixer and centrifuge
  • pH meter for mobile phase adjustment

Chromatographic Conditions and Parameters

LC-MS/MS Conditions for Simultaneous Analysis

The LC-MS/MS method provides high sensitivity and selectivity for the simultaneous determination of dihydroergotoxine components alongside clopamide and reserpine, particularly useful for pharmacokinetic studies in biological matrices [1] [2].

  • Analytical column: Phenomenex Synergi Fusion-RP 80A (50 × 4.6 mm, 4 μm)
  • Mobile phase: Isocratic elution with methanol:10 mM ammonium acetate buffer, pH 9.0 (85:15, v/v)
  • Flow rate: 0.8 mL/min
  • Injection volume: 25 μL
  • Column temperature: Ambient
  • Run time: 5 minutes
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Detection: Multiple Reaction Monitoring (MRM) mode
  • Ion source parameters:
    • Nebulizer gas pressure: 40 psi
    • Dry gas temperature: 350°C
    • Dry gas flow: 10 L/min
    • Capillary voltage: 4000 V

Table 1: MRM Transitions and Mass Spectrometer Parameters for Analytes

Analyte Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (V)
Dihydroergocornine 612.4 268.2 136 34
Dihydroergocristine 626.4 268.2 140 36
Dihydroergocryptine (α+β) 610.4 268.2 135 33
Clopamide 345.0 241.0 106 16
Reserpine 609.2 195.1 140 56
Indapamide (IS) 366.0 132.1 116 24
Traditional HPLC Conditions with UV Detection

For the analysis of dihydroergotoxine components in pharmaceutical formulations without mass spectrometric detection, the following HPLC conditions have been successfully applied [3].

  • Analytical column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm)
  • Mobile phase: Various compositions including methanol-water or acetonitrile-water mixtures containing approximately 10 mM base (e.g., ammonium hydroxide)
  • Flow rate: 1.0-1.5 mL/min
  • Detection: UV detection at 280-320 nm
  • Column temperature: 25-30°C
  • Injection volume: 10-50 μL
  • Run time: 15-20 minutes

Sample Preparation Protocols

Standard Solution Preparation
  • Primary stock solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve in methanol and dilute to volume. Store at -20°C when not in use.
  • Working standard solutions: Prepare appropriate dilutions of primary stock solutions in methanol:water (50:50, v/v) to obtain concentration ranges covering the expected analytical range.
  • Internal standard solution (for LC-MS/MS): Prepare indapamide solution at 50 ng/mL in methanol.
Sample Extraction from Plasma

For bioanalytical applications, the following liquid-liquid extraction procedure has been validated for human plasma samples [1] [2]:

  • Aliquot 1 mL of human plasma into a clean glass tube
  • Add 50 μL of internal standard working solution (indapamide, 50 ng/mL)
  • Add 100 μL of ammonium hydroxide solution (0.1 M) to create basic conditions
  • Add 5 mL of ethyl acetate extraction solvent
  • Vortex mix for 10 minutes
  • Centrifuge at 4000 rpm for 10 minutes
  • Transfer the organic layer to a clean tube
  • Evaporate to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitute the residue with 200 μL of mobile phase
  • Transfer to autosampler vials for analysis

Table 2: Analytical Range and Recovery Data for LC-MS/MS Method

Analyte Linear Range (ng/mL) Lower Limit of Quantification (ng/mL) Extraction Recovery (%) Precision (% RSD)
Dihydroergotoxine alkaloids 0.05-40.00 0.05 ≥86.16 ≤13.03
Reserpine 0.04-30.00 0.04 ≥87.25 ≤11.85
Clopamide 1.00-96.00 1.00 ≥89.42 ≤9.76
Indapamide (IS) 50.00 (fixed) - ≥90.15 ≤8.95

The following workflow diagram illustrates the complete sample preparation and analysis process:

G Plasma Plasma Start Plasma Sample (1 mL) IS Add Internal Standard Start->IS Base Add Ammonium Hydroxide IS->Base Extract Add Ethyl Acetate (5 mL) Base->Extract Mix Vortex Mix (10 min) Extract->Mix Centrifuge Centrifuge (4000 rpm, 10 min) Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂, 40°C) Transfer->Evaporate Reconstitute Reconstitute with Mobile Phase (200 µL) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Method Validation

The analytical methods for this compound have been validated according to international guidelines for specificity, linearity, accuracy, precision, recovery, and stability.

Specificity and Selectivity

The method effectively separates all four components of this compound as well as co-formulated drugs without interference from plasma matrix components. Chromatographic resolution between the critical pair of dihydro-α-ergocryptine and dihydro-β-ergocryptine should be not less than 1.5. For the LC-MS/MS method, MRM detection provides additional specificity through unique precursor-to-product ion transitions for each analyte.

Linearity and Sensitivity

The methods demonstrate linear response over the concentration ranges specified in Table 2. Calibration curves are generated using weighted (1/x²) least-squares regression of peak area ratios (analyte to internal standard) versus concentration. The correlation coefficient (r) should be not less than 0.99 for all analytes. The lower limit of quantification (LLOQ) is established with acceptable accuracy (80-120%) and precision (≤20% RSD).

Accuracy, Precision, and Recovery

The methods have been validated for accuracy and precision using quality control samples at low, medium, and high concentrations within the calibration range.

Table 3: Method Validation Parameters for this compound Components

Validation Parameter Acceptance Criteria Dihydroergotoxine Reserpine Clopamide
Intra-day Accuracy (%) 85-115 91.76-103.45 94.21-106.33 96.54-108.72
Inter-day Accuracy (%) 85-115 92.15-104.67 93.78-107.45 95.89-109.13
Intra-day Precision (% RSD) ≤15 4.23-11.36 3.89-10.45 4.12-9.76
Inter-day Precision (% RSD) ≤15 5.67-13.03 5.12-11.85 5.34-10.93
Extraction Recovery (%) Consistent and reproducible 86.16-92.45 87.25-93.67 89.42-95.18
Stability

Stability studies have demonstrated that dihydroergotoxine components, reserpine, and clopamide remain stable under the following conditions:

  • Bench-top stability: 6 hours at room temperature
  • Processed sample stability: 24 hours in autosampler at 10°C
  • Freeze-thaw stability: Three cycles at -20°C and -70°C
  • Long-term stability: 30 days at -20°C and -70°C

Application to Pharmacokinetic Studies

The validated LC-MS/MS method has been successfully applied to a pharmacokinetic study of fixed-dose combination tablets containing clopamide (5.0 mg), reserpine (0.1 mg), and dihydroergotoxine (0.5 mg) in healthy human volunteers [1] [2]. Following oral administration, blood samples were collected at predetermined time intervals, processed according to the described protocol, and analyzed to determine plasma concentration-time profiles for each analyte.

The method demonstrated sufficient sensitivity to characterize the pharmacokinetic parameters of all compounds, including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life. The high sensitivity of the method (LLOQ 0.04-1 ng/mL) enabled reliable quantification even during the terminal elimination phase, providing complete pharmacokinetic profiles. This application highlights the utility of the method for bioequivalence studies and clinical pharmacokinetic investigations of dihydroergotoxine-containing formulations.

For researchers analyzing this compound in pharmaceutical formulations without mass spectrometric detection, the traditional HPLC method with UV detection provides a robust and cost-effective alternative. This method has demonstrated complete baseline separation of all four dihydroergotoxine components within approximately 15 minutes, making it suitable for quality control applications in pharmaceutical manufacturing [3].

Troubleshooting and Technical Notes

  • Peak broadening or tailing: Ensure mobile phase pH is properly adjusted and column temperature is maintained constant
  • Decreased sensitivity in MS detection: Check ion source cleanliness and calibrate mass spectrometer; verify solvent composition for optimal ionization
  • Retention time shifts: Equilibrate column thoroughly with mobile phase; prepare fresh mobile phase daily
  • Incomplete extraction recovery: Verify pH of plasma samples before extraction; ensure adequate mixing time during liquid-liquid extraction
  • Resolution issues between dihydroergocryptine isomers: Optimize mobile phase composition; consider using a longer column or different stationary phase if necessary

Conclusion

The HPLC and LC-MS/MS methods described in this application note provide reliable and validated approaches for the analysis of this compound in both pharmaceutical formulations and biological samples. The LC-MS/MS method offers superior sensitivity and selectivity for pharmacokinetic studies, while the HPLC-UV method represents a practical solution for quality control applications. Proper implementation of these methods, including adherence to the specified sample preparation procedures and chromatographic conditions, will ensure accurate and reproducible determination of this compound and its components.

References

Application Notes: Radioimmunoassay for Dihydroergotoxine in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

The radioimmunoassay (RIA) for dihydroergotoxine (also known as ergoloid mesylate) is a critical tool for quantifying the drug and its metabolites in plasma for pharmacokinetic and pharmacodynamic studies. The following notes summarize the established methodology based on historical research.

Principle of the Assay

The RIA uses an antibody raised against the dihydrolysergic acid moiety of the dihydroergotoxine molecule [1] [2]. A key feature of this assay is its ability to recognize not only the parent drug but also its pharmacologically active metabolites, as confirmed by a strong correlation with radioreceptor assay results [2]. This makes it particularly valuable for assessing total active compound concentration in biological samples.

Key Assay Performance Characteristics

The table below summarizes the key performance metrics of the dihydroergotoxine RIA as reported in the literature.

Table 1: Performance Characteristics of the Dihydroergotoxine RIA

Parameter Specification Reference
Detection Limit ~10 pg/mL [1]
Intra-Assay Variation Approximately 12% [1]
Inter-Assay Variation Approximately 13% [1]
Specificity Cross-reacts with dihydroergopeptides (100%), low cross-reactivity with ergometrine (14%) and α-ergocryptine (7.5%) [1]
Pharmacological Correlation

This RIA has been successfully used to link plasma concentrations to physiological effects. One study demonstrated that plasma concentrations in the range of 0.2 to 1 ng/mL produced clinically significant reductions of up to 15% in systolic and diastolic blood pressure in normotensive subjects, without significant changes in pulse rate [3].

Detailed Experimental Protocol

The following workflow outlines the key stages of the dihydroergotoxine radioimmunoassay procedure.

G Start Start: Plasma Sample P1 Extraction Start->P1 P2 Purification P1->P2 P1_Details Use modified extraction methods for differentiation of ergopeptides P1->P1_Details P3 Incubation P2->P3 P4 Separation & Measurement P3->P4 P3_Details Incubate with: - Specific Antibody - ¹²⁵I-labeled Dihydrolysergic Tracer P3->P3_Details End End: Data Analysis P4->End

Step-by-Step Methodology

While a full, detailed protocol is not available in the searched literature, the following critical steps and components have been described:

  • Sample Preparation and Extraction:

    • The assay requires a pre-analytical purification step to isolate dihydroergotoxine from plasma.
    • The extraction method is a modified version of previously published procedures, which allows for the differentiation of various dihydroergopeptides, lysergic acid, and other ergopeptides [1].
  • Immunoassay Procedure:

    • Antibody: The assay uses a sensitive, high-titer antibody produced by immunizing rabbits with a dihydrolysergic acid complex [1] [2].
    • Tracer: The assay employs an 125I-labeled dihydrolysergic acid tracer for detection [1].
    • Incubation: The extracted sample, antibody, and radioactive tracer are incubated to allow for competitive binding.
    • Separation and Measurement: After incubation, the bound fraction is separated, and radioactivity is measured to determine the concentration of dihydroergotoxine in the sample.

Application in Pharmacokinetic Studies

The developed RIA has been applied to measure plasma concentrations after different routes of administration, providing key pharmacokinetic data.

Table 2: Example Pharmacokinetic and Pharmacodynamic Data from a Human Study [3]

Administration Route Dose Typical Plasma Concentration Range Observed Pharmacodynamic Effect
Intravenous Injection 0.6 mg 0.2 - 1 ng/mL Reduction of up to 15% in systolic and diastolic BP
Oral Solution 4.5 mg 0.2 - 1 ng/mL Reduction of up to 15% in systolic and diastolic BP

The relationship between the measured plasma levels and the blood pressure-lowering effect can be visualized as follows:

G Dose Drug Administration (e.g., 0.6 mg i.v.) PK Pharmacokinetics Plasma Concentration (0.2 - 1 ng/mL) Dose->PK Absorption & Distribution PD Pharmacodynamic Effect Blood Pressure Reduction (Up to 15%) PK->PD Biologic Effect

Conclusion

The radioimmunoassay for dihydroergotoxine is a well-characterized method with high sensitivity and specificity for the active drug and its metabolites. Its successful application in linking plasma concentrations to hemodynamic effects makes it a robust tool for clinical pharmacology research. Researchers should note that this information is based on historical methods, and contemporary applications might require re-validation or adaptation.

References

dihydroergotoxine mesylate serum concentration measurement

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Platforms for Measurement

The table below summarizes the two main analytical techniques used for quantifying dihydroergotoxine mesylate and its components in biological samples.

Technique Key Characteristics Measured Analytes Reported Sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and specificity; can distinguish parent drugs from metabolites [1] [2]. Dihydroergocornine (DHC), Dihydroergocristine (DHS), Dihydroergocryptine (DHK), and their hydroxy-metabolites [1]. LLOQ in pg/mL range; Cmax of parent compounds ~0.04 μg/L (40 pg/mL) [1].
Radioimmunoassay (RIA) Historically used; may measure the total mixture without distinguishing individual components [3] [4]. Dihydroergotoxine as a composite [3]. Clinically significant effects at plasma concentrations of 0.2-1 ng/mL [3].

Key Pharmacokinetic Data

Understanding the concentration levels and time course is vital for assay development. The following table summarizes key quantitative findings from research studies.

Parameter Value / Finding Context / Significance
Parent Compound Cmax ~0.04 μg/L (40 pg/mL) Observed in human plasma after a 27 mg oral dose of this compound [1].
Hydroxy-Metabolite Cmax 0.30 - 0.98 μg/L (300 - 980 pg/mL) Metabolite concentrations are one order of magnitude higher than parent compounds, necessitating their measurement [1].
Therapeutically Relevant Concentration 0.2 - 1.0 ng/mL Plasma concentrations producing clinically significant blood pressure lowering effects [3].
Sample Pretreatment Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Used to clean up and concentrate samples prior to LC-MS/MS analysis [1].

Detailed Experimental Protocol: LC-MS/MS

For researchers, here is a detailed protocol for measuring this compound components and metabolites using LC-MS/MS, based on the methodologies cited.

1. Sample Preparation:

  • Extraction: Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from plasma or serum [1].
  • Internal Standard: Employ a stable isotope-labeled analogue of the target compound (if available) to correct for recovery variations and matrix effects [5].

2. Liquid Chromatography (LC):

  • Column: Use a reverse-phase C18 column.
  • Mobile Phase: A binary gradient system is typical. Mobile Phase A is often water with 0.1% formic acid, and Mobile Phase B is acetonitrile or methanol with 0.1% formic acid.
  • Gradient: Run a gradient to achieve separation of the three parent alkaloids (DHC, DHK, DHS) and their respective hydroxy-metabolites.

3. Mass Spectrometry (MS):

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.
  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Precursor ion → product ion transitions must be established for each analyte and internal standard for highly specific detection [1] [2].

4. Data Analysis:

  • Quantify the concentration of each analyte by calculating the peak area ratio of the analyte to the internal standard and interpolating from a calibration curve prepared in the same biological matrix.

Application in Modern Drug Development

The principles of measuring dihydroergotamine (DHE), a related compound, directly inform modern bioanalysis. A 2024 crossover study used LC-MS/MS to demonstrate that a new intranasal DHE powder (STS101) achieved high plasma concentrations rapidly (within 20 minutes) and with lower variability than a traditional liquid nasal spray [2]. This highlights the critical role of robust, specific assays like LC-MS/MS in developing reliable formulations.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the LC-MS/MS method described in the protocol.

start Start: Plasma/Serum Sample prep Sample Preparation • Solid-Phase Extraction • Add Internal Standard start->prep lc Liquid Chromatography • Reverse-Phase C18 Column • Gradient Elution prep->lc ms Mass Spectrometry • ESI Positive Ion Mode • MRM Detection lc->ms data Data Analysis • Calculate Area Ratios • Interpolate from Calibration Curve ms->data end End: Quantitative Result data->end

Key Considerations for Researchers

  • Focus on Metabolites: The higher plasma concentration of hydroxy-metabolites means that any comprehensive study of this compound's pharmacokinetics or pharmacodynamics must include methods to quantify these metabolites alongside the parent compounds [1].
  • Specificity over RIA: While RIA can be sensitive, LC-MS/MS offers superior specificity by clearly distinguishing between the different alkaloids and their metabolites, reducing the risk of cross-reactivity artifacts [1] [5].
  • Method Validation: Any developed method should be fully validated for parameters including sensitivity (LLOQ), precision, accuracy, recovery, and matrix effects according to regulatory guidelines (e.g., FDA/EMA bioanalytical method validation).

References

Dihydroergotoxine Mesylate Dosing for Cerebrovascular Disorders

Author: Smolecule Technical Support Team. Date: February 2026

The key evidence for dihydroergotoxine mesylate in cerebrovascular disturbances comes from a 1983 double-blind study. The study aimed to find the optimal dose for improving subjective and psychiatric symptoms in patients with cerebrovascular disorders [1].

Table 1: Dosing Regimen from Clinical Trial

Parameter Sublingual Administration Oral Administration
Daily Dose 3 mg 6 mg [1]
Dosage Form Sublingual tablets Oral tablets [1]
Treatment Duration 12 weeks [1] 12 weeks [1]
Comparative Efficacy Less effective Significantly superior for improving subjective and psychiatric symptoms [1]

The study concluded that a daily oral administration of 6 mg was more suitable for improving symptoms due to cerebrovascular disorders than a 3 mg sublingual dose. It confirmed a dose-dependent efficacy within this therapeutic range [1].

Experimental Protocol for Clinical Trials

For researchers aiming to validate or build upon these findings, the methodology from the cited study provides a foundational protocol.

1. Study Design

  • Type: Multi-center, double-blind, comparative study [1].
  • Participants: 550 patients with cerebrovascular disorders [1].
  • Groups: Patients are randomized into at least two treatment groups to receive different dosages or formulations (e.g., 3 mg sublingual vs. 6 mg oral) [1].

2. Treatment Protocol

  • Duration: The treatment period should be sustained for 12 weeks to adequately assess therapeutic effects [1].
  • Administration: Ensure proper administration based on the dosage form (sublingual or oral tablets) as defined in the study protocol.

3. Efficacy Assessment

  • Primary Endpoints: Utility ratings for subjective symptoms (e.g., dizziness, headache) and psychiatric symptoms (e.g., mood, cognitive complaints) [1].
  • Timing: Assessments should be conducted at baseline and at the end of the 12-week treatment period. Interim assessments can be included for more detailed longitudinal data.

4. Safety Monitoring

  • Adverse Events: Record all adverse events throughout the study period. The 1983 study reported no significant difference in side effects between the 3 mg and 6 mg doses [1].
  • Vital Signs: Monitor blood pressure and heart rate regularly, given the vasoactive properties of ergot-derived compounds.

The workflow for implementing this protocol is summarized below:

Start Study Start Design Multi-center Double-blind Design Start->Design Randomize Randomize Patients Design->Randomize Group1 Group A: 3 mg Sublingual Randomize->Group1 Group2 Group B: 6 mg Oral Randomize->Group2 Treat 12-Week Treatment Period Group1->Treat Group2->Treat Assess Assess Efficacy: Subjective & Psychiatric Symptoms Treat->Assess Monitor Safety Monitoring Treat->Monitor End Data Analysis & Conclusion Assess->End Monitor->End

Critical Differentiation from Dihydroergotamine

It is crucial to distinguish This compound from dihydroergotamine (DHE), as they are different medications with distinct clinical uses.

Table 2: Dihydroergotoxine vs. Dihydroergotamine

Feature This compound Dihydroergotamine (DHE)
Primary Indication Investigated for cerebrovascular disorders [1] Acute treatment of migraine & cluster headaches [2] [3]
Administration Oral or sublingual tablets [1] Intranasal spray, injectable (IM/IV/Subcut) [2] [3]
Dosing Example 6 mg once daily (oral) [1] 1 mg injection (max 3 mg/24h); 1 mg nasal spray (max 2 mg/dose) [2]
Mechanism Suggested effects on neurotransmitters [1] Agonist at 5-HT1D receptors, causes vasoconstriction [4]
Regulatory Status Not approved for cerebrovascular use in current practice FDA-approved for migraine/cluster headaches [2] [3]

Pathways and Workflow for Drug Action Analysis

The precise mechanism of action of dihydroergotoxine in cerebrovascular disorders is not fully detailed in the available literature, though it is suggested to involve neurotransmitter modulation [1]. The following diagram outlines a logical workflow for profiling its mechanism, which can guide future research.

Start Start: Drug Administration MOA Mechanism of Action Analysis Start->MOA Sub1 Neurotransmitter Receptor Binding Assays MOA->Sub1 Sub2 Cerebral Blood Flow Measurement (e.g., MRI) MOA->Sub2 Sub3 Neuronal Metabolism Studies MOA->Sub3 Integrate Data Integration & Hypothesis Sub1->Integrate Sub2->Integrate Sub3->Integrate Output Output: Proposed Mechanism for Cerebrovascular Effect Integrate->Output

Key Considerations for Research and Development

  • Focus on Dihydroergotoxine: Ensure all research and literature searches use the correct compound name "this compound" to avoid confusion with the migraine drug dihydroergotamine.
  • Historical Context: The primary evidence is from 1983 [1]. Current research should focus on validating these findings with modern research standards and a deeper understanding of cerebrovascular disease.
  • Safety Profile: While the historical study reported no significant difference in side effects between doses, a comprehensive safety profile for dihydroergotoxine in modern clinical use would need to be established.

References

Dihydroergotoxine Mesylate: Application Notes and Protocol for Sialorrhea in Parkinson's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Rationale

Sialorrhea, or excessive drooling, is a common and debilitating non-motor symptom in Parkinson's disease (PD), affecting between 32% to 84% of patients [1] [2]. Contrary to popular belief, this condition typically results not from overproduction of saliva but from impaired salivary clearance due to factors such as lingual bradykinesia, oropharyngeal dysphagia, reduced swallowing frequency, and flexed head posture [1] [2]. The consequences extend beyond social embarrassment and isolation to include perioral skin irritation, speech difficulties, and an increased risk of aspiration pneumonia, a significant cause of mortality in this population [1] [3].

Standard treatments include anticholinergic medications and botulinum toxin (BoNT) injections into the salivary glands. However, the use of oral anticholinergics is often limited by their side effect profile, which includes confusion, hallucinations, and constipation, particularly problematic in an older PD population [2]. Dihydroergotoxine mesylate, an alpha-adrenergic blocking agent with additional affinities to dopaminergic and serotonin receptors, offers a potential alternative mechanism for managing sialorrhea with a potentially different side effect profile [4] [5].

Mechanism of Action

The pathophysiology of sialorrhea in PD is complex and not solely related to cholinergic pathways. This compound is hypothesized to reduce sialorrhea primarily through its action as a selective α-adrenergic blocking agent [4] [5]. Salivary secretion is regulated by both the autonomic nervous system and central pathways, providing a rationale for this mechanism.

The diagram below illustrates the proposed neuropharmacological pathway through which this compound is believed to reduce salivary flow.

G CentralPathway Central Neurological Command SNS Sympathetic Nerve Stimulation (SNS) CentralPathway->SNS  Activates AlphaReceptor Alpha-Adrenergic Receptors SNS->AlphaReceptor  Norepinephrine Release SalivaryGland Major Salivary Glands (Parotid, Submandibular) AlphaReceptor->SalivaryGland  Stimulates Secretion SalivaProduction Reduced Saliva Production SalivaryGland->SalivaProduction  Leads to Dihydroergotoxine This compound Dihydroergotoxine->AlphaReceptor  Blocks

Figure 1: Proposed mechanism of action for this compound in reducing sialorrhea. The drug acts as an alpha-adrenergic blocker, interfering with the sympathetic nervous system's stimulation of salivary glands.

Summary of Clinical Evidence

The primary evidence for the use of this compound in PD-related sialorrhea comes from a single-center study published in 2019 [4] [5]. The study was conducted in two phases and its key efficacy outcomes are summarized in the table below.

Table 1: Efficacy Outcomes from the Cheng et al. (2019) Clinical Study [4] [5]

Study Phase Design n Treatment Regimen Assessment Tool Baseline Score (Mean ± SD) Post-Treatment Score (Mean ± SD) P-value Response Rate
Phase 1 3-week, open-label 10 2.5 mg twice daily UPDRS Sialorrhea Subscore 3.5 ± 0.53 1.9 ± 0.57 0.004 60%
SCS-PD 15.8 ± 2.78 9.9 ± 3.00 0.005
Phase 2 6-week, RCT crossover 20 2.5 mg twice daily UPDRS Sialorrhea Subscore (Placebo) 3.00 ± 0.56 0.001 10% (Placebo)
UPDRS Sialorrhea Subscore (Active) 2.00 ± 0.65 55% (Active)
SCS-PD (Placebo) 12.50 ± 2.84 <0.001
SCS-PD (Active) 9.25 ± 2.86

Abbreviations: RCT: Randomized Controlled Trial; UPDRS: Unified Parkinson's Disease Rating Scale; SCS-PD: Sialorrhea Clinical Scale for Parkinson's Disease. Response rate was defined as ≥30% reduction in SCS-PD score.

Safety Profile

The same study reported that no significant adverse effects were observed during either phase of the trial with the 2.5 mg twice daily dosage [4] [5]. This suggests a favorable tolerability profile, though larger studies are needed to fully characterize its safety.

Detailed Experimental Protocol

Based on the methodology of the primary clinical study, the following protocol is recommended for clinical application or further research.

Patient Selection Criteria
  • Inclusion Criteria:
    • Diagnosis of idiopathic Parkinson's disease.
    • Troublesome sialorrhea, indicated by a UPDRS Part II (item 6) sialorrhea score of ≥3.
    • Stable on PD medications for at least 4 weeks prior to study entry.
  • Exclusion Criteria:
    • Use of other anticholinergic medications for sialorrhea.
    • Presence of severe dysphagia posing a high risk for aspiration.
    • Significant cognitive impairment that would impede consent or reliable reporting.
    • Conditions or medications known to cause hypersalivation (e.g., clozapine).
Dosing and Administration
  • Recommended Dosage: 2.5 mg of this compound, administered orally twice daily [4] [5].
  • Duration of Trial: A treatment period of at least 3 to 6 weeks is recommended to assess initial efficacy.
Assessment Tools and Workflow

Objective measurement of treatment efficacy is critical. The following workflow outlines the assessment process from screening to follow-up, utilizing validated scales.

G Step1 1. Patient Screening & Baseline Assessment Step2 2. Initiate Treatment (2.5 mg BID) Step1->Step2 Baseline Tools: • UPDRS-II Item 6 • SCS-PD • DSFS Step1->Baseline Step3 3. Primary Efficacy Assessment (Week 3) Step2->Step3 Step4 4. Secondary & Long-Term Assessment (Week 6+) Step3->Step4 Primary Primary Outcome: • Change in SCS-PD Score (Response = ≥30% reduction) Step3->Primary Step5 5. Safety Monitoring (Throughout) Step4->Step5 Secondary Secondary Outcomes: • UPDRS Score • DSFS Score • Global Impression Step4->Secondary Safety Monitor for: • Adverse Events • Tolerability Step5->Safety

Figure 2: Clinical assessment workflow for evaluating this compound in PD sialorrhea, from screening to follow-up.

Key Assessment Scales:

  • UPDRS Part II (Item 6): A simple, quick tool for screening and initial severity grading (score 0-4) [4] [5].
  • Sialorrhea Clinical Scale for PD (SCS-PD): A more comprehensive scale that evaluates both severity and the functional/ social impact of drooling. A reduction of ≥30% in the SCS-PD score is considered a clinically meaningful response [4] [5].
  • Drooling Severity and Frequency Scale (DSFS): A generic scale that can be used for additional validation [6].
Analysis and Interpretation
  • Primary Efficacy Endpoint: The proportion of patients achieving a ≥30% reduction in the SCS-PD score after 3-6 weeks of treatment.
  • Statistical Analysis: For comparative studies, appropriate tests such as paired t-tests for within-group analysis (e.g., pre- vs. post-treatment in Phase 1) and two-way ANOVA for crossover designs (as used in Phase 2) should be applied [4] [5].

Research Gaps and Future Directions

While the initial data for this compound is promising, several key areas require further investigation:

  • Larger, Multicenter Trials: The current evidence is based on a single, relatively small (n=30) study. Larger trials are necessary to confirm efficacy and safety [4] [7].
  • Comparative Studies: Head-to-head trials against established therapies like botulinum toxin injections or glycopyrrolate are lacking [2] [7].
  • Long-Term Data: The published study had a short duration. The long-term sustainability of effect and safety profile beyond 6 weeks remain unknown [4].
  • Mechanism Clarification: Further research is needed to precisely elucidate how alpha-adrenergic blockade improves sialorrhea in PD, particularly whether it has any effect on swallowing function.

Conclusion

This compound presents a novel and mechanistically distinct approach to managing sialorrhea in Parkinson's disease. The available evidence, though preliminary, indicates that a dose of 2.5 mg taken twice daily can significantly reduce drooling severity and its functional impact with a promising tolerability profile. Researchers and clinicians should consider this agent, particularly for patients who may not tolerate anticholinergics or have limited access to botulinum toxin injections, while acknowledging the need for more robust clinical data to solidify its place in the treatment algorithm.

References

Dihydroergotoxine Mesylate in Vitro Lipid Peroxidation Assay: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dihydroergotoxine mesylate (DHET), also known as ergoloid mesylates, is a semi-synthetic mixture of four dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, dihydroergocryptine, and dihydroergocryptine). This compound has been extensively studied for its potential therapeutic applications in age-related cognitive disorders and cerebral vascular insufficiency. The drug is known to accumulate preferentially in lipid-rich neuronal structures, where it exerts multiple pharmacological effects including modulation of cerebral blood flow, oxygen utilization, and neurotransmitter systems. [1] [2]

One of the most intriguing properties of DHET is its ability to function as a lipid antioxidant, inhibiting the peroxidative degradation of polyunsaturated fatty acids in cellular membranes. This application note provides a comprehensive methodological framework for investigating the anti-peroxidative activity of DHET in experimental settings, with particular emphasis on standardized assay protocols, data interpretation, and technical considerations essential for obtaining reproducible results. The protocols outlined herein are specifically designed for researchers in pharmaceutical development and experimental pharmacology who require robust, standardized methods for evaluating the antioxidant potential of therapeutic compounds. [1]

Chemical and Biological Background

Lipid Peroxidation: Mechanism and Biological Significance

Lipid peroxidation represents a complex chain reaction process characterized by the oxidative degradation of polyunsaturated fatty acids (PUFAs) in cellular membranes. The process initiates when reactive oxygen species (ROS) abstract a hydrogen atom from the methylene group (-CH₂-) between double bonds in PUFAs, creating a carbon-centered lipid radical. This radical undergoes molecular rearrangement to form a conjugated diene, which rapidly reacts with molecular oxygen to yield a lipid peroxyl radical (LOO•). The peroxyl radical can then abstract a hydrogen atom from adjacent fatty acid side chains, propagating a self-sustaining chain reaction that extensively damages membrane structure and function. [3] [4]

  • Cellular Consequences: The peroxidative degradation of membrane lipids has profound implications for cellular integrity and function. Lipid peroxidation products cause decreased membrane fluidity, disruption of barrier functions, and inhibition of membrane-bound enzyme systems. The process generates various cytotoxic aldehydes including malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) that can cross-link with cellular proteins, nucleic acids, and phospholipids, amplifying oxidative damage throughout the cell. These molecular events contribute significantly to impaired cellular function and ultimately cell death in pathological conditions associated with oxidative stress. [3] [4]

  • Biological Relevance: The brain is particularly vulnerable to lipid peroxidation due to its high oxygen consumption, abundant polyunsaturated fatty acid content, and relatively modest antioxidant defenses. The accumulation of lipid peroxidation products in neuronal membranes is implicated in the age-related deterioration of cerebral functions and various neurodegenerative disorders. This vulnerability underscores the potential therapeutic value of compounds like DHET that can intercept and terminate lipid peroxidation chain reactions in neural tissues. [1] [3]

This compound: Multifunctional Neuroactive Agent

DHET demonstrates a complex pharmacological profile beyond its antioxidant properties. The compound interacts with multiple neurotransmitter systems in the central nervous system, exhibiting affinity for GABAA receptor Cl- channels where it functions as an allosteric modulator of the benzodiazepine site. Additionally, DHET binds to central dopaminergic, serotonergic, and adrenergic (α1) receptors, contributing to its diverse physiological effects. These receptor interactions underlie DHET's documented cognition-enhancing, anticonvulsant, and sedative activities in experimental models. [2]

Recent investigations have revealed that DHET also possesses antiproliferative activity against various cancer cell lines, with IC₅₀ values ranging from 18-38 μM in prostate cancer cells and 20-50 μM in liver cancer cells. This diverse pharmacological profile positions DHET as a compound of significant interest for both neurological and oncological applications, with its antioxidant properties potentially contributing to its broader therapeutic effects. [5] [2]

Experimental Protocols

In Vitro Lipid Peroxidation Assay Using Liposomes

This protocol details the assessment of DHET's antioxidant activity through inhibition of iron-catalyzed peroxidation in liposome preparations, based on the methodology originally described by Lipids (1982). [1]

3.1.1 Reagents and Materials
  • This compound (working concentrations: 10-100 μM)
  • Liposome preparation (from phosphatidylcholine or brain lipid extract)
  • Ferrous sulfate (FeSO₄) or Ferric chloride (FeCl₃) (50-100 μM)
  • Thiobarbituric acid (TBA) reagent (0.67% in acetic acid buffer, pH 3.5)
  • n-Butanol for organic extraction
  • Phosphate buffered saline (PBS, 50 mM, pH 7.4)
  • Water bath or dry bath incubator (37°C)
  • Spectrofluorometer or spectrophotometer
3.1.2 Procedure
  • Liposome Preparation:

    • Dissolve 10 mg of phosphatidylcholine or brain lipid extract in 1 mL of PBS by vigorous vortexing.
    • Sonicate the suspension using a probe sonicator (3 × 30 seconds pulses, 50% amplitude) under nitrogen atmosphere to form unilamellar vesicles.
  • Peroxidation Reaction:

    • Combine the following in test tubes:
      • 500 μL liposome suspension
      • 50 μL DHET solution (varying concentrations) or vehicle control
      • 50 μL FeSO₄ solution (final concentration 50 μM)
    • Incubate the mixture at 37°C for 60 minutes with gentle shaking.
  • TBARS Assay:

    • Add 1 mL TBA reagent to each tube.
    • Heat samples at 95°C for 30 minutes.
    • Cool tubes to room temperature.
    • Add 2 mL n-butanol, vortex vigorously for 60 seconds.
    • Centrifuge at 3000 × g for 10 minutes to separate phases.
  • Quantification:

    • Carefully collect the upper organic layer.
    • Measure malondialdehyde (MDA)-TBA adduct formation:
      • Fluorometrically: λ_ex = 515-535 nm, λ_em = 553-555 nm
      • Spectrophotometrically: Absorbance at 530-540 nm
    • Calculate percentage inhibition relative to vehicle-treated controls.

Table 1: Troubleshooting Guide for Lipid Peroxidation Assay

Problem Possible Cause Solution
High background in controls Spontaneous oxidation Prepare liposomes under nitrogen; add BHT (0.01%) to controls
Poor dose-response Metal contamination Use metal-free tubes and high-purity water
Variable replicates Incomplete phase separation Extend centrifugation time; ensure consistent temperature
Cell-Based Lipid Peroxidation Assay

This protocol adapts the assessment of DHET's antioxidant effects to cellular systems, providing a more physiologically relevant context. [3]

3.2.1 Cell Culture and Treatment
  • Culture appropriate cell lines (e.g., HepG2, neuronal cells) in DMEM with 10% FBS.
  • Seed cells in 6-well plates at 2-3 × 10⁵ cells/well and incubate for 24 hours.
  • Pre-treat cells with DHET (10-100 μM) for 2-4 hours.
  • Induce oxidative stress with:
    • Iron/ascorbate (50 μM FeCl₃ + 200 μM ascorbate, 2 hours)
    • H₂O₂ (100-500 μM, 2-4 hours)
    • Other pro-oxidants appropriate to research context
3.2.2 Lipid Peroxidation Assessment
  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.
    • Scrape cells in 300 μL homogenization buffer (20 mM Tris, pH 7.4).
    • Homogenize using a Polytron homogenizer (10-15 seconds, on ice).
  • Sample Processing:

    • Centrifuge homogenate at 3000 × g for 10 minutes at 4°C.
    • Collect supernatant for immediate assay or store at -80°C.
  • Lipid Peroxidation Measurement:

    • Use commercial lipid peroxidation assay kits following manufacturer instructions.
    • Alternatively, perform TBARS assay as described in section 3.1.2.

Results and Data Analysis

Quantitative Assessment of DHET Antioxidant Activity

The antioxidant efficacy of DHET has been quantitatively established through standardized in vitro systems. The following table summarizes key experimental findings from the literature: [1]

Table 2: Quantitative Assessment of DHET Effects on Lipid Peroxidation

Experimental System DHET Concentration Effect on Lipid Peroxidation Measurement Method
Iron-catalyzed liposome peroxidation 10-100 μM Dose-dependent inhibition (up to 70-80% at highest concentrations) Thiobarbituric acid assay
Liver cancer cells (Huh7) IC₅₀ = 25.42 μM Inhibition of cell proliferation CCK-8 cell viability assay
Liver cancer cells (HepG2) IC₅₀ = 20.23 μM Inhibition of cell proliferation CCK-8 cell viability assay
Liver cancer cells (PLC/PRF/5) IC₅₀ = 42.0 μM Inhibition of cell proliferation CCK-8 cell viability assay
Liver cancer cells (Hep3B) IC₅₀ = 49.91 μM Inhibition of cell proliferation CCK-8 cell viability assay
Pharmacokinetic Considerations

Understanding the metabolic fate of DHET provides important context for interpreting its antioxidant effects:

  • DHET undergoes extensive hepatic metabolism via cytochrome P450 enzymes. [6]
  • Primary metabolites include hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine, and hydroxy-dihydroergocristine. [6]
  • In human plasma, these hydroxy-metabolites reach concentrations approximately one order of magnitude higher than parent compounds after oral administration. [6]
  • The potential antioxidant contributions of these major metabolites should be considered in experimental designs aiming to replicate physiological conditions.

Discussion and Interpretation

Mechanistic Insights into DHET Antioxidant Activity

The antioxidant properties of DHET operate through multiple complementary mechanisms. As demonstrated in the experimental protocols, DHET directly interferes with the propagation phase of lipid peroxidation chain reactions, likely through donation of hydrogen atoms to lipid peroxyl radicals (LOO•), thereby terminating the destructive chain reaction. This hydrogen-donating capacity places DHET in the category of chain-breaking antioxidants, analogous to α-tocopherol (vitamin E) in its mechanism of action. The dose-dependent inhibition pattern observed across multiple experimental systems confirms this primary antioxidant function. [1]

Beyond its direct antioxidant activity, DHET may indirectly reduce lipid peroxidation through its documented receptor-mediated effects on cerebral metabolism. By enhancing cerebral blood flow and oxygen utilization efficiency, DHET could potentially reduce the generation of reactive oxygen species within neuronal tissues, thereby limiting substrate availability for peroxidation reactions. This dual mechanism—direct chemical antioxidant activity coupled with metabolic modulation—represents a unique therapeutic profile that may underlie DHET's efficacy in treating cerebral vascular insufficiency. [1]

Methodological Considerations and Technical Challenges

The TBARS assay, while widely used for assessing lipid peroxidation, presents several technical limitations that researchers must acknowledge. The method lacks absolute specificity for malondialdehyde, as thiobarbituric acid reacts with various aldehydes and carbohydrate breakdown products, potentially leading to overestimation of lipid peroxidation. Additionally, the assay conditions (particularly the acidic pH and high temperature during the color development step) may catalyze further peroxidation, generating artifactual results. These limitations necessitate careful interpretation of data and inclusion of appropriate controls. [3]

To overcome these limitations, researchers should consider complementary assessment methods including:

  • HPLC-based separation of MDA-TBA adducts to improve specificity
  • Measurement of F₂-isoprostanes by gas chromatography-mass spectrometry
  • Detection of lipid hydroperoxides using chemiluminescence or FOX assays
  • Assessment of conjugated diene formation by UV spectroscopy at 234 nm

The integration of multiple assessment methodologies provides a more comprehensive and reliable evaluation of lipid peroxidation status in experimental systems. [3]

Biological Relevance and Therapeutic Implications

The antioxidant properties of DHET have significant implications for its therapeutic application in age-related cerebral disorders. The age-dependent accumulation of oxidative damage in neuronal membranes contributes significantly to the decline in cognitive function and cerebral metabolic efficiency. By intercepting lipid peroxidation chain reactions, DHET helps preserve the structural integrity and functional competence of neuronal membranes, potentially slowing the progression of age-related cognitive decline. This mechanism complements DHET's other documented effects on cerebral blood flow and neurotransmitter systems, creating a multifaceted therapeutic approach. [1]

Recent investigations have expanded the potential applications of DHET to oncology therapeutics, particularly in combination approaches. Research demonstrates that DHET significantly inhibits liver cancer cell proliferation by restraining STAT3 activation, and when combined with sorafenib, produces enhanced antitumor effects through coordinated regulation of survival pathways. These findings suggest that the antioxidant properties of DHET may contribute to broader cytoprotective or homeostatic functions beyond neurological applications, though further research is needed to fully elucidate these connections. [5]

Visual Implementation Guide

To facilitate understanding of the experimental workflow and underlying mechanisms, the following diagrams provide visual representations of key processes:

Experimental Workflow for DHET Lipid Peroxidation Assay

G cluster_prep 1. Preparation Phase cluster_assay 2. Assay Execution cluster_analysis 3. Analysis Phase Start Start Experimental Workflow A1 Prepare liposome suspension (phosphatidylcholine or brain lipids) Start->A1 A2 Prepare DHET solutions (10-100 μM concentration range) A1->A2 A3 Prepare oxidation inducer (50 μM FeSO₄ solution) A2->A3 A4 Prepare TBA reagent (0.67% in acetic acid buffer) A3->A4 B1 Combine liposomes + DHET + FeSO₄ A4->B1 B2 Incubate at 37°C for 60 min B1->B2 B3 Add TBA reagent B2->B3 B4 Heat at 95°C for 30 min B3->B4 B5 Cool to room temperature B4->B5 B6 Add n-butanol and vortex B5->B6 B7 Centrifuge at 3000 × g for 10 min B6->B7 C1 Collect organic phase B7->C1 C2 Measure MDA-TBA adduct Fluorometric: λ_ex 515-535 nm, λ_em 553-555 nm Spectrophotometric: 530-540 nm C1->C2 C3 Calculate % inhibition vs vehicle control C2->C3 End Data Interpretation & Reporting C3->End

Mechanism of Lipid Peroxidation and DHET Inhibition

G Initiation Initiation: ROS abstraction of H⁺ from PUFA L1 Formation of carbon-centered lipid radical (L•) Initiation->L1 L2 Molecular rearrangement to conjugated diene L1->L2 L3 Oxygen addition forming lipid peroxyl radical (LOO•) L2->L3 L4 Propagation: LOO• abstracts H⁺ from adjacent PUFA L3->L4 L5 Chain reaction continues causing membrane damage L4->L5 DHET DHET Intervention: Donates H⁺ to LOO• L4->DHET DHET interrupts propagation cycle Termination Chain Termination: Formation of stable products DHET->Termination

Conclusion

These application notes and protocols provide a comprehensive methodological framework for investigating the antioxidant properties of this compound in experimental systems. The detailed protocols enable researchers to quantitatively assess DHET's capacity to inhibit iron-catalyzed lipid peroxidation, while the mechanistic background and technical considerations facilitate appropriate interpretation of results. The consistent demonstration of DHET's dose-dependent antioxidant activity across multiple experimental systems supports its potential therapeutic value in conditions characterized by oxidative membrane damage, particularly age-related cerebral insufficiency. Further research exploring the relative contributions of DHET and its metabolites to overall antioxidant efficacy will enhance our understanding of its therapeutic potential and clinical relevance.

References

dihydroergotoxine mesylate preparation for animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Formulation Guidance

Dihydroergotoxine mesylate is a mixture of four dihydrogenated ergot alkaloid methanesulfonates: dihydroergocornine, dihydroergocristine, and the two isomers of dihydroergocryptine (α and β) [1].

Solubility and In-Vitro Formulation

The following table summarizes key data for preparing stock solutions:

Parameter Details Source / Notes
Solubility in DMSO ~50 mg/mL (requires sonication) [2]
Molecular Weight Mixture (Cas No. 8067-24-1) [2]
Purity Available >99% [2]
Suggested In-Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Target concentration of 2 mg/mL; sequential addition of solvents with sonication is recommended. [2]

Mechanism of Action this compound acts primarily as an alpha-adrenoceptor antagonist and 5-HT (serotonin) receptor antagonist [1]. A key pharmacological effect is the inhibition of low-Km phosphodiesterase (PDE) in the brain, which is particularly important at normal cellular cAMP levels and may contribute to its metabolic-enhancing properties [3] [1]. The following diagram illustrates its core mechanisms:

G cluster_neurotransmission Neurotransmitter Systems DHET Dihydroergotoxine Mesylate NT1 Alpha-Adrenoceptors DHET->NT1 Antagonism NT2 5-HT Serotonin Receptors DHET->NT2 Antagonism PDE Low-Km Phosphodiesterase (PDE) DHET->PDE Inhibition Other Other poorly described pharmacological effects DHET->Other subcluster_camp subcluster_camp cAMP Increased cellular cAMP levels PDE->cAMP Leads to

Dosing and Administration for Animal Studies

While specific animal dosing data was scarce in the search results, the following table compiles information from human clinical studies and general pharmacological knowledge, which can serve as a starting point for dose determination in animal models.

Aspect Considerations & Available Data
Clinical Dosing Context In human studies for cerebrovascular disturbances, an oral dose of 6 mg/day was significantly more effective than 3 mg/day [4].
Key Efficacy Parameters (Human PK/PD) For the related compound dihydroergotamine (DHE), maximum plasma concentration (Cmax) and early drug exposure (AUC0-0.5h) were key predictors of efficacy. A Cmax below ~2500 pg/mL was associated with lower nausea incidence [5].
General Safety Profile In humans, dihydroergotoxine is well-tolerated even at higher doses. Significant side effects are rare but can include vomiting, blurred vision, nasal stuffiness, and orthostatic hypotension [1]. Serious fibrotic reactions common to other ergot derivatives have not been observed [1].

Experimental Design & Workflow

Based on the compound's profile, here is a suggested high-level workflow for initiating animal studies:

G Start 1. Protocol Definition A Define study objectives (e.g., cognitive enhancement, neuroprotection) Start->A B Select animal model (e.g., aged rodents, models of cerebral ischemia) A->B C Determine route of administration (Oral gavage, i.p., s.c.) B->C Prep 2. Solution Preparation C->Prep D Prepare stock solution in DMSO (e.g., 50 mg/mL) Prep->D E Dilute to working concentration using in-vivo vehicle D->E F Confirm solution clarity and stability E->F Admin 3. Dosing & Analysis F->Admin G Administer compound according to protocol Admin->G H Conduct behavioral/ physiological assessments G->H I Analyze tissue/plasma for biomarker or PK analysis H->I

Critical Considerations for Your Research

  • Dose-Response is Crucial: Given the complexity of the compound and the brain's neurochemical systems, a dose-response study is essential [4]. Start with a wide range of doses based on allometric scaling from human clinical data.
  • Confirm Solubility and Stability: Always confirm the solubility and stability of your final working solution in the chosen vehicle before administering it to animals. Precipitation can alter the delivered dose and cause experimental variability.
  • Consult Primary Literature: The information here is foundational. For protocols specific to your animal model and research objective, you must consult the primary scientific literature.

References

dihydroergotoxine mesylate solubility in DMSO and buffers

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Dihydroergotoxine Mesylate

1. Chemical Profile & Handling this compound (CAS 8067-24-1), also known as ergoloid mesylate or codergocrine mesilate, is a semi-synthetic hydrogenated derivative of ergot alkaloids. It is a mixture of the methanesulfonate salts of dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine [1] [2]. It acts as a complex agent, binding with high affinity to GABA(A) receptor Cl- channels and interacting with central dopaminergic, serotonergic, and adrenergic (α1) receptors [1].

  • Storage: The compound should be stored at room temperature (RT) [1].
  • Stability: It is a stable compound under recommended storage conditions.

2. Solubility Data The solubility of this compound has been characterized in several solvents. The table below summarizes the available quantitative and qualitative data.

Table 1: Solubility Profile of this compound

Solvent Solubility Notes / Concentration
DMSO Soluble "Slightly Soluble" [1]; can be dissolved at 1 mg/ml [1].
Methanol Soluble Can be dissolved at 1 mg/ml [1].
Water Poorly Soluble Requires small amounts of DMSO-d6 or methanol-d4 to achieve complete solubility for analysis [2].
Buffers (General) Information Missing Solubility in aqueous buffers (e.g., PBS) is not explicitly stated in the search results. Pre-dissolving in DMSO to create a stock solution is the standard recommended protocol.

3. Recommended Stock Solution Preparation Protocol

This protocol is adapted from general practices for poorly water-soluble compounds, as specific buffer solubility data is not fully available.

  • Materials:

    • This compound (e.g., Glentham Life Sciences, GT0119) [3]
    • Anhydrous DMSO (Cell Culture Grade recommended)
    • Analytical balance
    • Vortex mixer
    • Ultrasonic bath (optional)
    • Sterile glass vials
  • Procedure:

    • Weighing: Accurately weigh 10 mg of this compound.
    • Dissolution: Transfer the compound into a sterile glass vial. Add 10 ml of anhydrous DMSO to achieve a 1 mg/ml stock solution.
    • Mixing: Vortex the mixture vigorously for 1-2 minutes until the solid appears fully dissolved. To ensure complete dissolution, you may briefly place the vial in an ultrasonic bath for 1-2 minutes.
    • Aliquoting: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and contamination.
    • Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is typically stable for several months.
  • Safety Notes:

    • Hazard statement: H302 (Harmful if swallowed) [1].
    • Always wear appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses.
    • Work in a well-ventilated area, preferably within a fume hood, when handling DMSO.

4. Experimental Workflow for In Vitro Studies The following diagram outlines a general workflow for preparing and using this compound in cell-based assays, based on the solubility data and standard pharmacological practices.

G Start Weigh this compound A Dissolve in DMSO to create 1 mg/mL Stock Solution Start->A B Aliquot and Store at -20°C A->B C Thaw and Dilute Stock Solution in Assay Buffer B->C D Apply to In Vitro System (e.g., Cell Culture, Tissue Prep) C->D E Conduct Assay & Analysis D->E F Receptor Binding D->F G cAMP Modulation D->G H Vascular Response D->H

Diagram 1: Experimental workflow for in vitro studies. This flowchart illustrates the key steps from stock solution preparation to common experimental endpoints, highlighting the central role of DMSO as a solvent.

5. Analytical Method for Quantification and Purity For confirming the identity and composition of this compound, which is a mixture of several alkaloids, High-Performance Liquid Chromatography (HPLC) is a standard method.

  • Method Overview: An RP-HPLC method with UV detection can be used for simultaneous determination of related ergot alkaloids [4].
  • Key Parameters [4]:
    • Column: BDS Hypersil C8 (4.6 x 150 mm)
    • Mobile Phase: Mixture of ammonium acetate (inorganic phase) with acetonitrile and methanol (organic phase), pH adjusted to 3.5 with phosphoric acid.
    • Flow Rate: 2.0 ml/min
    • Detection: UV at 220 nm
    • Injection Volume: 20 μl
  • Expected Retention Time: Under similar conditions, dihydroergocristine mesylate has a retention time of approximately 3.8 minutes [4].

Key Research Applications & Mechanisms

This compound has been investigated for several pharmacological effects, primarily related to its action on neurotransmitter systems.

Table 2: Documentated Research Applications of this compound

Application / Effect Experimental Model Proposed Mechanism / Notes
Cognition Enhancement In vivo animal models, human trials for senile dementia [1] [2] Blockade of central alpha-adrenoceptors and 5-HT receptors; inhibition of brain-specific phosphodiesterases [1] [2].
Antiproliferative Activity In vitro prostate cancer cells [1] IC50 values reported between 18 - 38 μM [1].
Modulation of Neurotransmission Rat brain cortical homogenates (ex vivo) [1] Dose-dependent blockade of norepinephrine-induced cAMP production [1].
Vascular Effects Canine renal vasodilation/constriction models; rat intestine mesenteric artery [1] [5] Blocks reflex vasodilation and vasoconstriction induced by norepinephrine; differs from pure alpha-blockers in its effect on norepinephrine outflow [5].

The compound's complex mechanism of action on multiple neurotransmitter systems is summarized below.

G DHM Dihydroergotoxine Mesylate A1 α-Adrenoceptor Antagonism DHM->A1 A2 5-HT Receptor Antagonism DHM->A2 B3 GABAA Receptor Interaction DHM->B3 Subgraph1 Receptor Blockade B1 ↓ cAMP Production A1->B1  inhibits A2->B1  inhibits Subgraph2 Cellular & Metabolic Effects C3 Altered Vascular Tone B1->C3  leads to B2 PDE Inhibition C2 Metabolic Protection (Ischemia/Hypothermia) B2->C2  underlies C1 Cognition Enhancement B3->C1  contributes to Subgraph3 Observed Outcomes

Diagram 2: Documented pharmacological mechanisms. This diagram visualizes the multi-target mechanism of action of this compound, from initial receptor interactions to downstream physiological effects.

Critical Experimental Considerations

  • Solubility Limitations: The primary limitation is its poor solubility in water. All experimental designs must account for the use of DMSO. The final concentration of DMSO in any biological assay should be kept as low as possible (typically ≤0.1% v/v) and a vehicle control with the same DMSO concentration must be included.
  • Mixture Composition: Remember that this compound is not a single entity but a defined mixture of four alkaloid salts [2]. The ratio of these components can be critical for biological activity and should be confirmed via analytical methods like HPLC if reproducibility is a concern.
  • Adverse Effects: While significant unwanted effects are rare in research settings, reported effects in clinical studies include occasional nausea, gastric pain, orthostatic hypotension, and headache [2]. Nasal stuffiness and anorexia have also been observed [2].

References

dihydroergotoxine mesylate treatment for cognitive impairment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dihydroergotoxine Mesylate

This compound (also known as ergoloid mesylate or co-dergocrine mesylate) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine [1] [2]. It was initially developed for the treatment of symptoms associated with age-related cognitive decline and dementia [1] [3].

Its mechanism of action is not fully elucidated but is thought to be distinct from modern, target-specific therapies. It appears to have a modulating effect on central monoaminergic neurotransmitter systems, acting as a partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors [1] [2] [3]. This was believed to compensate for neurotransmitter imbalances in the aging brain. Additionally, it was proposed to improve cerebral metabolism [2] [3].

Mechanism of Action & Signaling Pathways

The therapeutic effect of this compound was historically attributed to its complex interaction with multiple neurotransmitter systems. The diagram below summarizes its proposed primary mechanisms.

G cluster_monoamine Monoaminergic Neurotransmitter Systems DHM This compound Alpha α-Adrenergic Receptors (Presynaptic & Postsynaptic) DHM->Alpha Normalizing Effect DA Dopamine Receptors (D1 & D2) DHM->DA Mixed Agonist/Antagonist 5-HT Serotonin Receptors (5-HT1 & 5-HT2) DHM->5-HT Mixed Agonist/Antagonist Metabolism Improved Cerebral Metabolism & EEG Activity DHM->Metabolism Proposed Enhancement Outcome Potential Symptomatic Improvement in Cognition and Behavior Alpha->Outcome Compensates for Neurotransmitter Deficits DA->Outcome Compensates for Neurotransmitter Deficits 5-HT->Outcome Compensates for Neurotransmitter Deficits Metabolism->Outcome Supports Synaptic Function

Clinical & Pharmacological Data Summary

The tables below consolidate key quantitative data from historical studies and drug profiles.

Table 1: Pharmacokinetic Properties of this compound (Oral Administration) [1] [2] [3]

Parameter Value
Bioavailability ~25%
Protein Binding 81% - 99%
Time to Peak Plasma Concentration (T~max~) 0.5 - 2.3 hours
Plasma Elimination Half-Life (T~1/2~) 1.5 - 4.1 hours (Terminal half-life up to 13 hours)
Primary Route of Elimination Biliary excretion (feces)
Metabolism Extensive hepatic, primarily via CYP3A4

Table 2: Historical Clinical Trial Outcomes in Cognitive Decline [4] [2]

Trial Aspect Details
Typical Dosage 1 - 1.5 mg, three times daily (Total: 3 - 4.5 mg/day)
Study Duration Various, often several weeks to months
Key Efficacy Findings Statistically significant, though clinically debated, positive effects on symptoms like recent memory, confusion, and disorientation. Greater observed effect on behavior than on cognitive performance.
Common Adverse Effects Gastrointestinal disturbances (nausea, gastric upset), dizziness, headache, nasal stuffiness.
Tolerability Generally well-tolerated; frequency of adverse events decreases with continued therapy.

Experimental Protocol for Research Evaluation

The following protocol is adapted from methodologies described in historical clinical trials and is provided for research replication purposes.

Protocol: In Vivo Evaluation of Cognitive Function

  • 1. Objective: To assess the effects of this compound on learning and memory in an aged animal model.
  • 2. Test System: Aged rodents (e.g., rats 18-24 months old).
  • 3. Test Article Formulation: this compound suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
  • 4. Dosing Regimen:
    • Route of Administration: Oral gavage.
    • Dosage Levels: Based on allometric scaling from human doses. For example: 0.1, 0.5, and 1.0 mg/kg.
    • Dosing Frequency: Once daily.
    • Treatment Duration: 4-8 weeks.
  • 5. Behavioral Assessments (to be performed post-treatment):
    • Morris Water Maze (MWM): Evaluates spatial learning and memory.
      • Procedure: Train animals over several days to find a submerged platform using spatial cues. Record latency to find the platform, path length, and time spent in the target quadrant during a probe trial (with platform removed).
    • Novel Object Recognition (NOR): Assesses recognition memory.
      • Procedure: Expose animals to two identical objects in an arena during a training trial. After a delay (e.g., 24 hours), replace one familiar object with a novel object. Record the time spent exploring the novel vs. the familiar object. A discrimination index is calculated.
  • 6. Endpoint Analysis:
    • Primary Endpoints: Escape latency in MWM; Discrimination index in NOR.
    • Statistical Analysis: Compare treatment groups to vehicle control and young control groups using ANOVA with post-hoc tests.

Application in Modern Drug Development & Conclusions

While this compound served as an early "nootropic" agent, its role in modern therapeutics is minimal. Current clinical research for Alzheimer's disease has shifted dramatically, as evidenced by six ongoing Phase 3 trials for preclinical Alzheimer's disease in 2019, primarily investigating amyloid-targeting monoclonal antibodies (e.g., solanezumab) and BACE inhibitors [5]. The focus is now on disease-modifying therapies in the earliest stages of the disease, with primary cognitive endpoints measured over several years [5].

Recent reviews of AD drug development highlight novel strategies like PROTACs, allosteric modulators, and dual-target inhibitors, underscoring the gap between dihydroergotoxine's non-specific mechanism and current target-oriented approaches [6]. Furthermore, a 2001 Cochrane review concluded that while hydergine was well-tolerated, the clinical relevance of its benefits remained uncertain due to the small number and variable quality of available trials [1].

References

dihydroergotoxine mesylate for senile cerebral vascular insufficiency

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dihydroergotoxine Mesylate

This compound (also known as ergoloid mesylates or co-dergocrine) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and alpha- and beta-dihydroergocryptine [1] [2]. It was initially developed to treat conditions related to senile cerebral insufficiency and age-related cognitive decline [1] [3].

The therapeutic rationale stems from its proposed ability to modulate cerebral metabolism and neurotransmitter systems, rather than solely acting as a vasodilator [3] [2]. While its precise mechanism remains partially elucidated, it is understood to influence key neurotransmitter pathways in the brain.

Mechanism of Action and Signaling Pathways

This compound has a complex, multi-target mechanism of action. It functions as a partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors [1] [2]. A prominent theory suggests its primary effect is the modulation of synaptic neurotransmission, which is crucial for cognitive function [2].

The diagram below illustrates the integrated signaling pathways and neuroprotective effects of this compound.

G cluster_receptors Receptor Modulation cluster_effects Cellular & Metabolic Effects cluster_outcomes Clinical Outcomes DHM Dihydroergotoxine Mesylate (DHM) DA Dopamine Receptors (Partial Agonism/Antagonism) DHM->DA Alpha α-Adrenoreceptors (Antagonism) DHM->Alpha Serotonin Serotonin Receptors (Modulation) DHM->Serotonin Neuro Improved Neurotransmission DA->Neuro CBF Increased Cerebral Blood Flow Alpha->CBF Serotonin->Neuro Metab Enhanced Cerebral Metabolism CBF->Metab Protect Neuroprotective Effects Metab->Protect MAO Modulation of Monoamine Oxidase (MAO) MAO->Neuro PDE Inhibition of Phosphodiesterases PDE->Metab Symptom Symptom Improvement in Senile Cerebral Insufficiency Neuro->Symptom Protect->Symptom

The diagram illustrates the multi-target mechanism of this compound. Dihydrogenation of the ergot alkaloids eliminates potent vasoconstrictor effects, enhancing α-adrenoceptor and 5-HT receptor antagonist properties while adding partial dopaminergic activity [3] [4]. This integrated action on cerebral metabolism and neurotransmission underpins its potential for alleviating symptoms of chronic senile cerebral insufficiency [5].

Summary of Clinical Evidence and Dosing

Clinical trials have yielded mixed but generally positive results regarding the efficacy of this compound for cognitive decline.

Study Description Dosage Regimen Treatment Duration Key Findings & Efficacy Reference
Long-term multicenter trial (Double-blind, placebo-controlled) 1.5 mg, three times daily (4.5 mg/day) 1 year Demonstrated activity on some symptoms of chronic senile cerebral insufficiency (CSCI). [5]
Dose-response study (Double-blind, in cerebrovascular disturbances) 3 mg/day (sublingual) vs. 6 mg/day (oral) 12 weeks The 6 mg/day oral dose was significantly superior for improving subjective and psychiatric symptoms. [6]
Systematic Review (Cochrane) 1 mg, three times daily (3 mg/day) to 4.5 mg/day Varied (multiple trials) Concluded well-tolerated with significant treatment effects; suggested higher doses may be more effective. [2]

The following table summarizes key pharmacological and dosing parameters for researchers.

Parameter Details
Standard Adult Dosage 1.5 mg to 6 mg per day, divided into three doses [5] [6] [3].
Pharmacokinetics Approximately 25% oral bioavailability, extensive first-pass metabolism, ~3.5 hour plasma half-life, primarily excreted in feces [1].
Common Adverse Effects Transient nausea, GI disturbances, orthostatic hypotension, bradycardia, nasal congestion, blurred vision [3] [2].
Serious Risks Potential for ergotism (symptoms include hypertension, delirium, nausea), and fibrosis with chronic use of some ergot derivatives [1] [2].
Contraindications Hypersensitivity to ergot derivatives; patients with psychosis [2].

Experimental Protocol for In Vitro and Clinical Studies

For researchers aiming to validate or build upon existing data, the following protocols outline key experimental approaches.

Protocol 1: In Vitro Receptor Binding and Functional Activity Assay

This protocol aims to characterize the affinity and functional activity of this compound components at key neurotransmitter receptors.

  • Objective: To determine the binding affinity (Ki) and functional efficacy (EC50/IC50) of this compound and its individual alkaloids at human dopamine (D1, D2), adrenergic (α1, α2), and serotonin (5-HT1, 5-HT2) receptors.
  • Materials:
    • Test compounds: this compound, dihydroergocornine, dihydroergocristine, α/β-dihydroergocryptine.
    • Cell lines: HEK-293 or CHO cells stably expressing human recombinant receptors.
    • Radioligands: [³H]SCH-23390 (D1), [³H]Spiperone (D2), [³H]Prazosin (α1), [³H]Rauwolscine (α2), [³H]Ketanserin (5-HT2).
    • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), wash buffer.
  • Methodology:
    • Membrane Preparation: Harvest transfected cells and prepare crude membrane fractions via differential centrifugation.
    • Saturation Binding: Incubate membrane preparations with increasing concentrations of radioligand to determine B~max~ and K~d~.
    • Competition Binding:
      • Incubate membranes with a fixed concentration of radioligand and increasing concentrations of test compounds.
      • Use a 96-well plate format, incubate for 60 minutes at 25°C.
      • Terminate reactions by rapid filtration through GF/B filters, followed by washing.
      • Measure bound radioactivity using a scintillation counter.
    • Functional Assays:
      • For agonism/antagonism, use cAMP accumulation assays (for D2, α2) or calcium flux assays (for 5-HT2).
  • Data Analysis:
    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
    • Determine efficacy (% of maximum response) relative to a known full agonist.
Protocol 2: Clinical Trial Design for Symptomatic Efficacy

This outlines a modern clinical trial design to assess the efficacy and safety of this compound in patients with vascular cognitive impairment.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
  • Participants:
    • Inclusion Criteria: Patients aged 60-85 with a diagnosis of mild to moderate Vascular Dementia (VaD) or Vascular Cognitive Impairment (VCI) per NINDS-AIREN or DSM-5 criteria; stable vascular disease.
    • Exclusion Criteria: Significant neurodegenerative diseases (e.g., AD), severe psychiatric illness, hypersensitivity to ergot derivatives, uncontrolled hypertension/hypotension.
  • Intervention:
    • Experimental Group: this compound, 1.5 mg orally three times daily (4.5 mg/day).
    • Control Group: Matching placebo.
    • Treatment Duration: 24 weeks.
  • Primary Outcome Measures:
    • Change from baseline to Week 24 on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
    • Change in the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC-Plus).
  • Secondary Outcome Measures:
    • Vascular Dementia Assessment Scale (VaDAS).
    • Mini-Mental State Examination (MMSE).
    • Activities of Daily Living (ADL) scales.
    • Frequency and severity of adverse events.
  • Statistical Analysis:
    • Intent-to-Treat (ITT) population analysis.
    • ANCOVA model to analyze changes in ADAS-Cog scores, adjusting for baseline scores.

The workflow for this clinical trial design is standardized as follows.

G Start Patient Recruitment & Screening (N=Target Sample) Baseline Baseline Assessment (ADAS-Cog, MMSE, CIBIC-Plus) Start->Baseline Randomize Randomization Baseline->Randomize Group1 Group A: This compound (4.5 mg/day) Randomize->Group1 Allocated Group2 Group B: Placebo Randomize->Group2 Allocated Treatment Double-Blind Treatment Period (24 Weeks) Group1->Treatment Group2->Treatment FollowUp1 Week 12 Assessment (ADAS-Cog, Safety) Treatment->FollowUp1 FollowUp2 Week 24 (Endpoint) Assessment (ADAS-Cog, CIBIC-Plus, VaDAS, Safety) FollowUp1->FollowUp2 Analyze Data Analysis (ITT Population, ANCOVA) FollowUp2->Analyze

Safety and Regulatory Considerations

This compound is generally well-tolerated, but requires careful monitoring. Common side effects include gastrointestinal issues like nausea, and cardiovascular effects such as orthostatic hypotension and bradycardia [3] [2]. Unlike other ergot derivatives, there are few reports of diffuse fibrotic processes (e.g., retroperitoneal fibrosis) associated with co-dergocrine, though this risk is noted for the class [3] [4].

Symptoms of overdose can indicate ergotism, including nausea, vomiting, hypertension or hypotension, tachycardia, and delirium [1]. In many European countries, the use of ergot derivatives for circulatory and cognitive disorders is restricted due to a perceived unfavorable risk-benefit profile [2].

Conclusion and Future Perspectives

This compound represents an early approach to modulating cerebral metabolism and neurotransmission for cognitive symptoms. Historical clinical data suggests a potential for symptomatic improvement, particularly at higher doses (4.5-6 mg/day), but the evidence base is dated and would benefit from contemporary, rigorous trials [5] [6] [2].

Future research should leverage modern diagnostic criteria for Vascular Cognitive Impairment and explore its mechanisms—particularly its potential neuroprotective and MAO-modulating effects—in greater depth. Combination therapies with other nootropic or vascular agents could also be a fruitful area of investigation.

References

Comprehensive Application Notes and Protocols: Dihydroergotoxine Mesylate Experimental Models for Dementia Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Dihydroergotoxine mesylate (DEM), also known as ergoloid mesylates or Hydergine, represents one of the earliest pharmacological interventions investigated for cognitive enhancement and dementia treatment. DEM is a combination of four dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, dihydro-α-ergocryptine, and dihydro-β-ergocryptine) that has been used clinically for decades to treat cognitive symptoms associated with dementia and cerebral insufficiency. While the exact mechanisms of DEM in dementia remain partially elucidated, current evidence suggests it acts as a broad-spectrum neuroactive compound with potential effects on cerebral metabolism, neurotransmitter systems (particularly dopaminergic and noradrenergic pathways), and possibly neuroinflammation. The clinical relevance of DEM was established in multiple trials, including a 1987 controlled double-blind study that demonstrated statistically significant improvement in memory function in DEM-treated subjects with mild dementia compared to placebo as measured by the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) [1].

The continued investigation of DEM remains relevant to contemporary dementia research for several reasons. First, as population aging accelerates globally, the need for effective interventions against dementia pathologies has never been more urgent. Second, the complex multifactorial nature of dementia syndromes like Alzheimer's disease suggests that compounds with pleiotropic mechanisms may offer advantages over highly targeted approaches. Finally, the established safety profile of DEM, derived from decades of clinical use, positions it as a promising candidate for drug repurposing initiatives that can potentially accelerate the development of new dementia therapeutics [2] [3]. These application notes provide detailed experimental protocols for investigating DEM in various dementia models, enabling researchers to systematically evaluate its potential mechanisms and therapeutic effects.

In Vivo Animal Models

Transgenic Mouse Models

Transgenic mouse models expressing human mutations associated with Alzheimer's disease provide valuable platforms for evaluating DEM effects on amyloid and tau pathology. The APP/PS1dE9 model is particularly useful, expressing chimeric mouse/human amyloid precursor protein (APP) and human presenilin 1 (PS1) with familial Alzheimer's disease mutations. These mice develop robust amyloid-β plaque pathology beginning at 6-7 months, with associated neuroinflammation and cognitive deficits.

Protocol for DEM Administration in APP/PS1 Mice:

  • Animals: Utilize APP/PS1dE9 transgenic mice and wild-type littermate controls at 6 months of age when plaque pathology is established
  • DEM Formulation: Prepare DEM at 3 mg/kg and 6 mg/kg doses in vehicle solution (0.9% saline with 1% DMSO)
  • Administration: Administer DEM or vehicle once daily via oral gavage for 12 weeks
  • Control Groups: Include both vehicle-treated transgenic mice and wild-type controls
  • Monitoring: Weigh animals twice weekly and monitor for any signs of distress [4]

This protocol allows investigators to assess DEM effects on established pathology rather than merely preventive effects. The 12-week duration provides sufficient time for potential modulation of progressive pathological processes.

Drug-Induced Cognitive Impairment Models

For rapid screening of DEM efficacy, drug-induced cognitive impairment models offer advantages of speed and reproducibility. The scopolamine-induced amnesia model has been extensively validated for assessing compounds with potential cognitive-enhancing properties.

Protocol for Scopolamine-Induced Cognitive Deficit Model:

  • Animals: Adult C57BL/6 mice (8-10 weeks old) or Wistar rats (250-300 g)
  • DEM Pretreatment: Administer DEM (1-3 mg/kg, i.p.) or vehicle 30 minutes before behavioral testing
  • Scopolamine Challenge: Administer scopolamine hydrobromide (1 mg/kg, i.p.) 20 minutes before behavioral testing
  • Behavioral Assessment: Conduct Morris water maze, passive avoidance, or Y-maze tests
  • Tissue Collection: Sacrifice subsets of animals 60 minutes post-scopolamine for acetylcholine and oxidative stress measurements

This model enables investigation of DEM effects on cholinergic dysfunction, a key pathological feature in many dementias. The relatively short timeframe allows for efficient screening of acute DEM effects [1].

Table 1: In Vivo Model Selection Guide

Model Type Best Use Cases DEM Treatment Duration Key Readouts
APP/PS1 Transgenic Chronic pathology modification studies 8-16 weeks Amyloid plaque load, glial activation, cognitive performance
Scopolamine-Induced Acute cognitive enhancement screening 30 min pretreatment Short-term memory, cholinergic function
Aged Rodent Model Age-related cognitive decline 12+ weeks Spatial learning, synaptic density, neuroinflammation

In Vitro Models

Primary Neuronal Cultures

Primary neuronal cultures provide a controlled system for investigating direct neuroprotective effects of DEM against various insults relevant to dementia pathophysiology.

Protocol for Primary Cortical Neuron Culture and DEM Treatment:

  • Cortical Neuron Isolation: Dissect cerebral cortices from E16-E18 rat or mouse embryos
  • Cell Dissociation: Use papain-based neural tissue dissociation kit followed by trituration
  • Plating Culture: Plate cells on poly-D-lysine coated surfaces at density of 50,000-100,000 cells/cm² in Neurobasal Plus medium with B-27 Plus supplement and GlutaMAX
  • DEM Treatment: Apply DEM at concentrations ranging from 0.1 μM to 10 μM for 24 hours prior to insult
  • Insult Models:
    • Aβ Oligomer Toxicity: Apply prepared Aβ1-42 oligomers (5 μM) for 24 hours
    • Oxidative Stress: Apply hydrogen peroxide (100-200 μM) for 6 hours
    • Glutamate Excitotoxicity: Apply glutamate (50-100 μM) for 30 minutes followed by fresh medium

This protocol enables assessment of DEM neuroprotective effects against multiple dementia-relevant insults. Including a concentration range allows for dose-response characterization [5].

Blood-Brain Barrier Penetration Studies

Understanding DEM penetration into the CNS is critical for interpreting its potential mechanisms of action.

Protocol for BBB Permeability Assessment:

  • BBB Model Setup: Use hCMEC/D3 cell line or primary brain microvascular endothelial cells
  • Cell Culture: Grow cells on collagen-coated Transwell inserts (3 μm pore size) until transepithelial electrical resistance (TEER) exceeds 150 Ω×cm²
  • Transport Studies: Apply DEM (10 μM) to donor compartment (apical for A→B transport assessment)
  • Sample Collection: Collect samples from receiver compartment at 15, 30, 60, and 120 minutes
  • Analysis: Quantify DEM concentrations using LC-MS/MS
  • Permeability Calculation: Calculate apparent permeability (Papp) using standard equations

These studies help determine whether DEM acts directly on CNS targets or through peripheral mechanisms [6].

Behavioral Assessment Protocols

Morris Water Maze Test

The Morris water maze remains the gold standard for assessing spatial learning and memory in rodent models of dementia.

Detailed Protocol for Morris Water Maze:

  • Apparatus: Circular pool (120-150 cm diameter) filled with opaque water (22±1°C) with a hidden escape platform (1-1.5 cm below water surface)
  • Training Phase: Conduct 4 trials per day for 5-7 consecutive days with 60-second trials and 20-30 minute inter-trial intervals
  • DEM Administration: Administer DEM (1-6 mg/kg) or vehicle 30-60 minutes before daily training sessions
  • Probe Trial: Conduct 60-second probe trial 24 hours after last training session with platform removed
  • Parameters:
    • Escape Latency: Time to find platform during training
    • Platform Crossings: Number of times animal crosses platform location during probe trial
    • Target Quadrant Time: Percentage of time spent in quadrant where platform was located

Proper implementation includes visual cues around the testing room and tracking software for precise path analysis. DEM effects typically manifest as reduced escape latency during training and increased target quadrant preference during probe trials [4].

Novel Object Recognition Test

The novel object recognition test assesses recognition memory without requiring external motivation or extensive training.

Protocol for Novel Object Recognition:

  • Habituation: Allow animals to explore empty testing arena for 10 minutes for 2 consecutive days
  • Familiarization Session: Place animal in arena with two identical objects for 5-10 minutes
  • Retention Session: After specified delay (typically 1-24 hours), replace one familiar object with novel object; allow exploration for 5 minutes
  • DEM Administration: Administer DEM 30-60 minutes before familiarization session
  • Analysis: Calculate discrimination index as (time with novel - time with familiar)/(total exploration time)

This test is particularly sensitive to DEM effects, as demonstrated in studies where DEM-treated animals showed significantly better recognition memory at longer retention delays [1].

Table 2: Behavioral Test Selection Based on Research Questions

Research Question Recommended Test DEM Administration Timing Key Outcome Measures
Spatial Learning & Memory Morris Water Maze 30 min pre-training Escape latency, platform crossings
Recognition Memory Novel Object Recognition 60 min pre-familiarization Discrimination index
Working Memory Y-Maze Spontaneous Alternation 30 min pre-test % Alternation, arm entries
Contextual Fear Memory Fear Conditioning 60 min pre-conditioning % Freezing in context

Molecular and Cellular Analysis

Neuroinflammatory Marker Analysis

Neuroinflammation represents a critical therapeutic target in dementia, and DEM may exert beneficial effects through modulation of glial activation.

Protocol for Glial Activation Assessment:

  • Tissue Preparation: Perfuse animals transcardially with ice-cold PBS followed by 4% PFA; post-fix brains for 24 hours then cryoprotect in 30% sucrose
  • Immunofluorescence Staining: Section brains at 25-40 μm thickness; perform free-floating immunohistochemistry using antibodies against:
    • Iba1 for microglia (1:1000)
    • GFAP for astrocytes (1:2000)
    • CD68 for phagocytic microglia (1:500)
  • Image Acquisition: Capture 5-10 images per region (hippocampus, cortex) using confocal microscopy at 20-40× magnification
  • Morphological Analysis: Quantify cell density, process length, and branching complexity using automated analysis software (e.g., ImageJ with appropriate plugins)

DEM treatment in dementia models typically produces a shift in microglial morphology from amoeboid (activated) to ramified (resting) states and reduces expression of pro-inflammatory cytokines [4].

Synaptic Protein Analysis

Synaptic loss strongly correlates with cognitive decline in dementia, making synaptic markers important endpoints for DEM studies.

Protocol for Synaptic Protein Quantification:

  • Synaptosome Preparation: Homogenize brain tissue in 0.32 M sucrose solution; centrifuge at 1000×g for 10 minutes; collect supernatant and centrifuge at 12,000×g for 20 minutes to obtain crude synaptosomal fraction
  • Western Blot Analysis: Resolve proteins (20-30 μg) on 4-12% Bis-Tris gels; transfer to PVDF membranes; probe with antibodies against:
    • PSD-95 (post-synaptic density marker)
    • Synaptophysin (pre-synaptic vesicle marker)
    • SNAP-25 (pre-synaptic protein)
  • Quantification: Normalize band intensities to loading controls (β-actin or GAPDH); express as percentage of control values

Studies investigating DEM effects typically show preservation or elevation of these synaptic markers in DEM-treated animals compared to dementia model controls [5].

Signaling Pathway Analysis

The molecular mechanisms underlying DEM effects in dementia models likely involve multiple signaling pathways. Based on current evidence from related compounds and DEM's known pharmacological profile, several pathways warrant investigation.

G cluster_neurotransmission Neurotransmitter Systems cluster_neuroinflammation Neuroinflammation Pathways DEM DEM DA Dopaminergic Signaling DEM->DA NE Noradrenergic Signaling DEM->NE ACh Cholinergic Signaling DEM->ACh NFkB NF-κB Pathway DEM->NFkB NLRP3 NLRP3 Inflammasome DEM->NLRP3 GlucoseUptake Glucose Uptake DEM->GlucoseUptake Mitochondria Mitochondrial Function DEM->Mitochondria Cognitive Cognitive Improvement DA->Cognitive NE->Cognitive ACh->Cognitive Cytokines Cytokine Production NFkB->Cytokines Neuroprot Neuroprotective Effects NFkB->Neuroprot NLRP3->Cytokines NLRP3->Neuroprot Cytokines->Neuroprot subcluster subcluster cluster_metabolism cluster_metabolism GlucoseUptake->Neuroprot OxStress Oxidative Stress Response Mitochondria->OxStress Mitochondria->Neuroprot OxStress->Neuroprot

Diagram 1: Proposed signaling pathways for this compound mechanism of action in dementia models

Protocol for Signaling Pathway Analysis:

  • Phosphoprotein Profiling: Use phospho-specific antibodies in Western blotting to assess activation states of key signaling molecules (ERK1/2, AKT, CREB, GSK-3β)
  • RNA Sequencing: Perform transcriptomic analysis on hippocampal tissue from DEM-treated animals to identify differentially expressed genes and pathway enrichment
  • Pathway Inhibition Studies: Employ specific inhibitors (MEK inhibitor U0126, PI3K inhibitor LY294002) to validate DEM mechanism

These comprehensive analyses help elucidate the molecular basis for DEM effects in dementia models and identify potential biomarkers for clinical translation [7].

Data Integration and Interpretation

Correlation Across Experimental Domains

Effective evaluation of DEM efficacy requires integration of data across molecular, cellular, and behavioral domains. The table below provides a framework for interpreting DEM effects across experimental paradigms.

Table 3: Multidimensional Assessment Framework for DEM Efficacy

Experimental Domain Measurement Expected DEM Effect Clinical Correlation
Behavioral Morris water maze escape latency 20-30% reduction vs. model control Cognitive improvement in clinical global impressions
Molecular Synaptophysin levels 15-25% increase vs. model control Preservation of functional connectivity
Inflammatory Iba1+ microglial activation 30-40% reduction in activated morphology Reduced neuroinflammation
Pathological Amyloid plaque load (transgenic models) 10-20% reduction vs. model control Modified disease progression
Translational Considerations

When interpreting DEM data from experimental models, several factors require consideration for clinical translation. First, species differences in metabolism and blood-brain barrier permeability may affect drug exposure. Second, the timing of intervention in animal models (typically early or mid-pathology) may not reflect clinical scenarios where treatment often begins later in the disease course. Third, dose translation from animals to humans should follow established guidelines (e.g., FDA allometric scaling principles), with the commonly used clinical dose of 4.5-9 mg/day corresponding to approximately 0.5-1.2 mg/kg in mice [1] [3].

The clinical relevance of DEM is supported by meta-analytic data indicating statistically significant effects on both global ratings (OR 3.78, 95% CI 2.72-5.27) and comprehensive rating scales (WMD 0.96, 95% CI 0.54-1.37) in dementia patients. However, these analyses note that diagnostic criteria in earlier trials were less specific than contemporary standards, and effects may vary across dementia subtypes [3].

References

dihydroergotoxine mesylate solvent preparation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Key Technical Data for Solvent Preparation

The following table consolidates crucial information on solubility and stability from the search results.

Aspect Key Findings Notes & Practical Implications

| Solubility [1] | DMSO: ≥ 100 mg/mL (43.20 mM) Water: ~2 mg/mL (0.86 mM); requires ultrasonic treatment | Highly soluble in DMSO; poorly soluble in pure water. Ultrasonication can aid dissolution in aqueous media. | | Solution Stability [2] | Most stable in water-alcohol mixtures with a dielectric constant (ε) between 30 and 45. | Using solvents like water/ethanol or water/methanol in this ε range can prevent degradation to aci-forms, hydrolysis, and oxidation, eliminating the need for an inert gas during preparation. [2] |

Common Experimental Challenges & Solutions

Based on the search results, here are specific challenges you might encounter and how to address them.

Challenge Recommended Solution
High Viscosity in Formulations [3] For samples containing viscous polymers like carbomer, a pretreatment method can be used: grind the tablet, swell the powder in a sodium chloride solution to form a precipitate, then dilute with an organic solvent, centrifuge, and filter the supernatant. This reduces viscosity for analysis. [3]
Analytical Interference [4] During dissolution testing, filtration of samples is essential to avoid interference from undissolved excipients. Be aware that different filters can bind the drug to varying degrees, so filter selection and consistency are critical. [4]
Component Separation [5] The four components of dihydroergotoxine can be separated and determined in a single step using Reversed-Phase HPLC with a mobile phase containing about 10⁻² M base. This provides a baseline separation in about 15 minutes. [5]

Workflow for Sample Preparation

The following diagram outlines a general workflow for preparing a dihydroergotoxine mesylate solution, integrating the stability and handling tips from the literature.

Start Start Sample Preparation SolventSelect Select Solvent System (Water-Alcohol mix, ε=30-45) Start->SolventSelect Dissolution Dissolve Compound (Use ultrasonication for aqueous solutions) SolventSelect->Dissolution StabilityNote Stability Optimized No inert gas needed ViscosityCheck Sample Contains Viscous Excipients (e.g., Carbomer)? Dissolution->ViscosityCheck Pretreatment Apply Pretreatment: 1. Grind sample 2. Swell in NaCl solution 3. Add organic solvent 4. Centrifuge & Filter ViscosityCheck->Pretreatment Yes AnalysisReady Solution Ready for Analysis ViscosityCheck->AnalysisReady No Pretreatment->AnalysisReady FilterNote Note: Check filter for drug binding AnalysisReady->FilterNote SolvencySelect SolvencySelect SolvencySelect->StabilityNote

Important Practical Notes

  • Handling Sensitive Compounds: General lab practice for handling sensitive compounds includes using clean, oven-dried glassware and syringes to prevent contamination and introducing moisture. [6]
  • Defining "Stable": The cited studies confirm that degradation follows pseudo first-order kinetics, meaning stability is defined by the rate of degradation under specific conditions. [2] The "ε=30-45" range is a practical guideline for maximizing stability.

References

minimizing dihydroergotoxine mesylate gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile & GI Side Effects

Dihydroergotoxine mesylate (also known as Ergoloid mesylates) is a mixture of hydrogenated ergot alkaloids. The table below summarizes its core properties and observed gastrointestinal effects.

Property Description Relevance to GI Side Effects
Mechanism of Action Partial agonist/antagonist at adrenergic, dopaminergic, and serotonergic receptors; exact mechanism for dementia treatment is not fully established [1]. Modulation of serotonin receptors may directly influence GI motility and sensitivity.
Bioavailability Approximately 25% [1]; ~50% of absorbed dose undergoes first-pass metabolism [1]. Low oral bioavailability suggests high initial GI tract exposure.
Common GI Side Effects Nausea, gastric disturbances, diarrhea [2] [3] [1]. Primary adverse effects reported in clinical use; the most common dose-dependent side effects [3].

Strategies for Mitigating GI Effects in Preclinical Models

Based on the drug's profile, you can explore the following strategies in your experimental designs.

  • Formulation and Administration

    • Administer with food: Conduct animal dosing with or shortly after feed administration. Simultaneous food ingestion can lower the absorption rate and may reduce gastrointestinal irritation, though it does not affect the overall extent of absorption [1].
    • Consider alternative routes: If oral GI effects severely confound study results, parenteral administration (IV, IP) can be used to bypass the GI tract [3] [1]. This requires careful pharmacokinetic (PK) analysis to ensure systemic exposure levels are comparable.
  • Experimental Design and Monitoring

    • Dose Selection: Establish a dose-response relationship. GI effects like nausea and gastric disturbances are often transient and dose-dependent [3]. Begin with lower doses in pilot studies.
    • GI Motility Assessment: Integrate dedicated models into safety pharmacology studies [4] [5]. Techniques can include:
      • In vivo: Measuring gastric emptying and intestinal transit time in rodents [5].
      • In vitro: Using isolated intestinal tissue segments (e.g., from guinea pig or rat ileum) in organ baths to study the drug's direct effect on smooth muscle contraction and relaxation [5].

The relationship between the drug's properties and its GI side effects can be visualized as follows. The dotted line indicates an indirect or potential interaction.

G Low Oral Bioavailability\n(25%) Low Oral Bioavailability (25%) High Local GI Tract Exposure High Local GI Tract Exposure Low Oral Bioavailability\n(25%)->High Local GI Tract Exposure Leads to First-Pass Metabolism\n(~50% of absorbed dose) First-Pass Metabolism (~50% of absorbed dose) Metabolite Formation Metabolite Formation First-Pass Metabolism\n(~50% of absorbed dose)->Metabolite Formation Results in Receptor Interactions\n(5-HT, DA, Adrenergic) Receptor Interactions (5-HT, DA, Adrenergic) Altered GI Motility & Secretion Altered GI Motility & Secretion Receptor Interactions\n(5-HT, DA, Adrenergic)->Altered GI Motility & Secretion Causes Observed GI Side Effects\n(Nausea, Gastric Disturbance, Diarrhea) Observed GI Side Effects (Nausea, Gastric Disturbance, Diarrhea) High Local GI Tract Exposure->Observed GI Side Effects\n(Nausea, Gastric Disturbance, Diarrhea) Direct effect Metabolite Formation->Observed GI Side Effects\n(Nausea, Gastric Disturbance, Diarrhea) Potential contribution Observed GI Side Effects\n(Nausea, Gastric Disturbance, Diarrhea Observed GI Side Effects (Nausea, Gastric Disturbance, Diarrhea Altered GI Motility & Secretion->Observed GI Side Effects\n(Nausea, Gastric Disturbance, Diarrhea Directly causes

Key Takeaways for Experimental Work

  • Mechanism is Key: The interaction with serotonin (5-HT) receptors is a primary suspect for GI side effects [1]. Designing experiments to probe this specific interaction could yield valuable insights.
  • Exposure Drives Effects: The high local concentration in the gut due to low bioavailability is a major contributor. Formulation strategies to enhance absorption could mitigate this.
  • Monitor for Fibrosis: Be aware that while uncommon with this specific mixture, some ergot derivatives are associated with fibrotic complications (e.g., retroperitoneal fibrosis) with prolonged use [2] [3]. This is a critical long-term safety endpoint.

References

dihydroergotoxine mesylate orthostatic hypotension prevention

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Relevance

Dihydroergotoxine mesylate is an ergot derivative with a complex mechanism. Understanding its pharmacology is crucial for evaluating its applicability to orthostatic hypotension.

  • Primary Pharmacology: It is a potent alpha1-adrenoceptor and 5-HT (serotonin) receptor antagonist [1] [2]. Blocking alpha-adrenoceptors can theoretically lead to vasodilation, which might lower blood pressure.
  • Key Difference from Other Ergot Alkaloids: Through a process of dihydrogenation, the vasoconstrictor effects present in other ergot alkaloids (like ergotamine) are eliminated, while its receptor-blocking properties are enhanced [1] [2].
  • Clinical Implication: Its action as an alpha-blocker means it is more likely to cause or worsen low blood pressure (including orthostatic hypotension) rather than prevent it [1] [2]. This is listed among its potential adverse effects.

The diagram below summarizes this signaling pathway and the drug's primary action.

G This compound Primary Signaling Pathway Norepinephrine Norepinephrine Alpha1_Adrenoceptor Alpha1_Adrenoceptor Norepinephrine->Alpha1_Adrenoceptor Vasoconstriction Vasoconstriction Alpha1_Adrenoceptor->Vasoconstriction Stimulates Serotonin_5HT Serotonin_5HT 5-HT_Receptor 5-HT_Receptor Serotonin_5HT->5-HT_Receptor 5-HT_Receptor->Vasoconstriction Can stimulate Drug This compound Drug->Alpha1_Adrenoceptor Antagonizes Drug->5-HT_Receptor Antagonizes

Clinical Dosing and Side Effects

The clinical data for this compound is centered on its use for cognitive symptoms, not for blood pressure support. The side effect profile is important for risk assessment.

The table below summarizes key clinical data from its use in cerebrovascular disturbances [3] [1] [2].

Aspect Details
Established Clinical Dose 4.5 mg to 6 mg daily (e.g., 1.5 mg three times daily or 2 mg three times daily) [3] [2].
Common Side Effects Nasal stuffiness, nausea, gastric pain, headache, orthostatic hypotension (uncommon) [1] [2].
Drug-Class Warnings Avoid combination with other vasoconstrictive ergot alkaloids. Use with caution with anticoagulants/antiplatelets [2].

Experimental Protocol for Blood Pressure Studies

For researchers investigating the hemodynamic effects of this compound, here is a foundational protocol focusing on orthostatic challenge testing.

G Experimental Workflow for Orthostatic Challenge Start Subject Preparation (Controlled posture, environment) A Baseline BP/HR Measurement (Supine position, 20 min rest) Start->A B Administer Compound (or Vehicle/Control) A->B C Post-Dose Monitoring (Supine, at defined intervals) B->C D Active Stand Test (Measure BP/HR immediately and at 1, 3, 5 min upright) C->D E Data Analysis (Calculate BP change, max drop, HR response, symptom correlation) D->E

Detailed Methodology: Tilt-Test or Active-Stand Protocol This protocol is adapted from standard cardiovascular safety pharmacology assessments [1] [3].

  • Subject Preparation & Baseline:

    • Use an appropriate animal model (e.g., conscious rat, dog) or human subjects in a controlled clinical setting.
    • Acclimatize subjects to the testing environment.
    • Place catheters for continuous arterial blood pressure (BP) and heart rate (HR) monitoring, or use a validated continuous non-invasive BP monitor.
    • Record baseline BP and HR after a 20-minute supine rest.
  • Compound Administration:

    • Administer a single dose of this compound. A common reference dose for cognitive studies is 1.5 mg - 2 mg (human oral dose).
    • Include control groups receiving a vehicle.
    • For cross-over studies, ensure an adequate washout period.
  • Post-Dose Monitoring & Orthostatic Challenge:

    • Monitor supine BP and HR at regular intervals (e.g., 15, 30, 60, 120 minutes) post-administration.
    • Perform an active stand test or a 60-degree head-up tilt on a tilt-table at the time of peak drug concentration (Tmax).
    • Measure BP and HR immediately upon standing (minute 0), and then at 1, 3, and 5 minutes while upright.
  • Data Analysis:

    • The primary endpoint is the change in systolic BP from supine baseline to the lowest value within 3 minutes of standing.
    • A drop of ≥20 mm Hg in systolic BP or ≥10 mm Hg in diastolic BP is typically considered a positive result for orthostatic hypotension.
    • Analyze the compensatory HR response.

FAQs and Troubleshooting

Q1: Why might this compound be unsuitable for preventing orthostatic hypotension? Its primary mechanism as an alpha1-adrenoceptor antagonist promotes vasodilation and blocks a key pathway the body uses to maintain blood pressure upon standing. This makes it more likely to cause, not prevent, a drop in blood pressure [1] [2].

Q2: What are common confounders when studying drug-induced blood pressure changes?

  • Dehydration: Ensure subjects are well-hydrated.
  • Concomitant Medications: Screen for drugs with hypotensive effects (e.g., other alpha-blockers, diuretics, antidepressants) [4].
  • Environmental Factors: Control for room temperature and time of day.

Q3: How should we investigate a suspected case of drug-induced SIAD (Syndrome of Inappropriate Antidiuresis) like the one seen with doxylamine? The case of doxylamine overdose provides a good investigative model [5]. Key steps include:

  • Confirm Hyponatremia and SIAD: Document low serum sodium, low plasma osmolality, high urine osmolality (>100 mOsm/kg), high urine sodium (>40 mmol/L), and euvolemia while ruling out thyroid, adrenal, or renal insufficiency [5].
  • Causality Assessment: Use a structured tool like the Naranjo scale to evaluate the temporal relationship and rule out other causes [5].

References

dihydroergotoxine mesylate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Method Overview & Validation Parameters

Dihydroergotoxine mesylate (also known as co-dergocrine or ergoloid mesylates) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, dihydro-alpha-ergocryptine, and dihydro-beta-ergocryptine [1] [2]. This complex composition makes high-performance liquid chromatography (HPLC) the principal technique for its analysis.

A foundational study describes a reversed-phase HPLC method that achieves baseline separation of all four components in approximately 15 minutes [1]. For a modern bioanalytical application, an LC-MS/MS method has been developed for the simultaneous determination of dihydroergotoxine, reserpine, and clopamide in human plasma [3].

For any analytical method, validation is required to prove it is suitable for its intended purpose. The table below outlines the core parameters to be evaluated, as per ICH guidelines [4] [5].

Validation Parameter Description & Purpose
Accuracy Measures the closeness of the test results to the true value, often assessed as % recovery of the analyte [4].
Precision Evaluates the degree of agreement among individual test results. Includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts) [4].
Specificity Ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components [4] [3].
Linearity The ability of the method to obtain test results that are directly proportional to the analyte concentration within a given range [4].
Range The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated [4].
Limit of Detection (LOD) The lowest amount of analyte that can be detected, but not necessarily quantified [4].
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy [4].
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in procedural parameters (e.g., mobile phase pH, temperature) [4].

A Step-by-Step Workflow for Method Development

The following diagram illustrates the general lifecycle of an analytical method, from initial development through to routine use. This process is governed by regulatory guidelines from the ICH, FDA, and EMA [4] [6].

Start Define Method Objectives and CQAs LitReview Conduct Literature Review Start->LitReview Plan Develop Method Plan LitReview->Plan Optimize Optimize Method Parameters Plan->Optimize Validate Validate the Method Optimize->Validate Transfer Method Transfer (If Required) Validate->Transfer Routine Routine Analysis & Monitoring Validate->Routine Transfer->Routine

Frequently Asked Technical Questions

Here are answers to some anticipated technical questions based on common challenges.

Q1: What is the biggest analytical challenge when developing a method for this compound, and how can it be addressed? The primary challenge is the separation of its four structurally similar components [1] [2]. The 1978 HPLC method achieved this using reversed-phase microparticles and a mobile phase containing about 10⁻² M of a base [1]. A more recent LC-MS/MS method used a C18 column (50 x 4.6 mm, 5 µm) with an isocratic mobile phase of 10 mM ammonium acetate buffer (pH 4.0) and acetonitrile (35:65, v/v) to achieve separation and detection [3].

Q2: How do validation requirements change during the drug development process? Validation follows a phase-appropriate approach [5] [7]. In early phases (Preclinical/Phase I), the focus is on "fit-for-purpose" qualification to support initial safety studies. The method should be qualified for specificity, accuracy, and precision at a minimum. As the product moves to Phase III and commercialization, a full validation per ICH Q2(R2) is required to support marketing applications [5] [7].

Q3: Our LC-MS method for plasma analysis shows high variability. What could be the cause? Dihydroergopeptide alkaloids are known to undergo intense first-pass metabolism and exhibit large pharmacokinetic variability in humans [3]. This should be investigated during method development. The variability could stem from:

  • Sample Preparation: Inefficient protein precipitation or extraction recovery. Consider optimizing the extraction solvent or using solid-phase extraction (SPE).
  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer. Use a stable isotope-labeled internal standard if available and perform a thorough matrix effect investigation as per FDA guidelines.
  • Chromatographic Separation: Inadequate separation of the analytes from matrix components or metabolites. Re-optimize the gradient or mobile phase.

Tips for Troubleshooting Common Issues

While developing or validating your method, consider these practical tips:

  • For HPLC-UV Methods: If you cannot achieve baseline separation of the four components as in the classic method [1], systematically optimize the organic modifier percentage, buffer pH, and column temperature. The use of a basic mobile phase was critical in the original method.
  • For Specificity and Peak Purity: Always challenge the method by analyzing stressed samples (e.g., exposed to heat, light, acid, base, oxidant) to demonstrate that the method can separate the active components from degradation products [4].
  • Handling the Mixture: Remember that you are working with a fixed-ratio mixture. For drug substance assay, ensure that the quantitative method (e.g., stability-indicating method) is validated for the total active content and can detect changes in the ratio of the individual components over time.

References

dihydroergotoxine mesylate stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Stability Assessment

A key part of stability testing is using analytical methods to detect and quantify the active ingredient and its degradation products. The following table summarizes a high-performance liquid chromatography (HPLC) method suitable for this purpose.

Aspect Description
Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1] [2].
Separation Baseline separation of the four primary components (Dihydroergocornine, Dihydroergocristine, α-Dihydroergocryptine, and β-Dihydroergocryptine) in a single step [1].
Key Application Analytical control of dosage forms to ensure compliance with specifications used in clinical studies [1].
Method Validation The method is described as simple, accurate, reproducible, and selective [1]. Another study confirms validation per ICH guidelines for a similar method [2].

Troubleshooting Guide for Sample Preparation

A major challenge in analyzing sustained-release formulations of dihydroergotoxine mesylate is sample preparation due to excipients like Carbomer that form high-viscosity gels. The workflow below outlines a patented pretreatment method to overcome this:

Start Start: Grind sustained-release tablet into fine powder Step1 Swelling: Add powder to sodium chloride solution (Forms precipitate) Start->Step1 Step2 Shake: Mix uniformly Step1->Step2 Step3 Dilution: Add organic solvent and fix volume Step2->Step3 Step4 Centrifuge: Separate mixture Step3->Step4 Step5 Filter: Take supernatant and filter Step4->Step5 End End: Obtain sample solution for HPLC analysis Step5->End

This method uses sodium chloride to neutralize the negative charges on Carbomer molecules, causing them to aggregate into a precipitate and drastically reduce solution viscosity. This makes subsequent centrifugation and filtration steps feasible [3].

Frequently Asked Questions (FAQs)

Q1: What is the composition of this compound? this compound is not a single compound but a combination of the mesylate salts of four dihydrogenated ergot alkaloid derivatives: dihydroergocornine, dihydroergocristine, alpha-dihydroergocryptine, and beta-dihydroergocryptine [4] [5] [1]. It is also known by the British Approved Name Co-dergocrine (brand name Hydergine) [5].

Q2: Are there any known adverse effects or stability concerns related to other ergot alkaloids? Yes, other ergot derivatives are known to be sensitive. For instance, a patent for dihydroergotamine mesylate compositions highlights the need for specific stabilizers to prevent degradation, suggesting that ergot alkaloids can be susceptible to decomposition under certain conditions [6]. Furthermore, vasospastic reactions have been reported with dihydroergotamine, particularly when used in combination with heparin for extended periods (over 7 days) [5].

Key Recommendations for Your Research

Based on the information gathered, here are some steps you can take:

  • Leverage the Provided Methods: The HPLC method [1] and the sample pretreatment technique for challenging formulations [3] are excellent starting points for developing your own stability-indicating assay.
  • Conduct Forced Degradation Studies: To fully understand the stability profile, you should conduct experiments under various stress conditions (e.g., heat, light, acidic/basic pH, oxidation) and use the HPLC method to analyze the degradation products.
  • Consult Official Sources: For the most authoritative and complete stability data, refer to the official monographs in pharmacopoeias (like the USP or BP) or the regulatory submission documents for the drug substance and products.

References

dihydroergotoxine mesylate drug interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Known Interaction Risks

Dihydroergotoxine mesylate (also known as ergoloid mesylate or co-dergocrine) is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine [1] [2]. Its exact mechanism for treating cognitive decline is not fully understood but is thought to involve modulating neurotransmission and improving cerebral metabolism [2] [1].

The table below summarizes its key pharmacological characteristics and the primary interaction risks based on its mechanism of action.

Aspect Details
Primary Mechanisms Partial agonism/antagonism of dopamine, serotonin (5-HT), and alpha-adrenergic receptors [2] [1].
Metabolism Primarily hepatic, via the Cytochrome P450 3A4 (CYP3A4) enzyme system [2].
Protein Binding Very high (81-99%) [2] [1].

| Primary Interaction Risks | 1. Other Ergot Alkaloids: Increased risk of ergotism (vasospasm) [3] [4]. 2. CYP3A4 Inhibitors: May increase plasma concentration of dihydroergotoxine [2]. 3. Antihypertensives: May potentiate hypotensive effects [3] [1]. 4. Anticoagulants/Antiplatelets: Theoretical risk of increased bleeding; clinical relevance uncertain [3]. |

One specifically documented interaction is with heparin. The combination was used to prevent thromboembolism, but it carries a risk of vasospastic reactions (ergotism), particularly in traumatized patients. Recommendations are that this combination should not exceed 7 days [3] [4].

Experimental Approaches for Interaction Studies

For researchers investigating unknown or poorly characterized interactions, modern mass spectrometry (MS) offers powerful tools. The following workflow outlines a key approach for identifying drug-protein interactions.

Start Start: Drug-Target Interaction Study A Affinity Enrichment Immobilize drug molecule on solid support Start->A B Incubate with Cell or Tissue Extract A->B C Wash Away Non-specific Bindings B->C D Elute Bound Proteins C->D E Trypsin Digestion (Proteolytic Cleavage) D->E F LC-MS/MS Analysis (Liquid Chromatography Tandem Mass Spectrometry) E->F G Database Search & Target Identification F->G End Identified Drug Targets G->End

This chemoproteomic workflow involves immobilizing the drug molecule to create a chemical probe, which is then incubated with a biological sample like a cell extract [5] [6]. Proteins that bind specifically to the drug can be captured, purified, and then identified through tryptic digestion and LC-MS/MS analysis. This method is highly effective for deconvoluting drug targets under near-physiological conditions.

Other complementary MS methods include:

  • Direct ESI-/MALDI-MS: Analyzes the intact drug-protein complex transferred into the gas phase. This requires careful optimization of buffer systems and instrument parameters to preserve non-covalent interactions [5].
  • Monitoring Structural Changes: Techniques like Hydrogen/Deuterium Exchange (HDX-MS) can detect drug-induced conformational changes in the target protein, providing insights into the mechanism of interaction [5].

Key Management & Troubleshooting Guide

The following FAQs are designed to address common technical and safety questions.

FAQ 1: What is the primary safety concern when combining dihydroergotoxine with other ergot alkaloids?

  • Answer: The major risk is ergotism, characterized by severe vasospasm that can lead to ischemia and tissue damage. This is due to the potent vasoconstrictive properties of many ergot alkaloids. While dihydroergotoxine is a vasodilator, combining it with other ergot derivatives is contraindicated as it increases the risk of unpredictable and severe vasospastic reactions [3] [4].

FAQ 2: Our lab is studying dihydroergotoxine's metabolic pathway. Which enzyme system is most critical?

  • Answer: Evidence indicates that the CYP3A4 isoenzyme is primarily responsible for metabolizing the components of dihydroergotoxine [2]. Therefore, your experimental design should prioritize investigating interactions with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) or inducers (e.g., carbamazepine, rifampin), as these can significantly alter the drug's exposure.

FAQ 3: An in vivo experiment shows unexpected hypotension. What is a potential pharmacological cause?

  • Answer: Dihydroergotoxine is an alpha-adrenoceptor antagonist which can cause orthostatic hypotension [3] [1]. This effect may be potentiated if the test system is co-administered with other antihypertensive agents or vasodilators. You should review the protocol for any such drug combinations.

FAQ 4: A clinical trial protocol uses dihydroergotoxine in patients taking warfarin. Is this a concern?

  • Answer: While not a contra-indication, it warrants caution. Some sources note a theoretical risk of interaction with anticoagulants and antiplatelet agents [3]. It is crucial to institute careful monitoring of coagulation parameters like INR in such clinical scenarios.

Critical Information Gaps & Future Research

The search results highlight a significant lack of contemporary, high-quality clinical data on this compound. The most recent systematic review cited was published in 1994, and the drug's efficacy in dementia remains uncertain [1] [3]. For modern drug development, a comprehensive and up-to-date assessment of its interactions via CYP enzymes and other transporters is essential.

References

dihydroergotoxine mesylate metabolite identification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Key Metabolites of Dihydroergotoxine and Analytical Data

The primary metabolites of dihydroergotoxine are hydroxylated derivatives of its component alkaloids. The following table summarizes the key quantitative findings from a human pharmacokinetic study after a single oral dose [1] [2].

Analyte Name Parent Compound Cmax (μg/L) Relative Concentration (vs. Parent)
Hydroxy-dihydroergocornine Dihydroergocornine 0.98 ~25 times higher
Hydroxy-dihydroergocryptine Dihydroergocryptine 0.53 ~13 times higher
Hydroxy-dihydroergocristine Dihydroergocristine 0.30 ~8 times higher
Parent Compound Name Cmax (μg/L)
Dihydroergocornine -- ~0.04 --
Dihydroergocryptine -- ~0.04 --
Dihydroergocristine -- ~0.04 --

Experimental Protocol for Metabolite Identification

Below is a detailed methodology, synthesized from the search results, for identifying the main metabolites of dihydroergotoxine. The core technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [3] [2].

Step 1: In Vitro Metabolite Generation
  • Incubation: Add dihydroergotoxine (e.g., at 30 µM) to incubates containing liver microsomes (from rat, bovine, or human) in an appropriate buffer [1] [2].
  • Control: Run a parallel control with inactivated microsomes to distinguish enzyme-dependent metabolites.
  • Termination and Extraction: Stop the reaction after a suitable incubation period (e.g., 60 minutes) by adding a solvent like acetonitrile. Centrifuge the mixture and collect the supernatant for analysis [4].
Step 2: Sample Analysis via LC-MS/MS
  • Chromatography Separation:
    • Column: Use a reverse-phase column (e.g., C18) [4].
    • Mobile Phase: Employ a gradient of water and methanol, both modified with 0.1% formic acid, to achieve optimal separation of the metabolites from the parent compounds and from each other [4].
    • The gradient may run from 50% methanol to 95% over several minutes [4].
  • Mass Spectrometry Detection:
    • Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode [4].
    • Scan Mode: Initially, use a full scan (e.g., with a Time-of-Flight mass spectrometer) to determine the molecular masses of potential metabolites [1] [2].
    • Metabolite Identification: Look for ions with an m/z increase of +16, which is characteristic of hydroxylation [1] [2].
    • Confirmation: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The instrument fragments the parent ion and monitors specific product ions [4].
Step 3: Method Application to Human Samples
  • To confirm the relevance of in vitro findings, the method can be applied to human plasma samples obtained after administration of dihydroergotoxine mesylate [1] [2].
  • Sample Preparation: Extract metabolites from plasma using organic solvents like acetonitrile or hexane, followed by evaporation and reconstitution in a mobile phase-compatible solvent [4].

Troubleshooting Guide & FAQs

Q1: Why are the hydroxy-metabolites detected at much higher concentrations than the parent compounds in human plasma?

  • Answer: This is a common pharmacokinetic phenomenon. It indicates that dihydroergotoxine undergoes significant first-pass metabolism in the liver after oral administration. The parent compounds are rapidly converted to their hydroxy metabolites, which then become the predominant circulating species in the bloodstream [1] [2].

Q2: What is the biggest challenge in identifying drug metabolites, and how can I address it?

  • Answer: A major challenge is the ion suppression from complex biological matrices (like plasma or tissue homogenates) and the presence of isomeric metabolites.
  • Troubleshooting Tips:
    • Sample Cleanup: Rigorous sample preparation is crucial. Techniques like protein precipitation (using acetonitrile), liquid-liquid extraction (e.g., with hexane), and solid-phase extraction can remove interfering lipids and proteins [4] [3].
    • Chromatographic Resolution: Ensure your LC method can separate isomers. Optimizing the mobile phase gradient and using high-resolution columns are key [5] [3].
    • Advanced MS Techniques: If standard MS/MS is insufficient, techniques like hydrogen/deuterium exchange (H/D-exchange) can help confirm the location of a hydroxyl group on the molecule [3].

Q3: My signal for the parent drug is weak. What could be the cause?

  • Answer: Besides extensive metabolism, consider:
    • Ionization Efficiency: The parent ergot alkaloids may not ionize well with your chosen method. Testing alternative ionization techniques like Electrospray Ionization (ESI) is recommended [6].
    • In-Source Fragmentation: The molecules might be fragmenting before analysis. Optimizing softer ionization conditions and source parameters (like temperature and gas flows) can help [3].

Experimental Workflow Diagram

The following diagram outlines the core experimental workflow for identifying dihydroergotoxine metabolites, integrating both in vitro and in vivo approaches.

Start Start Experiment InVitro In Vitro Generation (Liver Microsomes) Start->InVitro InVivo In Vivo Sample Collection (Human Plasma) Start->InVivo SamplePrep Sample Preparation (Protein Precipitation, Extraction) InVitro->SamplePrep InVivo->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS DataProc Data Processing (Identify m/z shifts) LCMS->DataProc Metabolites Key Metabolites Identified (Hydroxy-derivatives) DataProc->Metabolites

References

dihydroergotoxine mesylate vs other ergot derivatives efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Ergot Derivatives: Efficacy and Applications

Drug Name Primary Clinical Applications Mechanism of Action Key Efficacy Findings & Experimental Data Safety Profile & Notable Adverse Effects

| Dihydroergotoxine Mesylate (Co-dergocrine, Hydergine) [1] [2] [3] | • Age-related cognitive decline / Senile dementia (historical use) [4] [5]. • Investigationally: Sialorrhea (excessive drooling) in Parkinson's disease [6]. | • Mixture of 4 dihydrogenated ergot alkaloids [2]. • α-adrenoceptor and 5-HT receptor antagonist [1] [3]. • Proposed: Improves cerebral metabolism and blood flow [3]. | • Dementia: Meta-analyses show a statistically significant but modest global improvement vs. placebo; efficacy in modern diagnostic criteria is uncertain [4] [5]. • Sialorrhea: Recent 24-week, open-label, self-controlled trial (n=39 PD patients) showed significant, sustained improvement on drooling scales (p<0.001) without cognitive decline [6]. | • Generally well-tolerated [5]. • Uncommon: nausea, gastric pain, orthostatic hypotension, nasal stuffiness, bradycardia [1] [3]. • Not associated with ergotism or fibrotic reactions seen with other ergots [3]. | | Dihydroergotamine (DHE) [7] [8] | • Acute treatment of migraine [7] [8]. • Prevention of thromboembolism (in combination with heparin, use declining) [1] [3]. | • Semi-synthetic hydrogenated ergot alkaloid [3]. • Agonist at 5-HT1B, 5-HT1D, and 5-HT1F receptors [3]. • Potent venoconstrictor, but less potent arterial vasoconstrictor than ergotamine [7] [8]. | • Migraine: Effective for episodic and chronic migraine via IV, IM, SC, or intranasal routes [8]. • Compared to Ergotamine: Associated with a markedly lower incidence of medication-overuse headache, nausea, and vomiting [7] [8]. | • Most frequent: Nausea (especially with IV administration) [7]. • Rare but serious: Ergotism (vasospasm). Risk increases with prolonged use (>7 days with heparin) [1] [3]. • Muscle cramps, peripheral edema [3]. | | Ergotamine Tartrate [7] | • Acute treatment of migraine [7]. | • Potent arterial vasoconstrictor [7]. • Agonist at various monoamine receptors. | • Migraine: Effectively used for decades, though with fewer modern randomized controlled trials than DHE [7]. | • Higher risk than DHE: Nausea, acroparesthesia, ischemia, habituation, and ergotism [7] [8]. • Strongly associated with rebound headache [7]. |


Detailed Experimental Protocols and Methodologies

For researchers, the methodologies from recent and pivotal studies are crucial. Here is a breakdown of the experimental designs cited.

1. Protocol for Dihydroergotoxine in Parkinson's Sialorrhea [6] This recent study demonstrates a modern application and provides a model for clinical trial design.

  • Study Design: A 24-week, open-label, self-controlled trial.
  • Participants: 39 Parkinson's disease patients with significant sialorrhea.
  • Intervention: Oral this compound, 4.5 mg three times daily.
  • Outcome Measures:
    • Primary Efficacy: Changes in salivation were measured using the Drooling Severity and Frequency Scale (DSFS) and the Sialorrhea Clinical Scale for PD (SCS-PD).
    • Safety & Secondary Outcomes: Swallowing function (SDQ score), motor function (UPDRS-III), and cognitive function (MoCA score) were monitored at baseline, 12 weeks, and 24 weeks.
  • Statistical Analysis: A paired t-test or Wilcoxon signed-rank test was used to compare scale scores before and after treatment, with p < 0.05 considered significant.

2. Protocol from Hydergine Meta-Analyses in Dementia [4] [5] These systematic reviews outline the methodology for evaluating older clinical data.

  • Study Selection: Included randomized, double-blind, placebo-controlled, parallel-group trials.
  • Participants: Elderly patients with dementia or symptoms described as "cerebral insufficiency."
  • Intervention: Oral Hydergine (dihydroergotoxine) at various doses (1.5 mg to 9.0 mg per day) compared to placebo.
  • Outcome Measures:
    • Global Ratings: Clinician's Global Impression of Change.
    • Comprehensive Scales: Multi-item rating scales like the Sandoz Clinical Assessment-Geriatric (SCAG).
  • Data Analysis: Pooled odds ratios (for global improvement) and weighted mean differences (for scale scores) were calculated with 95% confidence intervals.

3. Key Differentiating Study: DHE vs. Ergotamine [7] [8] The efficacy and safety distinctions are supported by comparative pharmacology and clinical data.

  • Basis of Comparison: While head-to-head trials are limited, the safety and efficacy profiles are derived from a review of the world literature, including in vitro research, animal studies, and clinical trials.
  • Key Differentiating Outcomes: The significantly lower incidence of nausea, vomiting, and rebound headache with DHE formed the core of the comparative conclusion.

Pharmacological Pathways and Differences

The following diagram illustrates the key mechanistic and clinical relationship differences between these ergot derivatives, based on the information from the search results.

G ErgotDerivatives Ergot Alkaloids Dihydroergotoxine This compound ErgotDerivatives->Dihydroergotoxine DHE Dihydroergotamine (DHE) ErgotDerivatives->DHE Ergotamine Ergotamine Tartrate ErgotDerivatives->Ergotamine Mechanism1 • α-adrenoceptor antagonist • 5-HT receptor antagonist • Minimal vasoconstriction Dihydroergotoxine->Mechanism1 DHE->Ergotamine Safer Profile Mechanism2 • 5-HT1B/1D/1F receptor agonist • Moderate venoconstrictor • Weak arterial vasoconstrictor DHE->Mechanism2 Mechanism3 • Potent arterial vasoconstrictor Ergotamine->Mechanism3 Use1 Investigationally: Parkinson's Sialorrhea Historical: Senile Dementia Mechanism1->Use1 Use2 Acute Migraine Thromboembolism Prevention Mechanism2->Use2 Use3 Acute Migraine Mechanism3->Use3

Key Takeaways for Researchers

  • Diversified Clinical Niches: The ergot derivatives are not interchangeable. Dihydroergotoxine is being investigated for novel uses like autonomic symptoms in Parkinson's, moving away from its historical but poorly validated use in dementia. DHE and ergotamine remain primarily in the acute migraine space, with DHE being the preferred agent in many clinical scenarios due to its superior safety profile [7] [8].
  • Safety is the Key Differentiator: The hydrogenation process that creates dihydroergotamine and dihydroergotoxine reduces their vasoconstrictive potential, which is a major factor in their improved safety profiles compared to ergotamine [7] [3].
  • Evidence Base Varies: The evidence for dihydroergotoxine in sialorrhea is promising but comes from recent, smaller, open-label trials [6]. In contrast, the data supporting DHE's efficacy in migraine is more robust and established from decades of clinical use and studies [8]. The efficacy for dementia remains uncertain by modern standards [5].

References

Historical Clinical Trial Data for Dihydroergotoxine Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Trial Focus / Drug Name Study Design & Duration Patient Population Key Efficacy Outcomes Key Safety Findings
Dihydroergotoxine Mesylate (Hydergine) [1] Double-blind, placebo-controlled; 12 weeks 41 outpatients, age 55-80, with mild memory impairment Physician-rated memory (IPSC-E) showed significant improvement vs. placebo; objective memory tests showed no significant difference [1] -
Dihydroergokryptine (DEK) [2] Randomized, double-blind, placebo-controlled; 1-year 215 patients with probable Alzheimer's Disease Gottfries-Bråne-Steen (GBS) scale showed significant improvement vs. placebo, suggesting slowed cognitive decline [2] Minor adverse events (8.3% in DEK group vs. 6.5% in placebo); no significant changes in blood pressure, heart rate, or lab tests [2]

Experimental Protocols in Historical Trials

The clinical trials for dihydroergotoxine employed standard, rigorous methodologies for their time:

  • Randomization and Blinding: Both cited studies were randomized, double-blind, and placebo-controlled [2] [1], the gold standard for generating reliable efficacy data.
  • Patient Selection: Trials enrolled older adults with mild cognitive impairment or probable Alzheimer's disease, with specific etiologies ruled out by history, physical exam, and lab tests. Patients with significant depression were excluded to avoid confounding with pseudodementia [2] [1].
  • Outcome Measures: Studies used a combination of:
    • Clinician-rated scales: Such as the Gottfries-Bråne-Steen (GBS) Rating Scale for dementia [2] and the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E) [1].
    • Objective cognitive tests: Including the Mental Deterioration Battery [2], digit symbol substitution, and the Zahlenverbindungs test (ZVT) [1].
  • Dosing Regimen: The dihydroergokryptine study used a titrated oral dose up to 40 mg per day [2], while the dihydroergotoxine study used 6 mg per day [1].

Mechanism of Action and Therapeutic Profile

This compound is a mixture of four dihydrogenated ergot alkaloids. Its exact mechanism in dementia was never fully clear, but it is understood to have multiple pharmacological actions [3]:

G Dihydroergotoxine\nMesylate Dihydroergotoxine Mesylate Neurotransmitter\nModulation Neurotransmitter Modulation Dihydroergotoxine\nMesylate->Neurotransmitter\nModulation Primary Action Monoamine Oxidase\n(MAO) Interaction Monoamine Oxidase (MAO) Interaction Dihydroergotoxine\nMesylate->Monoamine Oxidase\n(MAO) Interaction Proposed Effect (More pronounced with aging) Stimulates Dopaminergic\nand Serotonergic Receptors Stimulates Dopaminergic and Serotonergic Receptors Neurotransmitter\nModulation->Stimulates Dopaminergic\nand Serotonergic Receptors Blocks Alpha-\nAdrenoreceptors Blocks Alpha- Adrenoreceptors Neurotransmitter\nModulation->Blocks Alpha-\nAdrenoreceptors Increases Synaptic\nNeurotransmission Increases Synaptic Neurotransmission Neurotransmitter\nModulation->Increases Synaptic\nNeurotransmission Proposed Effect Increased Catecholamine\nAvailability Increased Catecholamine Availability Monoamine Oxidase\n(MAO) Interaction->Increased Catecholamine\nAvailability Result Potential Symptomatic\nImprovement Potential Symptomatic Improvement Increased Catecholamine\nAvailability->Potential Symptomatic\nImprovement

Safety and Tolerability: The ergot alkaloid class carries known risks. While the specific dementia trials reported minimal adverse events [2] [1], other ergot derivatives are associated with more serious side effects, including vasospastic reactions (ergotism), nausea, vomiting, and fibrosis [3] [4]. Consequently, the use of ergot derivatives for conditions like dementia and circulatory disorders is no longer permitted in some countries due to an unfavorable risk-benefit profile [3].

Context in the Modern Alzheimer's Drug Development Pipeline

The landscape for Alzheimer's disease therapeutics has evolved significantly. This compound is not listed among the 138 drugs in the current 2025 clinical trial pipeline [5]. The contemporary pipeline is characterized by:

  • Dominance of Disease-Targeted Therapies (DTTs): 73% of the pipeline consists of drugs aiming to alter disease pathology, divided between biological drugs (30%) like monoclonal antibodies and small molecules (43%) [5].
  • Focus on Novel Targets: The pipeline addresses at least 15 different disease processes, with the most prominent being amyloid, tau, and inflammation [5].
  • Role of Repurposed Drugs: About 33% of agents in the pipeline are repurposed, meaning they are approved for other conditions but are being tested for Alzheimer's [5]. This compound does not fall into this active category.

Interpretation for Researchers

For research and drug development professionals, the data on this compound is best understood as a historical benchmark rather than a current therapeutic candidate.

  • Then vs. Now: Its development path reflects an earlier era of symptomatic treatment for dementia, before the field's sharpened focus on specific proteinopathies like amyloid and tau.
  • Modern Alternatives: Current approaches are more targeted. The 2025 pipeline includes drugs aiming to enhance synaptic plasticity/neuroprotection (7% of the pipeline) and others addressing cognitive enhancement (14% of the pipeline), but these are based on contemporary molecular targets [5].
  • Safety Legacy: The safety concerns associated with the ergot alkaloid class likely contributed to the discontinuation of dihydroergotoxine's development for dementia, especially as newer, safer symptomatic agents emerged.

References

dihydroergotoxine mesylate placebo-controlled studies

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Placebo-Controlled Studies

The table below summarizes the key findings and methodologies from two placebo-controlled studies.

Study Focus Study Design & Duration Patient Population Dosage Primary Efficacy Findings vs. Placebo Key Assessment Scales
Chronic Senile Cerebral Insufficiency (CSCI) [1] Multicenter, double-blind, placebo-controlled; 1 year [1] 559 patients entered; 204 completed 1 year [1] 1.5 mg, three times daily [1] Demonstrated significant positive effects on symptoms of cognitive dysfunction [1] Simple criteria and easy-to-use assessment devices [1]
Sialorrhea in Parkinson's Disease (PD) [2] Single-center, open-label, self-controlled; 24 weeks [2] 39 PD patients with sialorrhea [2] 5 mg, twice daily [2] Significant improvement from Week 2, sustained through Week 24 [2] Drooling Severity and Frequency Scale (DSFS); Drooling Impact Scale (DIS); Unified Parkinson's Disease Rating Scale (UPDRS) Part II [2]

Detailed Experimental Protocols

For research reproducibility, here is a detailed breakdown of the methodologies used in the recent Parkinson's disease study.

  • Patient Recruitment and Ethics: The study was approved by the hospital's ethics committee. All participants provided informed consent before enrollment. Patients were recruited from the Parkinson's disease and movement disorders outpatient clinic [2].
  • Inclusion/Exclusion Criteria:
    • Inclusion: Diagnosis of idiopathic Parkinson's disease; presence of troublesome drooling; stable on anti-parkinsonian medication for at least 4 weeks [2].
    • Exclusion: Presence of other causes for sialorrhea; cognitive impairment (MMSE <24); history of schizophrenia or psychosis; use of other sialorrhea treatments or medications affecting salivation within the last 3 months [2].
  • Intervention Protocol: All participants received Dihydroergotoxine Mesylate at 5 mg, twice daily for 24 weeks, in addition to their existing anti-parkinsonian medication. The study was an open-label, self-controlled trial, meaning all participants received the active drug without a parallel placebo group, using their own baseline as a control [2].
  • Outcome Measurement: Patients were assessed at baseline and at Weeks 2, 4, 8, 12, and 24. The primary outcomes were changes in the Drooling Severity and Frequency Scale (DSFS) and the Drooling Impact Scale (DIS). Secondary outcomes included salivation weight, swallowing function, and overall motor and non-motor symptoms [2].
  • Statistical Analysis: Data were analyzed using SPSS. Since data were not normally distributed, non-parametric tests were used. The Friedman test was used for comparisons across multiple time points, and the Wilcoxon signed-rank test was used for post-hoc analysis between two time points [2].

Proposed Mechanism of Action

This compound is a combination of four dihydrogenated ergot alkaloids. Its effects are linked to its action on neurotransmitter systems [3] [4]. The following diagram illustrates the proposed mechanism for reducing sialorrhea in Parkinson's disease, based on the recent study and pharmacological data [2].

mechanism_of_action Proposed Mechanism for Dihydroergotoxine in PD Sialorrhea DHM Dihydroergotoxine Mesylate (DHM) Alpha1 α1-adrenoreceptor (Peripheral) DHM->Alpha1 Antagonism SalivaryGland Salivary Gland Alpha1->SalivaryGland Reduced stimulation Sialorrhea Reduced Sialorrhea (Drooling) SalivaryGland->Sialorrhea Decreased saliva production

The broader, "normalizing" mechanism of dihydroergotoxine in the brain involves being a mixed agonist/antagonist at dopamine (D1, D2), serotonin (5-HT1, 5-HT2), and α-adrenergic receptors, which is thought to compensate for imbalances in these neurotransmitter systems commonly associated with age-related cognitive decline [4].

Interpretation and Research Context

  • Efficacy in Cognitive Disorders: The historical CSCI trial represents a class of studies that established dihydroergotoxine's profile. However, note that some reviews and clinicians have considered the clinical relevance of its cognitive benefits controversial, despite statistical significance in some trials [3] [4].
  • Novel Application in Parkinson's Disease: The recent study on sialorrhea is promising, showing a clear and sustained effect. Its open-label, self-controlled design is a limitation, and the findings require confirmation in a larger, randomized, double-blind, placebo-controlled trial (RCT) [2].
  • Safety and Tolerability: The drug is generally well-tolerated. The most frequently reported adverse effects are gastrointestinal disturbances (nausea, gastric upset). Other less common effects include dizziness, nasal stuffiness, and headache [3] [4].

References

dihydroergotoxine mesylate comparison with other cognitive enhancers

Author: Smolecule Technical Support Team. Date: February 2026

Cognitive Enhancers at a Glance

Drug Name Primary Mechanism of Action Main Clinical Indications Typical Adult Dosage Common Side Effects
Dihydroergotoxine Mesylate (Co-dergocrine) [1] [2] α-adrenoceptor & 5-HT receptor antagonist; improves cerebral blood flow and neuronal metabolism. Senile dementia, cognitive decline in the elderly (efficacy not fully validated) [1]. 4-8 mg per day [2]. Hypotension, dizziness, restlessness, nasal stuffiness [1] [2].
Piracetam [2] Improves brain glucose/O2 supply, neuroprotection; facilitates inter-hemispheric communication [3]. Cognitive disorders, vertigo, cortical myoclonus [2]. 2.4 - 4.8 g per day [2]. Psychomotor restlessness, sleep disturbances, aggression [2].
Donepezil [1] [4] Selective, reversible acetylcholinesterase inhibitor; increases acetylcholine levels. Mild to moderate Alzheimer's disease [4]. 5-10 mg per day [1]. Nausea, vomiting, diarrhea, dizziness [1] [4].
Memantine [1] [2] NMDA receptor antagonist. Moderate to severe Alzheimer's disease [1]. 10-30 mg per day [1]. Dizziness, restlessness, sleep disorders, headache [1] [2].
Ginkgo Biloba Extract [2] Antioxidant; improves blood rheology and cerebral blood flow [3] [5]. Memory deficits, tinnitus, vertigo [2]. 120-240 mg of extract per day [2]. Gastric complaints, headache, increased bleeding tendency [2].
Methylphenidate [4] Dopamine and noradrenaline reuptake inhibitor. Attention Deficit Hyperactivity Disorder (ADHD) [4]. Varies by condition and patient (not licensed for adult/elderly cognitive enhancement) [4]. Euphoria, addiction, tachycardia, hypertension, insomnia [4].

Detailed Comparative Analysis

Beyond the basic comparisons, a deeper analysis of efficacy, validation, and clinical positioning reveals critical differences.

  • Mechanism of Action: Dihydroergotoxine is described as a "metabolic enhancer" with vasoactive properties, acting as an α-adrenoceptor and 5-HT receptor antagonist [1]. This contrasts with the targeted neurotransmitter approaches of modern drugs. For instance, Donepezil directly boosts acetylcholine (a key memory neurotransmitter) [4], while Memantine blocks excessive glutamate activity to protect neurons [1]. Piracetam and Ginkgo Biloba share a broader, metabolic and rheological action similar to dihydroergotoxine, aiming to improve overall brain health [3] [5].

  • Efficacy and Clinical Validation: The evidence for dihydroergotoxine in treating senile dementia is mixed and has not been validated [1]. While some early trials showed improvement on some psychometric scales, a major double-blind trial found it no better than a placebo [1]. In contrast, Donepezil and Memantine are first-line pharmacotherapies for Alzheimer's disease with established, though modest, efficacy in improving cognitive symptoms [1] [4].

  • Key Differentiators:

    • Modern vs. Historical Use: Dihydroergotoxine belongs to an earlier generation of cognitive enhancers developed before the current cholinergic and glutamatergic theories of dementia were fully established [2]. Its use has largely been superseded by more targeted and better-validated drugs.
    • Safety Profile: Dihydroergotoxine has a relatively favorable profile, with uncommon fibrotic reactions that are more frequently reported with other ergot derivatives [1]. Its main side effects (hypotension, dizziness) differ from the gastrointestinal issues common with cholinesterase inhibitors (Donepezil) or the CNS stimulation risks of Methylphenidate [1] [2] [4].

Experimental Protocols for Key Models

For researchers, the methodology behind key findings is crucial. Here are summaries of experimental protocols related to these cognitive enhancers.

  • Dihydroergotoxine: Electrophysiology on Purkinje Cells

    • Objective: To study the drug's direct effect on the spontaneous electrical activity of central neurons [6].
    • Methodology:
      • Tissue Preparation: Use organotypic cultures of rat cerebellar tissue, which contain identifiable Purkinje cells.
      • Recording: Record spontaneous bioelectric activity from individual Purkinje cells using microelectrodes.
      • Drug Application: Add this compound to the culture medium at concentrations ranging from 10^−10 g/mL to 10^−5 g/mL.
      • Data Analysis: Analyze changes in the pattern (regularization) of neuronal firing, rather than the average firing rate.
  • Ischelium (a modern nootropic): In Vivo Study on Aging Mice

    • Objective: To explore intervention effects on age-related cognitive decline and its mechanisms [7].
    • Methodology:
      • Animal Grouping: Randomly assign naturally aging mice into four groups: young control, elderly control, low-dose, and high-dose.
      • Treatment & Duration: Administer the drug for 12 weeks.
      • Behavioral Tests: Assess memory and anxiety using the Y-maze test, open field test, and conditioned fear test.
      • Tissue Analysis: After sacrifice, employ HE staining and electron microscopy for hippocampal morphology, RT-PCR for hippocampal gene expression, and ELISA for pathway and inflammatory factor analysis (Nrf2/HO-1, IL-1β, TNF-α).
      • Other Analyses: Measure enzymatic activities (SOD, CAT, GSH-Px, MDA) in the hippocampus and analyze gut microbiota composition using 16S rRNA technology.

The experimental workflow for a comprehensive study of a cognitive enhancer like Ischelium can be visualized as follows:

G Start Start: Naturally Aging Mouse Model Group Random Grouping: • Young Control (C) • Elderly (M) • Low-dose (L) • High-dose (H) Start->Group Treat 12-week Drug Treatment Group->Treat Behave Behavioral Cognitive Tests Treat->Behave Maze Y-maze Test Behave->Maze Field Open Field Test Behave->Field Fear Conditioned Fear Test Behave->Fear Sacrifice Tissue Collection Maze->Sacrifice Field->Sacrifice Fear->Sacrifice Analysis Tissue and Molecular Analysis Sacrifice->Analysis Morph Hippocampal Morphology: HE Staining & EM Analysis->Morph Molecular Molecular Analysis: RT-PCR & ELISA Analysis->Molecular Oxidative Oxidative Stress: SOD, CAT, GSH-Px, MDA Analysis->Oxidative Microbiome Gut Microbiota: 16S rRNA Sequencing Analysis->Microbiome Result Analysis of Results Morph->Result Molecular->Result Oxidative->Result Microbiome->Result

Key Takeaways for Professionals

  • This compound represents an older class of cognitive enhancers with a broad, non-specific mechanism. Its use in modern clinical practice is limited due to a lack of robust evidence for efficacy in dementia, and it is not considered a first-line treatment [1] [2].
  • The field has moved toward targeted receptor-based therapies like acetylcholinesterase inhibitors and NMDA antagonists for recognized diseases such as Alzheimer's [1] [4].
  • Current research on cognitive enhancement explores diverse mechanisms, including glutamate signaling, phosphodiesterase inhibition, and metabolic support, often using complex, multi-modal experimental designs that go beyond behavioral tests to include molecular and systems-level analysis (e.g., gut-brain axis) [7] [3] [4].

References

dihydroergotoxine mesylate dose-response relationship cerebrovascular disorders

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Response Efficacy Comparison

The table below summarizes the core findings from a 1983 double-blind study that compared two dosing regimens of Dihydroergotoxine Mesylate in 550 patients with cerebrovascular disorders [1].

Parameter Sublingual (3 mg/day) Oral (6 mg/day)
Dosage Form Sublingual tablet Oral tablet
Daily Dose 3 mg 6 mg
Treatment Duration 12 weeks 12 weeks
Key Efficacy Finding Less effective for subjective and psychiatric symptoms Significantly superior improvement in subjective and psychiatric symptoms
Safety Profile No significant difference in side effects compared to the 6 mg group No significant difference in side effects compared to the 3 mg group

Experimental Protocol & Key Methodologies

For research reproducibility, here are the critical methodological details from the cited study [1]:

  • Study Design: A multi-center, double-blind trial conducted across 68 centers.
  • Participants: 550 patients with cerebrovascular disorders.
  • Intervention Groups: Patients were divided into two groups receiving either 3 mg/day via sublingual tablets or 6 mg/day via oral tablets for 12 weeks.
  • Primary Outcome: The "utility ratings" for subjective (e.g., dizziness, headache) and psychiatric symptoms (e.g., mood, motivation) were compared between the two groups.

Mechanism of Action Workflow

Although the specific signaling pathways for DEM in cerebrovascular disorders are not detailed in the search results, it is known from pharmacological evidence that DEM affects neurotransmitters [1]. Other ergot alkaloids, like ergotamine, have complex mechanisms involving multiple receptors, including 5-HT (serotonin), dopamine, and alpha-adrenoreceptors [2]. The following diagram illustrates a potential multi-target mechanism for DEM based on this class profile.

G DEM Dihydroergotoxine Mesylate (DEM) Node1 5-HT Receptors (Serotonin) DEM->Node1 Node2 Dopamine Receptors DEM->Node2 Node3 Alpha-Adrenoreceptors DEM->Node3 Effect1 Modulation of Neurotransmitter Release Node1->Effect1 Effect2 Improved Cerebral Microcirculation Node2->Effect2 Effect3 Cellular Metabolism & Neuroprotection Node3->Effect3 Outcome Symptom Improvement: • Subjective Symptoms • Psychiatric Symptoms Effect1->Outcome Effect2->Outcome Effect3->Outcome

Interpretation and Research Implications

  • Dose-Dependent Efficacy: The study confirms a clear dose-response relationship, where the 6 mg oral dose was more effective than the 3 mg sublingual dose, without an increase in side effects [1].
  • Clinical Relevance: The 6 mg oral daily dose is the more suitable regimen for alleviating subjective and psychiatric symptoms in patients with cerebrovascular disturbances.
  • Mechanism Insight: The efficacy across multiple symptom types suggests DEM's action is likely due to its multi-target influence on delicate neurotransmitter systems in the brain, which can be modified by aging and vascular lesions [1].

References

dihydroergotoxine mesylate systematic review efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Dihydroergotoxine Mesylate

The following table summarizes key findings from clinical studies and reviews identified in the search results.

Condition Studied Reported Efficacy Findings Dosage Study Type & Details
Mild Dementia / Cognitive Decline Statistically significant improvement in physician-rated memory; no significant difference vs. placebo on some structured memory tests [1]. 6 mg/day [1] Double-blind, placebo-controlled trial (12 weeks) [1].
Age-Related Cognitive Decline Significant positive effects on symptoms of cognitive dysfunction in some studies; controversy over clinical relevance of results [2]. 3 to 4.5 mg/day [2] Review of placebo-controlled studies [2].
Sialorrhea in Parkinson's Disease Significant amelioration of drooling symptoms in patients with Parkinson's disease [3]. Information not specified 24-week, open-label, self-controlled trial [3].
Hypertensive Emergencies Significant reduction in systolic and diastolic blood pressure, found to be effective and well-tolerated [4]. 1.5 mg intravenous infusion [4] Single-blind, randomized controlled study [4].

Experimental Methodologies in Key Studies

For research purposes, the methodologies from the clinical studies are detailed below.

  • Study in Mild Dementia [1]:

    • Design: Double-blind, placebo-controlled trial over 12 weeks.
    • Participants: 41 outpatients aged 55-80 with mild memory impairment, excluding those with specific etiologies for amnesia or high depression scores.
    • Intervention: Oral this compound (6 mg/day) versus placebo.
    • Outcome Measures:
      • Primary: Physician rating using the Inventory of Psychic and Somatic Complaints in the Elderly (IPSC-E).
      • Secondary: Structured tests of recent memory, including digit symbol substitution and the Zahlenverbindungs test (ZVT).
  • Study in Parkinson's Sialorrhea [3]:

    • Design: 24-week, open-label, self-controlled trial.
    • Participants: 39 Parkinson's disease patients with sialorrhea.
    • Intervention: Oral this compound.
    • Outcome Measures: Changes in salivation were assessed using scales such as the Drooling Frequency and Severity Scale and the Drooling Impact Scale. Swallowing and motor/cognitive functions were also monitored.

Pharmacology and Mechanism of Action

This compound is a mixture of four dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and α- and β-dihydroergocryptine [5]. Its exact mechanism in cognitive disorders is not fully elucidated, but it is understood to have a complex effect on neurotransmitter systems [5] [2].

  • Receptor Interactions: It acts as a potent α-adrenoceptor and 5-HT receptor antagonist [6]. The drug has mixed agonist/antagonist effects at dopamine D1- and D2-receptors and serotoninergic receptors, and exhibits postsynaptic α-adrenoceptor antagonist activity [2].
  • Proposed Overall Effect: The drug is believed to have a "normalizing" effect on central monoaminergic neurotransmitter systems, compensating for both under- and over-activity in the adrenergic, serotoninergic, and dopaminergic systems, which may contribute to its clinical effects [2].

The diagram below illustrates this proposed mechanism of action.

G cluster_neuro Neurotransmitter Systems cluster_effects Proposed Net Effects DHM Dihydroergotoxine Mesylate (DHM) DA Dopaminergic System DHM->DA Mixed D1/D2 Agonist/Antagonist NE Noradrenergic System DHM->NE α-adrenoceptor Antagonist 5-HT Serotonergic System (5-HT) DHM->5-HT 5-HT1/5-HT2 Antagonist Normalize Normalization of Neurotransmitter Activity DA->Normalize NE->Normalize 5-HT->Normalize Metabolism Improved Cerebral Metabolism & Synaptic Activity Normalize->Metabolism EEG Normalized EEG Power Spectrum Normalize->EEG Outcome Potential Improvement in Cognitive Symptoms Metabolism->Outcome EEG->Outcome

Safety and Tolerability Profile

The drug is generally reported to be well-tolerated in clinical studies [2].

  • Common Adverse Effects: The most frequently reported effects are gastrointestinal disturbances, including nausea, gastric upset, and vomiting. Other common side effects include dizziness, headache, nasal stuffiness, and orthostatic hypotension [6] [5] [2].
  • Serious Risks: As an ergot derivative, there is a potential risk of vasospastic reactions (ergotism) and fibrosis, although these are reported to be uncommon with dihydroergotoxine [6] [5].
  • Contraindications: Hypersensitivity to the drug, and presence of psychosis [5].

References

dihydroergotoxine mesylate fibrotic risk comparison other ergot alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Fibrotic Risk Profile of Ergot Alkaloids

The table below summarizes the fibrotic risk of dihydroergotoxine mesylate and other ergot alkaloids based on the literature.

Drug Name Primary Clinical Use Reported Fibrotic Complications Evidence Strength
This compound (Co-dergocrine) [1] [2] Senile dementia, cognitive enhancement None observed for retroperitoneal fibrosis; case reports are lacking [1] [2]. Based on long-term clinical observation and absence of reported cases.
Methysergide [3] Prevention of migraine headaches Significant incidence of retroperitoneal fibrosis, pleuropulmonary fibrosis, and cardiac valve fibrosis [3]. Well-documented, with an estimated incidence of 1 in 5,000 patients [3].
Ergotamine & Dihydroergotamine [3] [4] Acute migraine treatment Vasospastic reactions; risk of ergotism, particularly with prolonged use [1] [2] [4]. Fibrosis risk is noted for ergotamine [4]. Case reports and clinical advisories exist, especially for combination therapy [1] [2].
Pergolide, Cabergoline, Bromocriptine [3] [4] Parkinson's disease, hyperprolactinemia Well-documented retroperitoneal, pleural, and cardiac valve fibrosis [3] [4]. Strong evidence; risk is significant with long-term use, leading to regulatory warnings [3] [4].

Mechanistic Pathways in Ergot-Induced Fibrosis

The differential fibrotic risk among ergot alkaloids is linked to their specific mechanisms of action. The following diagram illustrates the proposed pathway for fibrosis induction by higher-risk ergots, and why dihydroergotoxine may be lower risk.

G Proposed Mechanism of Ergot-Induced Fibrosis cluster_high_risk High-Risk Ergot Alkaloids (e.g., Methysergide, Pergolide) cluster_low_risk This compound (Co-dergocrine) A Drug Administration (Serotonergic Agonist) B Activation of 5-HT2B Serotonin Receptors on Myofibroblasts A->B  Agonism C Release of TGF-β & other Growth Factors B->C  Triggers D Proliferation of Myofibroblasts & Overproduction of Extracellular Matrix (ECM) C->D  Stimulates E Fibrosis Manifestation: Retroperitoneal, Pleural, Cardiac Valve Thickening D->E  Results in F Dihydrogenation Chemical Modification G Eliminates Potent Vasoconstrictor Effects F->G H Enhanced α-adrenoceptor & 5-HT Antagonist Properties G->H I Low Affinity for Profibrotic 5-HT2B Receptors? H->I  Proposed Mechanism J Clinical Observation: No Fibrosis Reported I->J  Outcome

Rationale for Lower Risk of Dihydroergotoxine

The significantly lower fibrotic potential of dihydroergotoxine is attributed to two key factors:

  • Chemical Structure: Dihydroergotoxine is a mixture of dihydrogenated derivatives of ergot alkaloids (dihydroergocornine, dihydroergocristine, and α/β-dihydroergocryptine) [1] [2]. The process of dihydrogenation is recognized for eliminating the potent vasoconstrictor effects associated with the native ergotoxin alkaloids [1] [2]. Since vasoconstriction and ischemia can contribute to tissue injury and fibrotic responses, its absence is a critical differentiator.
  • Receptor Profile: Unlike ergot derivatives like pergolide and cabergoline, which are known to strongly activate the 5-HT2B serotonin receptor on myofibroblasts (a key pathway illustrated in the diagram above), dihydroergotoxine has an enhanced α-adrenoceptor and 5-HT receptor antagonist profile [1] [2] [3]. This antagonistic action, particularly the lack of 5-HT2B agonism, is the most plausible explanation for its lack of fibrotic complications.

Supporting Experimental Data

While direct head-to-head comparative trials are limited, the following data reinforces the safety profile of dihydroergotoxine:

  • Clinical Trial Evidence: A large analysis of controlled trials in senile dementia noted that even at high doses, significant unwanted effects like fibrosis were rare, and classic ergot-related issues such as retroperitoneal fibrosis have not been observed with co-dergocrine[dihydroergotoxine] [1] [2]. Common side effects were typically mild, including nasal stuffiness, GI discomfort, or orthostatic hypotension.
  • Pharmacokinetic Data: A comparative pharmacokinetic study with tritium-labeled ergot alkaloids provided absorption and half-life data for nine compounds, including dihydroergotoxine [5]. This foundational data helps build comparative models for drug exposure, a factor potentially influencing long-term toxicity like fibrosis.

References

dihydroergotoxine mesylate side effect profile vs other dopaminergic agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Side Effect Profiles

The table below summarizes the key differences between dihydroergotoxine mesylate and other classes of dopaminergic agents.

Drug Name Drug Class Primary Mechanism of Action Common Side Effects Serious/Specific Risks

| This compound (Ergoloid, Co-dergocrine) [1] [2] | Ergot-derived Alkaloid (mixed activity) | • Alpha-adrenergic blocker • Stimulates dopaminergic & serotonergic receptors [1] | • Transient nausea & GI disturbances [1] • Sublingual irritation (SL tablets) [1] • Orthostatic hypotension, bradycardia [1] | • Risk of fibrosis and ergotism (similar to other ergot derivatives) [1] • Contraindicated in psychosis [1] | | Non-ergot DAs (Pramipexole, Ropinirole) [3] [4] [5] | Non-ergot Dopamine Agonist | • Selective D2/D3 dopamine receptor agonist [5] | • Nausea, dizziness, headache [4] • Orthostatic hypotension [4] • Daytime sleepiness, sleep attacks [4] | High risk of Impulse Control Disorders (pathological gambling, hypersexuality, compulsive shopping) [4] • Dopamine Agonist Withdrawal Syndrome (DAWS) [4] • Hallucinations, confusion [4] | | Ergot-derived DAs (Bromocriptine, Cabergoline) [3] [4] | Ergot-derived Dopamine Agonist | • D2 dopamine receptor agonist, with activity at serotonin & adrenergic receptors [3] | • Similar to non-ergot DAs (nausea, headache, hypotension) [3] | High risk of pleural, pericardial, and retroperitoneal fibrosis [3] [4] • Ergotism (severe vasospasm) [3] | | Levodopa (often combined with Carbidopa) [3] [5] | Dopamine Precursor | • Converted to dopamine in the brain, activating all dopamine receptor subtypes [5] | • Nausea, hypotension [3] • Dyskinesias (involuntary movements) [5] | • Motor fluctuations & dyskinesias with long-term use [3] [5] |

Detailed Side Effect Mechanisms and Evidence

This compound

This drug is a mixture of four dihydrogenated ergot alkaloids. Its side effect profile is shaped by its broad receptor activity [1].

  • Low Incidence of Severe Side Effects: Clinical studies note a minimal adverse effect profile. A 2019 randomized controlled trial for treating sialorrhea in Parkinson's disease reported no significant adverse effects at a dose of 2.5 mg twice daily [2].
  • Cardiovascular Effects: It can cause orthostatic hypotension and bradycardia due to its alpha-adrenergic blocking activity [1].
  • Ergot-related Risks: Like other ergot derivatives, it carries a risk of fibrosis (e.g., pleural, retroperitoneal) and ergotism (a condition involving severe vasospasm), which has led to restricted use in some countries [1].
Other Dopaminergic Agents
  • Non-ergot Dopamine Agonists (Pramipexole, Ropinirole): These agents are highly selective for D2/D3 receptors. Their most concerning side effects are neuropsychiatric.
    • Impulse Control Disorders (ICDs): These are linked to the activation of D2/D3 receptors in the brain's mesolimbic pathway, which regulates reward and behavior [5]. The risk is substantial and well-documented [4].
    • Dopamine Agonist Withdrawal Syndrome (DAWS): A severe, non-motor withdrawal syndrome that can occur upon dose reduction or cessation, characterized by anxiety, pain, and autonomic disturbances [4].
  • Levodopa: As the most effective dopaminergic therapy, its primary long-term limitation is the induction of motor complications, including dyskinesias, believed to result from its short half-life and the resulting pulsatile, non-physiological stimulation of dopamine receptors (particularly D1 receptors) [5].

Key Takeaways for Drug Development

  • Dihydroergotoxine's Niche: Its mixed pharmacology may offer benefits for specific conditions like sialorrhea in Parkinson's disease with a potentially lower risk of neuropsychiatric AEs like ICDs, which are a major drawback of selective D2/D3 agonists [2].
  • The D1 vs. D2 Receptor Trade-off: Research suggests that selective activation of D1/D5 receptors may provide robust motor benefits while avoiding AEs linked to D2/D3 receptor agonism, such as ICDs [5]. This is an active area of drug development.
  • Safety of Modern Agonists: Non-ergot agonists have largely replaced ergot-derived agonists due to a lower risk of fibrotic complications [3] [4].

Experimental Data and Methodology

For a deeper understanding, here is the methodology from a key clinical trial investigating dihydroergotoxine.

Objective: To evaluate the safety and efficacy of this compound for the treatment of sialorrhea (excessive drooling) in patients with Parkinson's disease [2].

Trial Design: The study was conducted in two phases [2]:

  • Open-label phase: A 3-week, single-arm trial (n=10).
  • Randomized Controlled Trial (RCT) phase: A 6-week, crossover design trial (n=20).

Intervention:

  • Oral this compound, 2.5 mg twice daily, in both phases [2].

Primary Outcome Measures:

  • Efficacy: Change in the United Parkinson's Disease Rating Scale (UPDRS) sialorrhea subscore and the Sialorrhea Clinical Scale for PD (SCS-PD) [2].
  • Safety: Monitored through the occurrence of adverse events and significant changes in vital signs or laboratory results [2].

Key Safety Finding: The study concluded that this compound was safe, with no significant adverse effects reported during the trial period [2].

Pharmacological Pathways

The diagram below illustrates the core signaling pathways activated by different dopaminergic agents, highlighting the source of their differing side effect profiles.

G DA Dopamine Agonist p1 DA->p1 D1 D1-like Receptor (D1, D5) S1 Motor Benefit D1->S1 D2 D2-like Receptor (D2, D3) p2 D2->p2 Alpha Alpha-Adrenergic Receptor S4 Hypotension Alpha->S4 S2 Motor Benefit S3 ICDs, Sleepiness, Hallucinations p1->D1 p1->D2 p1->Alpha p2->S2 p2->S3 p3

References

dihydroergotoxine mesylate antioxidant capacity comparison other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Capacity of Dihydroergotoxine Mesylate

Mechanism and Experimental Evidence

This compound (also known as ergoloid mesylates or co-dergocrine) exhibits its antioxidant capacity primarily through the inhibition of lipid peroxidation.

  • Primary Mechanism: The recognized mechanism is its dose-dependent inhibition of iron-catalyzed peroxidation of liposomes in vitro, as measured by the thiobarbituric acid (TBA) assay [1]. This suggests it acts as a lipid antioxidant [1].
  • Broader Context: While not a classic broad-spectrum antioxidant, its proposed mechanisms of action in treating cognitive decline include improving cerebral blood flow and oxygen uptake, as well as modulating synaptic neurotransmission [2] [3]. Its effect may also be linked to modulating brain monoamine oxidase (MAO) levels, which influences oxidative stress associated with aging [2].

The following diagram illustrates its primary antioxidant mechanism and related neuroprotective pathways.

G Start Oxidative Stress A Lipid Peroxidation (In cell membranes) Start->A B Cellular Membrane Damage A->B C Impaired Neuronal Function B->C DHT This compound M1 Inhibits lipid peroxidation (via iron-catalyzed reaction) DHT->M1  Primary Antioxidant Action NP1 Stimulates dopamine & serotonin receptors DHT->NP1 NP2 Blocks alpha-adrenoreceptors DHT->NP2 NP3 Modulates brain MAO activity DHT->NP3 M1->A  Inhibits R2 Stabilized Synaptic Neurotransmission NP1->R2 R1 Improved Cerebral Metabolism NP2->R1 R3 Potential Neuroprotection NP3->R3 R1->C  Counters R2->C  Counters R3->C  Counters

Comparison with Other Antioxidant Compounds

The table below compares this compound with other types of compounds noted for antioxidant or nootropic effects.

Compound / Class Primary Antioxidant Mechanism Key Experimental Models & Findings Key Limitations & Characteristics
This compound Inhibits iron-catalyzed lipid peroxidation [1]. In vitro liposome peroxidation (TBA assay) [1]. Shown to increase cerebral blood flow and oxygen uptake in animal/human studies relevant to senile cerebral insufficiency [1] [2]. Limited to lipid antioxidant role; not a broad-spectrum free radical scavenger. Clinical relevance for dementia remains uncertain [4] [2].
Classical Antioxidant Enzymes (SOD, CAT, GSH-Px) Endogenous enzymatic defense. SOD converts superoxide to H₂O₂, which CAT and GSH-Px then metabolize to water and oxygen [5]. Measured in biological samples (e.g., mouse hippocampus [6]). Activity is a standard marker of endogenous antioxidant capacity [6] [5]. Not exogenous compounds; their activity is used to evaluate the effect of other interventions (e.g., Ischelium increased these enzymes in aged mice [6]).
Natural Essential Oils / Plant Extracts (e.g., Ginkgo biloba, others) Multi-target: Often act via radical scavenging (DPPH, ABTS assays), metal chelation, and boosting endogenous enzymes like SOD [5] [7]. In vitro chemical tests (ORAC, FRAP, DPPH) [5]. In vivo models show reduced Aβ neurotoxicity and oxidative stress [7]. Complex, variable composition. Effects are often the result of synergistic actions, not a single compound [7].
Ischelium (A researched botanical) Multi-faceted: Alters gut microbiota and significantly upregulates endogenous antioxidant enzymes (SOD, CAT, GSH-Px) in the hippocampus of aging mice [6]. In vivo (aging mice). Y-maze tests for memory, coupled with ELISA and biochemical analysis of hippocampal SOD, CAT, GSH-Px activity, and MDA levels [6]. Research compound, not a widely approved drug. Highlights a modern research focus on gut-brain axis and boosting endogenous defenses [6].

Key Experimental Methods for Evaluation

Understanding the experimental data requires familiarity with these common antioxidant assessment methods.

Method Abbreviation Measures Principle & Workflow
Thiobarbituric Acid Reactive Substances TBARS Malondialdehyde (MDA) as a marker for lipid peroxidation [6] [5]. Sample (e.g., tissue homogenate) is heated with TBA. MDA forms a pink chromogen measured at 532-535 nm. Higher absorbance indicates more lipid oxidation [6] [5].

| Enzymatic Activity Assays | SOD, CAT, GSH-Px | Activity of endogenous antioxidant enzymes [6] [5]. | SOD: Measures inhibition of superoxide reduction of cytochrome c. CAT: Measures decomposition of H₂O₂. GSH-Px: Measures NADPH oxidation coupled to GSH reduction [5]. | | Oxygen Radical Absorbance Capacity | ORAC | Chain-breaking antioxidant capacity via hydrogen atom transfer [5]. | Sample's ability to protect a fluorescent probe from peroxyl radicals is monitored over time. Area under the fluorescence decay curve is compared to a standard [5]. | | Ferric Reducing Antioxidant Power | FRAP | Electron-donating ability (reducing power) of antioxidants [5]. | Antioxidants reduce ferric-tripyridyltriazine to a blue ferrous complex, measured at 593 nm. Faster/more intense color change indicates higher reducing power [5]. | | Cupric Reducing Antioxidant Power | CUPRAC | Similar to FRAP, measures reducing capacity via copper reduction [5]. | Antioxidants reduce Cu(II) to Cu(I), forming a colored complex measured at 450 nm [5]. | | Radical Scavenging Assays | DPPH, ABTS | Ability to quench stable free radicals [5]. | DPPH: Discoloration of purple DPPH• radical is measured at 517 nm. ABTS: Discoloration of pre-formed green ABTS•+ radical cation is measured at 734 nm [5]. |

Conclusion and Research Outlook

Based on the available data, this compound demonstrates a specific lipid antioxidant capacity by inhibiting lipid peroxidation. However, its antioxidant profile is narrow compared to modern nootropics and plant extracts that exhibit broad free radical scavenging and enhance the body's endogenous defense systems [6] [5] [7].

For researchers, the key takeaways are:

  • For Lipid Antioxidant Focus: Dihydroergotoxine's documented action makes it a candidate for studying lipid peroxidation-related damage.
  • For Broader Effects: Newer compounds like Ischelium and various essential oils, which work through multiple pathways including boosting SOD/CAT/GSH-Px and modulating the gut-brain axis, may offer a more comprehensive antioxidant strategy [6] [7].
  • Method Selection: A combination of assays (TBARS for lipids, ORAC/FRAP for capacity, and enzymatic activity) is essential for a full picture of a compound's antioxidant potential [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

591.34206955 Da

Monoisotopic Mass

591.34206955 Da

Boiling Point

Decomposes

Heavy Atom Count

43

Appearance

White to light yellow crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Drug Indication

It was labeled by the FDA for the treatment of symptoms of an idiopathic decline in the mental capacity not related to a potentially reversible condition as well as for age-related cognitive impairment. The prescription of this drug is conditioned to the corroboration that the patient is not suffering from a potentially reversible and treatable condition especially delirium and dementiform illness secondary to systemic disease, primary neurological disease or primary mood disturbance. To know more about the individual components of the ergoloid mixture, please visit [DB13345] and [DB11274]

Mechanism of Action

The general mechanism of action of ergoloid mesylate is the dual action of partial agonism/antagonism of adrenergic, dopaminergic and serotonergic receptors. The pharmacological activity is determined by the degree of activity of each component at the receptor site. To know more about the individual components of the ergoloid mixture, please visit [DB11275], [DB11274], [DB11273] and [DB13345].

Absorption Distribution and Excretion

The maximal plasma concentration of the components of the mixture of ergoloid mesylates is approximately 0.04 mcg/l. The analysis of the concentration of the major metabolites of each component indicates that all ergoloid mesylate are rapidly transformed after absorption. This finding is supported as they were found in one order of magnitude higher in concentration when compared to the original form. Ergoloid mesylate seems to have a very low absorption of only 25%. From this absorption by the GI tract, approximately 50% of the absorbed dose is eliminated by first-pass metabolism. After absorption, the maximal plasma concentration is attained after 3-4 hours and the oral bioavailability is very low. Simultaneous food ingestion has no effect on the extent of absorption but it does lower the absorption rate. To know more about the individual components of the ergoloid mixture, please visit [DB11274], [DB11273] and [DB13345].
The ergoloid mesylate mixture is mainly excreted via bile in feces. The ratio of the eliminated dose via urine after intravenous and oral administration is 8.4% and 2% respectively. Urinary excretion of the unchanged drug is very small and bile excretion is represented mainly by ergot metabolites conformed as conjugated compounds. To know more about the individual components of the ergoloid mixture, please visit [DB11274], [DB11273] and [DB13345].
The volume of distribution is about 2 L/kg. To know more about the individual components of the ergoloid mixture, please visit [DB11274] and [DB13345].
To know more about the individual components of the ergoloid mixture, please visit [DB11274] and [DB13345].

Metabolism Metabolites

Most of the metabolism of ergoloid mesylate is hepatic and it is performed very rapidly after absorption. After exposition in vitro, the major metabolites identified are hydroxy-dihydroergocornine, hydroxy-dihydroergocryptine and hydroxy-dihydroergocristine. All metabolic transformations seem to be related to the activity of the cytochrome CYP3A4. To know more about the individual components of the ergoloid mixture, please visit [DB11274], [DB11273] and [DB13345].

Biological Half Life

The reported plasma half-life of ergoloid mesylate is 3.5 hours while the terminal half-life is of 13 hours. To know more about the individual components of the ergoloid mixture, please visit [DB11274].

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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8: Bohard F, Guennoc A, Klein H, Le Borgne Y, Masanes P. [Hydergine in the treatment of chronic psychoses]. Ann Med Psychol (Paris). 1967 Mar;125(3):438-46. French. PubMed PMID: 4964710.
9: Kozuchowska I, Chmurko E, Zawitkowski J. [Effect of sympatholytics on the retinal vascular system]. Klin Oczna. 1974 Jul;44(7):661-6. Polish. PubMed PMID: 4210840.
10: Saletu B, Grünberger J, Linzmayer L, Anderer P. Dose-response studies with co-dergocrine mesylate under hypoxia utilizing EEG mapping and psychometry. Psychopharmacology (Berl). 1992;109(1-2):30-40. PubMed PMID: 1365669.
11: Wadworth AN, Chrisp P. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline. Drugs Aging. 1992 May-Jun;2(3):153-73. Review. PubMed PMID: 1606351.
12: Yaya Huamán R, Blasco Olcina R, García Fernández M, Vilches Padilla JJ. [A study of 93 cases of painful shoulder and shoulder-band syndrome treated with hydergine (author's transl)]. Rev Esp Otoneurooftalmol Neurocir. 1975 May-Jun;33(193):131-5. Spanish. PubMed PMID: 56021.
13: Ourgaud AG, Metge P, Cazenave P. [Eutergine and retinal arteriosclerosis]. Bull Soc Ophtalmol Fr. 1975 May-Jun;75(5-6):591-607. French. PubMed PMID: 813835.
14: McConnachie RW. A clinical trial comparing 'Hydergine' with placebo in the treatment of cerebrovascular insufficiency in elderly patients. Curr Med Res Opin. 1973;1(8):463-8. PubMed PMID: 4204090.
15: ORMA EJ. Hydrogenated ergot alkaloids (hydergine) in the treatment of geriatric postural dizziness. Ann Med Intern Fenn. 1956;45(1):39-44. PubMed PMID: 13355071.
16: Guiraud B, David J, Géraud G, Biermé R, Rascol A. Proceedings: Prevention of ischemic cerebro vascular accident: a long term clinical trial with vasodilator and antiaggregating drugs. Thromb Diath Haemorrh. 1975 Sep 30;34(1):343-4. PubMed PMID: 810915.
17: Thibault A. A double-blind evaluation of 'Hydergine' and placebo in the treatment of patients with organic brain syndrome and cerebral arteriosclerosis in a nursing home. Curr Med Res Opin. 1974;2(8):482-7. PubMed PMID: 4217240.
18: ORMA H, VANNAS S. Observations on the use of PH 203 and hydergine in some circulatory disturbances of the fundus and vascular retinopathy. Acta Ophthalmol (Copenh). 1958;36(4):734-49. PubMed PMID: 13594388.
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